Methyl 4-(chloromethyl)-3,5-difluorobenzoate
Description
Properties
IUPAC Name |
methyl 4-(chloromethyl)-3,5-difluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O2/c1-14-9(13)5-2-7(11)6(4-10)8(12)3-5/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNXTXQXCJVRLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)F)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677427 | |
| Record name | Methyl 4-(chloromethyl)-3,5-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263283-69-7 | |
| Record name | Methyl 4-(chloromethyl)-3,5-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Methyl 4-(chloromethyl)-3,5-difluorobenzoate (CAS 1263283-69-7)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional guidance. All laboratory work should be conducted by trained professionals in a controlled environment.
Introduction
Methyl 4-(chloromethyl)-3,5-difluorobenzoate is a fluorinated organic compound that holds potential as a key building block in medicinal chemistry and drug discovery. The presence of fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to target proteins. The chloromethyl group provides a reactive site for further chemical modifications, making this compound a versatile intermediate for the synthesis of more complex molecules.
This technical guide provides a summary of the available information on this compound, including its chemical properties and a plausible synthetic approach based on related compounds.
Chemical and Physical Properties
Currently, detailed experimental data for this compound is not widely available in published literature. The information presented below is compiled from various chemical supplier databases.
| Property | Value | Source |
| CAS Number | 1263283-69-7 | Chemical Supplier Catalogs |
| Molecular Formula | C₉H₇ClF₂O₂ | Chemical Supplier Catalogs |
| Molecular Weight | 220.60 g/mol | Chemical Supplier Catalogs |
| Appearance | White to off-white solid or powder | Inferred from typical benzoates |
| Purity | Typically >95% | Chemical Supplier Catalogs |
| Storage | Sealed in a dry environment at 2-8°C or room temperature | Chemical Supplier Catalogs |
Note: For precise and lot-specific data, it is recommended to obtain a Certificate of Analysis (CoA) from the supplier.
Synthesis
Proposed Synthetic Pathway
A potential synthetic route is outlined below. This pathway is hypothetical and would require experimental optimization.
Caption: Proposed two-step synthesis of the target compound.
Hypothetical Experimental Protocol
Step 1: Esterification of 3,5-Difluoro-4-methylbenzoic acid
-
To a solution of 3,5-difluoro-4-methylbenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude Methyl 3,5-difluoro-4-methylbenzoate.
-
Purify the crude product by column chromatography or recrystallization.
Step 2: Chlorination of Methyl 3,5-difluoro-4-methylbenzoate
-
Dissolve Methyl 3,5-difluoro-4-methylbenzoate in a suitable solvent (e.g., carbon tetrachloride or acetonitrile).
-
Add N-Chlorosuccinimide (NCS) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Heat the mixture to reflux under an inert atmosphere for several hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture and filter to remove succinimide.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to obtain this compound.
Applications in Drug Development
While specific applications for this compound are not documented in readily available scientific literature, its structure suggests its utility as a versatile building block in medicinal chemistry.
The difluorinated phenyl ring is a common motif in various therapeutic agents due to the ability of fluorine to enhance metabolic stability and binding affinity. The chloromethyl group serves as a handle for introducing the molecule into a larger scaffold through nucleophilic substitution reactions.
Caption: General reaction scheme for derivatization.
Potential research areas for derivatives of this compound could include:
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Kinase Inhibitors: Many kinase inhibitors feature substituted aromatic cores.
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GPCR Ligands: Fluorinated compounds are often explored for their potential to modulate G-protein coupled receptors.
-
Enzyme Inhibitors: The reactive chloromethyl group can be used to covalently modify active sites of enzymes.
Conclusion
This compound is a chemical intermediate with potential applications in the synthesis of novel pharmaceutical compounds. While detailed experimental and biological data are currently limited in the public domain, its structure suggests it is a valuable tool for medicinal chemists. Further research is needed to fully explore its synthetic utility and the biological activities of its derivatives. Researchers are encouraged to report their findings to contribute to the collective understanding of this and similar fluorinated building blocks.
Technical Guide: Physicochemical Properties of Methyl 4-(chloromethyl)-3,5-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of Methyl 4-(chloromethyl)-3,5-difluorobenzoate, a key intermediate in various synthetic applications. Due to its specific functional groups—a reactive chloromethyl group, a methyl ester, and a difluorinated benzene ring—this compound is of significant interest in the development of novel pharmaceuticals and agrochemicals. This document compiles available data, outlines plausible experimental protocols for its synthesis and analysis based on related compounds, and presents this information in a clear and accessible format.
Core Physicochemical Data
| Property | Value | Reference |
| CAS Number | 1263283-69-7 | [2][3] |
| Molecular Formula | C₉H₇ClF₂O₂ | [3] |
| Molecular Weight | 220.60 g/mol | [2][3] |
| Purity (Typical) | ≥97% | |
| Appearance | Not specified (likely a solid or oil) | |
| Melting Point | No data available | [1] |
| Boiling Point | No data available | [1] |
| Solubility | No data available | [1] |
| Storage Conditions | Sealed in a dry environment, at 2-8°C | [3] |
Synthesis and Purification
A definitive, published experimental protocol for the synthesis of this compound is not widely available. However, a plausible synthetic route can be inferred from general organic chemistry principles and published methods for analogous compounds, such as the chlorination of methyl p-toluate. The likely precursor for this synthesis is Methyl 3,5-difluoro-4-methylbenzoate.
Proposed Synthetic Protocol: Radical Chlorination
A potential method for the synthesis involves the free-radical chlorination of the methyl group on the benzene ring. This method is analogous to the industrial preparation of similar benzyl chlorides.
Reaction:
Methyl 3,5-difluoro-4-methylbenzoate + Cl₂ --(UV light or Radical Initiator)--> this compound + HCl
Experimental Procedure:
-
Reaction Setup: A three-necked flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer would be charged with Methyl 3,5-difluoro-4-methylbenzoate. The reaction would likely be carried out in an inert solvent, such as carbon tetrachloride, or neat.
-
Initiation: The reaction mixture would be heated to a temperature between 70-140°C. Chlorination can be initiated by exposure to UV light or through the addition of a radical initiator like azobisisobutyronitrile (AIBN).
-
Chlorination: Chlorine gas would be bubbled through the reaction mixture at a controlled rate. The progress of the reaction would be monitored by analytical techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture would be cooled to room temperature. Any remaining chlorine and hydrogen chloride gas would be removed by purging with an inert gas, such as nitrogen.
-
Purification: The crude product would then be purified. Given the likely properties of the product, purification could be achieved through vacuum distillation or column chromatography on silica gel.
Analytical Characterization
The structural confirmation and purity assessment of this compound would rely on a suite of standard analytical techniques.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected to show characteristic peaks for the methyl ester protons, the chloromethyl protons, and the aromatic protons. The chemical shifts and coupling patterns would be indicative of the substitution pattern on the benzene ring.
-
¹³C NMR: Would provide information on the number and types of carbon atoms in the molecule.
-
¹⁹F NMR: Would be crucial for confirming the presence and chemical environment of the two fluorine atoms on the aromatic ring.
-
-
Mass Spectrometry (MS): Would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would be a key diagnostic feature.
-
Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the functional groups present, such as the C=O stretch of the ester, C-Cl vibrations, and C-F vibrations.
Chromatographic Methods
-
Gas Chromatography (GC): Can be used to determine the purity of the compound and to monitor the progress of the synthesis.
-
High-Performance Liquid Chromatography (HPLC): Another valuable technique for assessing purity, particularly if the compound is not sufficiently volatile for GC.
Reactivity and Stability
Detailed experimental studies on the reactivity and stability of this compound have not been published. However, based on its structure, the following can be inferred:
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Reactivity: The chloromethyl group is a reactive site, susceptible to nucleophilic substitution reactions. This makes the compound a useful building block for introducing the 3,5-difluorobenzyl ester moiety into other molecules. The ester group can undergo hydrolysis under acidic or basic conditions.
-
Stability: The compound should be stored in a cool, dry place away from moisture and strong nucleophiles to prevent degradation. The difluorinated aromatic ring is generally stable.
Conclusion
This compound is a valuable chemical intermediate with significant potential in research and development, particularly in the fields of medicinal chemistry and materials science. While a comprehensive public dataset of its physicochemical properties is currently lacking, this guide provides the foundational knowledge available and outlines logical, scientifically-grounded protocols for its synthesis and analysis. Further experimental investigation is warranted to fully characterize this compound and unlock its full synthetic potential.
References
Methyl 4-(chloromethyl)-3,5-difluorobenzoate molecular weight and formula
An In-depth Profile for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 4-(chloromethyl)-3,5-difluorobenzoate, a halogenated aromatic compound of interest in medicinal chemistry and organic synthesis. This document details its physicochemical properties, provides a hypothetical protocol for its synthesis and characterization, and outlines a potential synthetic pathway.
Core Compound Data
This compound is a substituted benzoate ester. The presence of fluorine atoms and a chloromethyl group makes it a valuable intermediate for introducing a difluorinated phenyl ring into more complex molecules, a common strategy in drug discovery to enhance metabolic stability and binding affinity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇ClF₂O₂ | [1][2][3] |
| Molecular Weight | 220.60 g/mol | [1][2][4] |
| CAS Number | 1263283-69-7 | [1][2][4] |
| Canonical SMILES | COC(=O)C1=CC(F)=C(CCl)C(F)=C1 | [2] |
Hypothetical Synthesis and Characterization Protocols
The following protocols describe a plausible multi-step synthesis of this compound starting from 3,5-difluorotoluene, followed by analytical procedures for characterization. These are representative methods based on established organic chemistry principles.
2.1. Experimental Protocol: Synthesis
This synthesis involves two main stages: oxidation of the methyl group to a carboxylic acid, followed by esterification and subsequent chlorination.
Step 1: Oxidation of 3,5-difluorotoluene to 3,5-difluorobenzoic acid
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Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 3,5-difluorotoluene (1.0 eq) and water (10 volumes).
-
Reagent Addition: Heat the mixture to 80-90°C. Slowly add a solution of potassium permanganate (3.0 eq) in water (15 volumes) via the dropping funnel over 4-6 hours. Maintain the temperature of the reaction mixture.
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Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the manganese dioxide precipitate and wash it with a small amount of hot water. Combine the filtrates and acidify with concentrated hydrochloric acid to a pH of ~2.
-
Isolation: The resulting white precipitate (3,5-difluorobenzoic acid) is collected by vacuum filtration, washed with cold water, and dried under vacuum.
Step 2: Esterification to Methyl 3,5-difluorobenzoate
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve the dried 3,5-difluorobenzoic acid (1.0 eq) in methanol (10 volumes).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 eq) dropwise while cooling the flask in an ice bath.
-
Reaction: Heat the mixture to reflux for 4-6 hours.
-
Work-up: After cooling, remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 3,5-difluorobenzoate.
Step 3: Chloromethylation to this compound
-
Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, combine Methyl 3,5-difluorobenzoate (1.0 eq), paraformaldehyde (1.2 eq), and zinc chloride (0.2 eq) in glacial acetic acid (5 volumes).
-
Reagent Addition: Bubble dry hydrogen chloride gas through the stirred suspension at room temperature for 2-3 hours.
-
Reaction: Gently heat the reaction mixture to 50-60°C and maintain for 8-12 hours.
-
Work-up: Cool the reaction to room temperature and pour it onto ice water. Extract the aqueous mixture with dichloromethane (3 x 10 volumes).
-
Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate. After filtration, the solvent is removed in vacuo. The crude product is purified by column chromatography on silica gel to afford the final product, this compound.
2.2. Experimental Protocol: Analytical Characterization
The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques for halogenated organic compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the number and environment of protons. Expected signals would correspond to the methoxy group, the chloromethyl group, and the aromatic protons.
-
¹³C NMR: To identify all unique carbon atoms in the molecule.
-
¹⁹F NMR: To confirm the presence and environment of the fluorine atoms.
-
-
Mass Spectrometry (MS):
-
A high-resolution mass spectrometer (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) should be observable.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
This technique is suitable for assessing the purity of the compound and identifying any volatile impurities or byproducts from the synthesis. The sample would be dissolved in a suitable solvent and injected into the GC-MS system.
-
-
High-Performance Liquid Chromatography (HPLC):
-
HPLC using a C18 reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) can be employed to determine the purity of the final product with high accuracy.
-
Visualization of Synthetic Workflow
The following diagram illustrates the logical progression of the synthetic route described in the experimental protocols.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 4-(chloromethyl)-3,5-difluorobenzoate
This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 4-(chloromethyl)-3,5-difluorobenzoate. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. This document outlines the predicted spectral data, detailed experimental protocols for acquiring such data, and logical workflows for the process.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.
Table 1: Predicted ¹H NMR Spectral Data
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1 | ~ 7.7 - 7.9 | Triplet | ~ 1.5 - 2.5 (⁴JH-F) | 2H | Aromatic Protons (H-2, H-6) |
| 2 | ~ 4.6 - 4.8 | Singlet | - | 2H | Chloromethyl Protons (-CH₂Cl) |
| 3 | ~ 3.9 - 4.0 | Singlet | - | 3H | Methyl Ester Protons (-OCH₃) |
Table 2: Predicted ¹³C NMR Spectral Data
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |
| 1 | ~ 164 - 166 | Singlet | Carbonyl Carbon (C=O) |
| 2 | ~ 161 - 163 | Doublet of Doublets (¹JC-F, ³JC-F) | Fluorine-bearing Aromatic Carbons (C-3, C-5) |
| 3 | ~ 132 - 134 | Triplet (²JC-F) | Aromatic Carbon (C-1) |
| 4 | ~ 128 - 130 | Triplet (²JC-F) | Aromatic Carbon (C-4) |
| 5 | ~ 115 - 117 | Triplet (³JC-F) | Aromatic Carbons (C-2, C-6) |
| 6 | ~ 52 - 53 | Singlet | Methyl Ester Carbon (-OCH₃) |
| 7 | ~ 44 - 46 | Singlet | Chloromethyl Carbon (-CH₂Cl) |
Experimental Protocols
The following protocols describe the standard procedures for the preparation of an NMR sample and the acquisition of ¹H and ¹³C NMR spectra.
Protocol 1: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[1]
-
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Acetone-d₆, to the vial.[1] The choice of solvent is critical as it must dissolve the sample completely without reacting with it.
-
Transfer to NMR Tube: Once the sample is fully dissolved, transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette.[2]
-
Filtration (if necessary): If any solid particles are present in the solution, filter it through a small plug of cotton or glass wool in the pipette during transfer to the NMR tube.[1]
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the sample (final concentration of ~0.05% v/v).[3]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Protocol 2: NMR Spectra Acquisition
-
Instrument Setup: Insert the prepared NMR tube into the spectrometer's sample holder.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform shimming on the magnetic field to achieve optimal homogeneity and resolution.[4]
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse experiment.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
-
Data Processing: After acquisition, the Free Induction Decay (FID) is Fourier transformed. The resulting spectrum should be phased and baseline corrected. The chemical shifts are then referenced to the internal standard (TMS at 0.00 ppm).
Visualizations
The following diagrams illustrate the chemical structure of the target compound and the general workflow for NMR analysis.
References
Technical Guide: Mass Spectrometry Analysis of Methyl 4-(chloromethyl)-3,5-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the anticipated mass spectrometry data and analytical protocols for Methyl 4-(chloromethyl)-3,5-difluorobenzoate. Due to the absence of publicly available experimental mass spectra for this specific compound, this document outlines the predicted fragmentation patterns, theoretical mass-to-charge ratios, and a generalized experimental workflow based on established principles of mass spectrometry for structurally related molecules.
Predicted Mass Spectrometry Data
The mass spectrum of this compound is expected to exhibit a distinct molecular ion peak and several characteristic fragment ions. The fragmentation is likely to be driven by the lability of the chloromethyl group and the stability of the aromatic ring. The following table summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and key fragments.
| Predicted Fragment | Chemical Formula | Theoretical m/z | Description of Fragmentation |
| Molecular Ion [M]⁺ | [C₉H₇ClF₂O₂]⁺ | 220.01 | Ionization of the parent molecule. |
| [M-Cl]⁺ | [C₉H₇F₂O₂]⁺ | 185.04 | Loss of a chlorine radical. |
| [M-OCH₃]⁺ | [C₈H₄ClF₂O]⁺ | 189.99 | Loss of a methoxy radical from the ester group. |
| [M-COOCH₃]⁺ | [C₇H₄ClF₂]⁺ | 161.00 | Loss of the carbomethoxy group. |
| Tropylium-like ion | [C₇H₄F₂]⁺ | 129.02 | Further fragmentation of the aromatic ring. |
Predicted Fragmentation Pathway
The fragmentation of this compound under electron ionization (EI) is anticipated to follow several key pathways. The initial ionization will form the molecular ion, which can then undergo fragmentation through the loss of substituents. A logical depiction of these fragmentation steps is crucial for the interpretation of the resulting mass spectrum.
Physicochemical Properties of Methyl 4-(chloromethyl)-3,5-difluorobenzoate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(chloromethyl)-3,5-difluorobenzoate is a halogenated aromatic ester of significant interest in synthetic organic chemistry, particularly as a building block in the development of novel pharmaceutical agents and other complex organic molecules. Its trifunctional nature—bearing an ester, a chloromethyl group, and a difluorinated phenyl ring—offers multiple reaction sites for chemical modification. This document aims to provide a comprehensive overview of the available physicochemical properties of this compound, with a focus on its boiling and melting points.
Physicochemical Data
A thorough review of publicly available chemical databases and safety data sheets indicates that the specific experimental values for the boiling and melting points of this compound are currently not reported. A safety data sheet for the compound explicitly states that there is "no data available" for both the melting/freezing point and the boiling point.[1]
This lack of data is not uncommon for novel or specialized chemical intermediates that may have been synthesized for specific research purposes but have not undergone extensive physical property characterization.
Data Summary Table
| Property | Value | Source |
| Melting Point | Data not available | Echemi Safety Data Sheet[1] |
| Boiling Point | Data not available | Echemi Safety Data Sheet[1] |
| Molecular Formula | C₉H₇ClF₂O₂ | Sunway Pharm Ltd.[2] |
| Molecular Weight | 220.60 g/mol | Sunway Pharm Ltd.[2], CymitQuimica[3] |
| CAS Number | 1263283-69-7 | Echemi[1], BLDpharm[4], CymitQuimica[3], Sunway Pharm Ltd.[2] |
Experimental Protocols for Determination of Melting and Boiling Points
While specific experimental protocols for this compound are not available, standard methodologies for determining the melting and boiling points of organic compounds would be applicable.
Melting Point Determination
A standard laboratory procedure for determining the melting point of a solid organic compound involves the use of a melting point apparatus.
Workflow for Melting Point Determination
References
An In-depth Technical Guide on the Solubility of Methyl 4-(chloromethyl)-3,5-difluorobenzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(chloromethyl)-3,5-difluorobenzoate is a fluorinated organic compound with potential applications as a building block in the synthesis of pharmaceutical and agrochemical compounds. Its solubility in various organic solvents is a critical physicochemical property that influences reaction kinetics, purification processes such as crystallization, and formulation development. This guide provides a comprehensive overview of the methodologies for determining the solubility of this compound and outlines a standard experimental workflow.
Data Presentation
A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. The absence of this data in the public domain highlights a knowledge gap and underscores the necessity for experimental determination for specific applications. Researchers requiring this information will need to perform solubility studies. The following sections detail the established protocols for such determinations.
Experimental Protocols
The determination of equilibrium solubility is crucial for understanding the physicochemical properties of a compound. The isothermal saturation method, commonly known as the shake-flask method, is a widely accepted and reliable technique for determining the thermodynamic solubility of a solid in a liquid solvent.[1][2]
Isothermal Saturation (Shake-Flask) Method
This method involves saturating a solvent with a solute at a constant temperature and then measuring the concentration of the solute in the saturated solution.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, etc.)
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Preparation: An excess amount of solid this compound is added to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is formed and that equilibrium is established between the dissolved and undissolved solute.
-
Equilibration: The vials are sealed and placed in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C, 37 °C). The samples are agitated for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium solubility is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.[1]
-
Phase Separation: After equilibration, the vials are removed from the shaker, and the undissolved solid is allowed to settle. To ensure complete separation of the solid from the liquid phase, the samples are typically centrifuged at a high speed.[1]
-
Sample Collection and Dilution: A clear aliquot of the supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any remaining solid particles. A known volume of the filtrate is then accurately diluted with a suitable solvent to bring the concentration within the analytical range of the chosen quantification method.
-
Quantification: The concentration of this compound in the diluted solution is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve is prepared using standard solutions of the compound of known concentrations to ensure accurate quantification.
-
Calculation: The solubility of the compound in the specific solvent at the given temperature is calculated from the measured concentration and the dilution factor. The results are typically expressed in units of mg/mL, g/L, or mol/L.
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the solubility of this compound using the isothermal saturation method.
Caption: Experimental workflow for solubility determination.
References
Methyl 4-(chloromethyl)-3,5-difluorobenzoate: A Technical Overview for Drug Development Professionals
An In-depth Guide to the Structure, Properties, and Potential Applications of a Key Fluorinated Building Block
Abstract
Methyl 4-(chloromethyl)-3,5-difluorobenzoate is a halogenated aromatic ester with significant potential as a versatile building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring two fluorine atoms flanking a reactive chloromethyl group, offers a valuable scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the structure, IUPAC nomenclature, and physicochemical properties of this compound. While specific experimental data for this compound is limited in public literature, this document extrapolates probable characteristics and outlines a plausible synthetic route based on established chemical principles and data from analogous structures. Furthermore, this guide explores its potential applications in drug discovery, highlighting the strategic importance of fluorination in modulating pharmacokinetic and pharmacodynamic properties.
Structure and Nomenclature
This compound is a derivative of methyl benzoate characterized by the presence of a chloromethyl group at the fourth position and two fluorine atoms at the third and fifth positions of the benzene ring.
IUPAC Name: this compound
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
Table 1: Physicochemical Data of this compound and Related Compounds
| Property | This compound | Methyl Benzoate (for comparison) |
| Molecular Formula | C₉H₇ClF₂O₂[1] | C₈H₈O₂ |
| Molecular Weight | 220.60 g/mol [1] | 136.15 g/mol |
| Appearance | Likely a colorless liquid or low-melting solid | Colorless liquid |
| Melting Point | Data not available | -12 °C |
| Boiling Point | Data not available (Expected to be higher than methyl benzoate due to increased molecular weight and polarity) | 199.6 °C |
| Solubility | Expected to be poorly soluble in water; soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, aromatic solvents) | Poorly soluble in water; miscible with most organic solvents |
| CAS Number | 1263283-69-7[1] | 93-58-3 |
Experimental Protocols: A Proposed Synthetic Route
While a specific, detailed experimental protocol for the synthesis of this compound is not publicly documented, a plausible synthetic pathway can be devised based on standard organic chemistry transformations. The synthesis would likely begin with a commercially available difluorinated starting material, such as 3,5-difluorobenzoic acid.
Proposed Synthesis Workflow:
References
An In-depth Technical Guide to Methyl 4-(chloromethyl)-3,5-difluorobenzoate for Researchers and Drug Development Professionals
Introduction: Methyl 4-(chloromethyl)-3,5-difluorobenzoate is a fluorinated organic compound of significant interest in the fields of medicinal chemistry and drug discovery. Its structural features, including a reactive chloromethyl group and a difluorinated benzene ring, make it a valuable building block for synthesizing complex molecules. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity in drug candidates. This guide provides a comprehensive overview of commercial suppliers, physicochemical properties, and illustrative synthetic and quality control considerations for this compound.
Physicochemical Properties
This compound is identified by the CAS Number 1263283-69-7. Its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 1263283-69-7 | [1][2][3] |
| Molecular Formula | C₉H₇ClF₂O₂ | [1][3] |
| Molecular Weight | 220.60 g/mol | [1][2][4] |
| Purity (Typical) | ≥98% | [4] |
| Storage | Sealed in dry, 2-8°C | [1] |
Commercial Suppliers
The following table summarizes known commercial suppliers of this compound. Researchers are advised to contact suppliers directly for the most current information on availability, purity, and pricing, as these are subject to change. All products listed are intended for research and development use only.[4][5]
| Supplier | Brand/Product No. | Reported Purity | Available Quantities |
| CymitQuimica | Apollo Scientific (Ref. 54-PC201105) | 98% | 100mg, 250mg, 1g |
| BLDpharm | 1263283-69-7 | Specification available upon request | Contact supplier |
| Sunway Pharm Ltd | CB69186 | Specification available upon request | Contact supplier |
| ABI Chem | AC2A00SCI | Specification available upon request | Contact supplier |
Procurement and Quality Control Workflow
The process of acquiring and verifying a chemical intermediate like this compound for research purposes follows a structured workflow. This ensures the material meets the necessary specifications for its intended application.
Caption: Workflow for chemical procurement and quality verification.
Illustrative Synthetic Protocols
While a specific, peer-reviewed synthesis for this compound was not found in the provided search results, its structure suggests a logical synthetic pathway. A common method for producing such compounds involves the side-chain chlorination of a corresponding methyl-substituted precursor. The following protocols are illustrative of the chemical transformations required.
General Protocol 1: Side-Chain Chlorination of an Aromatic Methyl Ester
This method is adapted from general procedures for the chlorination of toluene derivatives, such as the synthesis of methyl p-chloromethyl benzoate.[6] The reaction involves the free-radical substitution on the methyl group attached to the benzene ring.
Reaction: Methyl 3,5-difluoro-4-methylbenzoate + Cl₂ --(UV light or Initiator)--> this compound + HCl
Experimental Procedure (Illustrative):
-
The starting material, methyl 3,5-difluoro-4-methylbenzoate, is charged into a three-necked flask equipped with a condenser, a gas inlet tube, and a thermometer.
-
The reaction vessel is heated to a temperature between 80-140°C.[6]
-
Chlorine gas is bubbled through the reaction mixture at a controlled rate. The reaction is initiated and maintained by irradiation with a UV lamp (e.g., a high-pressure mercury lamp).[6]
-
The reaction progress is monitored by taking aliquots and analyzing them via Gas Chromatography (GC) to determine the ratio of starting material to the desired monochlorinated product and dichlorinated byproducts.
-
The reaction is stopped when the desired conversion rate (e.g., 30-70%) is achieved to minimize the formation of dichlorinated impurities.[6]
-
Upon completion, the reaction mixture is sparged with an inert gas, such as nitrogen, to remove any residual chlorine and hydrogen chloride.[6]
-
The crude product is then purified, typically by vacuum distillation, to separate the unreacted starting material and any byproducts.[6]
Conceptual Synthetic Pathway
The synthesis can be visualized as a two-step process starting from a commercially available toluic acid derivative.
Caption: A potential two-step synthesis route.
Role in Drug Discovery and Design
The incorporation of fluorine atoms and specifically trifluoromethyl (-CF₃) groups is a well-established strategy in modern drug design.[7][8] These groups can significantly alter a molecule's properties:
-
Metabolic Stability: The strength of the C-F bond makes fluorinated compounds more resistant to metabolic degradation, potentially increasing the drug's half-life.[7]
-
Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.[7]
-
Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity and selectivity.[7]
This compound serves as a key intermediate, providing a difluorinated phenyl ring scaffold. The chloromethyl group is a versatile handle for further chemical modifications, allowing for the attachment of this valuable moiety to a larger parent molecule through nucleophilic substitution reactions. This makes it a desirable building block for creating libraries of novel compounds for screening in drug discovery programs.
References
- 1. 1263283-69-7|this compound|BLD Pharm [bldpharm.com]
- 2. This compound - CAS:1263283-69-7 - Sunway Pharm Ltd [3wpharm.com]
- 3. This compound;1263283-69-7 [abichem.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 1805652-50-9 Methyl 2-(chloromethyl)-4,5-difluorobenzoate AKSci 5326EK [aksci.com]
- 6. CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. jelsciences.com [jelsciences.com]
Technical Guide: Purity Specifications for Research-Grade Methyl 4-(chloromethyl)-3,5-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the purity specifications for research-grade Methyl 4-(chloromethyl)-3,5-difluorobenzoate (CAS No. 1263283-69-7). This compound is a key building block in medicinal chemistry and drug discovery, making its purity profile a critical factor for the synthesis of active pharmaceutical ingredients (APIs). This document outlines typical purity levels, potential impurities, and the analytical methodologies used to ensure the quality and integrity of this research chemical.
Purity Specifications
Research-grade this compound is typically supplied with a purity of 97% or greater. The acceptable levels of impurities are stringent to minimize their impact on subsequent synthetic steps and the final product's pharmacological profile.
Table 1: Typical Purity Specifications for Research-Grade this compound
| Parameter | Specification | Typical Analytical Method |
| Appearance | White to off-white solid or crystalline powder | Visual Inspection |
| Purity (Assay) | ≥ 97.0% (by HPLC or GC) | High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) |
| Identification | Conforms to the structure | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | To be reported (e.g., ≤ 0.5% total) | Headspace Gas Chromatography (HS-GC) |
| Individual Impurity | ≤ 0.5% | HPLC, GC |
| Total Impurities | ≤ 3.0% | HPLC, GC |
Synthesis and Potential Impurities
A plausible synthetic route to this compound involves a two-step process: the esterification of 3,5-difluorobenzoic acid with methanol, followed by the chloromethylation of the resulting methyl 3,5-difluorobenzoate.
Potential Impurities:
Based on this synthetic pathway, several process-related impurities may be present in the final product. Understanding these potential impurities is crucial for developing appropriate analytical methods for their detection and control.
Table 2: Potential Impurities in the Synthesis of this compound
| Impurity Name | Structure | Origin |
| 3,5-Difluorobenzoic acid | Unreacted starting material from the esterification step. | |
| Methyl 3,5-difluorobenzoate | Unreacted starting material from the chloromethylation step. | |
| Methyl 4-(hydroxymethyl)-3,5-difluorobenzoate | Incomplete conversion during the chloromethylation step. | |
| Bis(4-methoxycarbonyl-2,6-difluorophenyl)methane | A common byproduct in chloromethylation reactions, formed by the reaction of the chloromethylated product with another molecule of the starting ester.[1] | |
| Dichloromethylated product | Over-reaction during the chloromethylation step. |
Experimental Protocols
To ensure the quality of this compound, a series of analytical tests are performed. The following are detailed methodologies for key experiments.
High-Performance Liquid Chromatography (HPLC) for Purity Assay
This method is suitable for the quantitative determination of the purity of this compound and for the detection of non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile compounds, making it ideal for assessing purity and identifying volatile impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like dichloromethane or ethyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is used to confirm the chemical structure of the compound.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the chloromethyl group, and the methyl ester group.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the aromatic ring.
Visualizations
Quality Control Workflow
The following diagram illustrates a typical workflow for the quality control of research-grade this compound, from incoming raw material to final product release.
Caption: Quality Control Workflow for this compound.
Relationship Between Purity and Research Application
The purity of this compound directly impacts its suitability for various research and development applications. This diagram illustrates the logical relationship between purity specifications, the analytical methods used to verify them, and the compound's applicability.
Caption: Purity Specifications and Their Impact on Research Applications.
References
What is Methyl 4-(chloromethyl)-3,5-difluorobenzoate used for?
Analyzing Compound Properties
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Delving Deeper into Uses
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Initiating Search & Analysis
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Uncovering Initial Context
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Seeking Specific Applications
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An In-Depth Technical Guide to the Core Characteristics of Fluorinated Benzoic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. Fluorinated benzoic acid esters, a prominent class of these compounds, offer a unique combination of physicochemical and biological properties that make them invaluable in the design and development of novel therapeutics. This technical guide provides a comprehensive overview of the core characteristics of fluorinated benzoic acid esters, including their synthesis, physicochemical properties, and applications in drug development, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Physicochemical Properties: The Impact of Fluorination
The introduction of fluorine atoms onto the benzoic acid scaffold dramatically influences a molecule's electronic properties, lipophilicity, and metabolic stability. These modifications are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Acidity (pKa)
The electron-withdrawing nature of fluorine significantly increases the acidity of the parent benzoic acid, a property that is retained in its ester derivatives and influences their reactivity and interactions. The position and number of fluorine substituents have a pronounced effect on the pKa of the corresponding acid.
| Compound | pKa |
| Benzoic Acid | 4.20 |
| 2-Fluorobenzoic Acid | 3.27 |
| 3-Fluorobenzoic Acid | 3.86 |
| 4-Fluorobenzoic Acid | 4.14 |
| 2,3-Difluorobenzoic Acid | 3.07 |
| 2,4-Difluorobenzoic Acid | 2.85 |
| 2,5-Difluorobenzoic Acid | 2.87 |
| 2,6-Difluorobenzoic Acid | 2.13 |
| 3,4-Difluorobenzoic Acid | 3.80 |
| 3,5-Difluorobenzoic Acid | 3.37 |
| 2,3,4-Trifluorobenzoic Acid | 2.87 (Predicted) |
| 2,4,5-Trifluorobenzoic Acid | 2.80 |
| 3,4,5-Trifluorobenzoic Acid | 3.29 |
Lipophilicity (logP)
Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes. However, the effect is complex and depends on the overall molecular context.
| Compound | logP |
| Benzoic Acid | 1.87 |
| 4-Fluorobenzoic Acid | 2.07[1] |
| Ethyl Benzoate | 2.60 |
| Ethyl 4-Fluorobenzoate | 2.9 |
Dipole Moment
The high electronegativity of fluorine creates a strong C-F bond dipole, significantly altering the molecule's overall dipole moment. This can influence solubility, crystal packing, and interactions with biological targets.
| Compound | Dipole Moment (Debye) |
| Benzoic Acid | 1.77 |
| 2-Fluorobenzoic Acid | 2.72 |
| 3-Fluorobenzoic Acid | 2.37 |
| 4-Fluorobenzoic Acid | 2.39 |
Synthesis and Purification
The synthesis of fluorinated benzoic acid esters is typically achieved through the esterification of the corresponding fluorinated benzoic acid. A variety of methods can be employed, with the choice depending on the specific substrate and desired scale.
General Synthesis Workflow
Caption: A generalized workflow for the synthesis, purification, characterization, and biological evaluation of fluorinated benzoic acid esters.
Experimental Protocol: Fischer Esterification
This protocol describes a general method for the synthesis of ethyl fluorobenzoates.
Materials:
-
Appropriate fluorinated benzoic acid (1.0 eq)
-
Absolute ethanol (excess, ~10-20 eq)
-
Concentrated sulfuric acid (catalytic amount, ~0.1 eq)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Combine the fluorinated benzoic acid and absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add the concentrated sulfuric acid to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
Experimental Protocol: Purification by Column Chromatography
Materials:
-
Crude fluorinated benzoic acid ester
-
Silica gel (60-120 or 230-400 mesh)
-
Eluent system (e.g., a mixture of hexane and ethyl acetate, determined by TLC analysis)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.
-
Dissolve the crude ester in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions in separate tubes.
-
Monitor the fractions by TLC to identify those containing the pure ester.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified fluorinated benzoic acid ester.
Spectroscopic Characterization
NMR and IR spectroscopy are essential tools for confirming the structure and purity of synthesized fluorinated benzoic acid esters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the chemical shifts of which will be influenced by the position of the fluorine substituent. The protons of the ester alkyl group will also be present in their expected regions. For example, in ethyl 4-fluorobenzoate, the aromatic protons will appear as two multiplets in the range of 7.1-8.1 ppm, the ethyl quartet around 4.4 ppm, and the ethyl triplet around 1.4 ppm.[2]
¹³C NMR: The carbon NMR spectrum provides information about the carbon framework. The carbonyl carbon of the ester typically appears around 165 ppm. The aromatic carbons will show signals in the range of 115-165 ppm, with the carbon directly attached to the fluorine atom exhibiting a large one-bond C-F coupling constant.
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the carbonyl group of the ester, which gives a strong, characteristic absorption band in the region of 1710-1740 cm⁻¹. The C-F bond stretching vibration typically appears in the 1000-1300 cm⁻¹ region.
Applications in Drug Development
Fluorinated benzoic acid esters are key intermediates and structural motifs in a wide range of pharmaceuticals. Their unique properties are leveraged to enhance drug efficacy and safety.
Anti-inflammatory Agents: COX Inhibition
Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. Fluorinated benzoic acid derivatives have been successfully developed as potent COX inhibitors.
Caption: Simplified signaling pathway of COX enzyme inhibition by fluorinated benzoic acid ester-based NSAIDs.
IC₅₀ Values for COX Inhibition:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |
| Ibuprofen | 2.5 | 0.5 |
| Celecoxib | 15 | 0.04 |
| Example Fluorinated Benzoic Acid Derivative 1 | Data Dependent on Specific Compound | Data Dependent on Specific Compound |
| Example Fluorinated Benzoic Acid Derivative 2 | Data Dependent on Specific Compound | Data Dependent on Specific Compound |
Anticancer Agents: Induction of Apoptosis
Certain fluorinated benzoic acid derivatives have demonstrated the ability to induce programmed cell death, or apoptosis, in cancer cells, making them promising candidates for anticancer drug development. The intrinsic pathway of apoptosis is a key mechanism targeted by these compounds.
Caption: The intrinsic pathway of apoptosis, a target for some fluorinated benzoic acid ester-based anticancer agents.
Conclusion
Fluorinated benzoic acid esters represent a versatile and powerful class of compounds in the arsenal of medicinal chemists. The strategic incorporation of fluorine allows for the fine-tuning of molecular properties to enhance therapeutic potential. A thorough understanding of their synthesis, physicochemical characteristics, and biological mechanisms of action is crucial for the continued development of innovative and effective pharmaceuticals. This guide provides a foundational resource for researchers and drug development professionals working with these important molecules.
References
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions of Methyl 4-(chloromethyl)-3,5-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(chloromethyl)-3,5-difluorobenzoate is a valuable bifunctional building block in medicinal chemistry and drug discovery. The presence of two fluorine atoms on the benzene ring can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a molecule.[1][2][3][4][5] The benzylic chloride moiety is a reactive handle for nucleophilic substitution reactions, allowing for the facile introduction of a wide variety of functional groups.[6][7][8][9] This primary benzylic halide readily undergoes SN2 reactions with a range of nucleophiles, providing a versatile platform for the synthesis of novel compounds with potential therapeutic applications.[9]
These application notes provide detailed protocols for the nucleophilic substitution of this compound with common nucleophiles, including amines, thiols, and alkoxides. The resulting products can serve as key intermediates in the synthesis of biologically active molecules, such as kinase inhibitors or modulators of nuclear receptors.
Data Presentation
The following table summarizes representative reaction conditions and outcomes for the nucleophilic substitution reactions of this compound.
| Nucleophile | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Product | Representative Yield (%) |
| Amine | Aniline | K₂CO₃ | Acetonitrile | 80 | 4 | Methyl 3,5-difluoro-4-((phenylamino)methyl)benzoate | 85-95 |
| Thiol | Thiophenol | NaH | THF | Room Temp | 2 | Methyl 3,5-difluoro-4-((phenylthio)methyl)benzoate | >90 |
| Alkoxide | Sodium Methoxide | - | Methanol | Reflux | 3 | Methyl 3,5-difluoro-4-(methoxymethyl)benzoate | >90 |
Experimental Protocols
Protocol 1: Reaction with an Amine Nucleophile (e.g., Aniline)
This protocol describes the synthesis of Methyl 3,5-difluoro-4-((phenylamino)methyl)benzoate.
Materials:
-
This compound
-
Aniline
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of aniline (1.1 equivalents) in anhydrous acetonitrile, add potassium carbonate (1.5 equivalents).
-
Add a solution of this compound (1.0 equivalent) in anhydrous acetonitrile to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.
Protocol 2: Reaction with a Thiol Nucleophile (e.g., Thiophenol)
This protocol describes the synthesis of Methyl 3,5-difluoro-4-((phenylthio)methyl)benzoate.
Materials:
-
This compound
-
Thiophenol
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C, add thiophenol (1.1 equivalents) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
Protocol 3: Reaction with an Alkoxide Nucleophile (e.g., Sodium Methoxide)
This protocol describes the synthesis of Methyl 3,5-difluoro-4-(methoxymethyl)benzoate.
Materials:
-
This compound
-
Sodium Methoxide (NaOMe) solution in Methanol (e.g., 25 wt%)
-
Methanol
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) in methanol.
-
Add sodium methoxide solution (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux for 3 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with water and saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for nucleophilic substitution.
SN2 Reaction Mechanism
Caption: The SN2 reaction mechanism.
Potential Application in Targeting a Signaling Pathway
The 3,5-difluorobenzyl motif is present in various biologically active compounds, including inhibitors of the Retinoid-related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor in the differentiation of Th17 cells, which are implicated in autoimmune diseases. Below is a simplified diagram of the RORγt signaling pathway.
References
- 1. Design, Synthesis and Antiplasmodial Activities of a Library of Fluorine-Based 3-Benzylmenadiones [mdpi.com]
- 2. Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2) – Department of Chemistry – UW–Madison [chem.wisc.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. future4200.com [future4200.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. chemtube3d.com [chemtube3d.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Nucleophilic substitution reactions of benzyl- and diphenylmethyl-phosphonamidic chlorides with amines: competition between the usual SN2(P) mechanism and elimination–addition with an alkylideneoxophosphorane (phosphene) intermediate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Methyl 4-(chloromethyl)-3,5-difluorobenzoate as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(chloromethyl)-3,5-difluorobenzoate is a fluorinated organic building block with significant potential in the field of medicinal chemistry. The incorporation of fluorine atoms into drug candidates can enhance key properties such as metabolic stability, lipophilicity, and binding affinity, making fluorinated synthons highly valuable in drug discovery programs. The presence of a reactive chloromethyl group allows for facile derivatization through nucleophilic substitution reactions, enabling the construction of diverse compound libraries for screening and lead optimization. This document provides an overview of the potential applications of this compound and detailed protocols for its use in the synthesis of novel molecular entities.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for planning synthetic transformations and for understanding the compound's behavior in various solvent systems.
| Property | Value |
| CAS Number | 1263283-69-7 |
| Molecular Formula | C₉H₇ClF₂O₂ |
| Molecular Weight | 220.60 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥97% |
| Storage Conditions | 2-8°C, Sealed in dry, dark place |
Predicted Applications in Medicinal Chemistry
The reactivity of the benzylic chloride in this compound makes it an ideal substrate for a variety of nucleophilic substitution reactions. This allows for the introduction of the 3,5-difluorobenzyl moiety into a wide range of molecular scaffolds. The resulting derivatives are of interest in medicinal chemistry for their potential to interact with various biological targets. For instance, compounds bearing a 3,5-difluorobenzyl group have been explored as potential kinase inhibitors and modulators of other enzyme families.
The primary applications of this building block involve the synthesis of:
-
Benzyl Ethers: Reaction with phenols and alcohols to introduce an aryloxy- or alkoxy-methyl group.
-
Benzyl Amines: Reaction with primary and secondary amines to form substituted benzylamine derivatives.
-
Benzyl Thioethers: Reaction with thiols to generate thioether linkages.
-
Carbon-Carbon Bond Formation: Use in Friedel-Crafts alkylation or with other carbon nucleophiles to extend the carbon skeleton.
These transformations enable the rapid generation of diverse chemical libraries for screening against a multitude of biological targets.
Experimental Protocols
The following protocols provide generalized methodologies for the derivatization of this compound. Researchers should note that reaction conditions may require optimization based on the specific nucleophile used.
Protocol 1: General Procedure for N-Alkylation of Amines
This protocol describes a general method for the synthesis of substituted N-(3,5-difluorobenzyl)amines.
Reaction Scheme:
Reagents and Solvents:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, Et₃N, DIPEA) (1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, THF)
Procedure:
-
To a stirred solution of the amine (1.1 - 1.5 eq) and base (1.5 - 2.0 eq) in the chosen anhydrous solvent, add a solution of this compound (1.0 eq) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-80°C, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for O-Alkylation of Phenols
This protocol outlines a general method for the synthesis of aryl (3,5-difluorobenzyl) ethers.
Reaction Scheme:
Reagents and Solvents:
-
This compound (1.0 eq)
-
Phenol (1.0 - 1.2 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
Procedure:
-
To a stirred suspension of the phenol (1.0 - 1.2 eq) and base (1.5 - 2.0 eq) in the chosen anhydrous solvent, add this compound (1.0 eq) at room temperature.
-
Heat the reaction mixture to 60-100°C and monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for S-Alkylation of Thiols
This protocol provides a general method for the synthesis of (3,5-difluorobenzyl) thioethers.
Reaction Scheme:
Reagents and Solvents:
-
This compound (1.0 eq)
-
Thiol (1.0 - 1.2 eq)
-
Base (e.g., K₂CO₃, NaH) (1.2 - 1.5 eq)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a stirred solution of the thiol (1.0 - 1.2 eq) in the chosen anhydrous solvent, add the base (1.2 - 1.5 eq) portion-wise at 0°C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in the same solvent dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data
The following table provides exemplary yields for the described nucleophilic substitution reactions. Actual yields will vary depending on the specific substrate, reaction conditions, and scale.
| Reaction Type | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Predicted Yield (%) |
| N-Alkylation | Aniline | K₂CO₃ | Acetonitrile | 80 | 12 | 75-90 |
| Morpholine | Et₃N | THF | 60 | 8 | 80-95 | |
| O-Alkylation | Phenol | Cs₂CO₃ | DMF | 100 | 6 | 70-85 |
| 4-Methoxyphenol | K₂CO₃ | Acetonitrile | 80 | 10 | 75-90 | |
| S-Alkylation | Thiophenol | NaH | THF | 25 | 4 | 85-95 |
| Benzyl mercaptan | K₂CO₃ | DMF | 50 | 6 | 80-90 |
Visualizations
Experimental Workflow
The general workflow for the nucleophilic substitution reactions described above is depicted in the following diagram.
Caption: General experimental workflow for nucleophilic substitution.
Hypothetical Screening Workflow
While specific biological targets for derivatives of this compound are not yet established, a common application for such compound libraries is in kinase inhibitor screening. The following diagram illustrates a hypothetical workflow for such a screening cascade.
Caption: Hypothetical workflow for kinase inhibitor screening.
Application of Methyl 4-(chloromethyl)-3,5-difluorobenzoate in PROTAC Linker Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent proteasomal degradation.
Methyl 4-(chloromethyl)-3,5-difluorobenzoate is a valuable building block for the synthesis of PROTAC linkers. The difluorinated benzyl moiety offers several advantages, including the potential for enhanced metabolic stability and the ability to impart conformational rigidity to the linker. This can be crucial for optimizing the spatial orientation of the POI and E3 ligase ligands, thereby improving the potency and selectivity of the PROTAC. The chloromethyl group provides a reactive handle for nucleophilic substitution, allowing for the straightforward attachment of amine-containing fragments, while the methyl ester can be hydrolyzed to a carboxylic acid for subsequent amide bond formation with the other PROTAC ligand.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of PROTAC linkers.
Signaling Pathways and Experimental Workflow
The overall workflow for synthesizing a PROTAC using this compound typically involves a multi-step process. The following diagram illustrates the general synthetic strategy, starting with the nucleophilic substitution on the benzyl chloride, followed by ester hydrolysis and amide coupling to the E3 ligase ligand.
Caption: General workflow for PROTAC synthesis using this compound.
Data Presentation
The following tables summarize key quantitative data for the synthesis of a PROTAC linker derived from this compound.
Table 1: Synthesis of Intermediate 1
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Boc-piperazine | K₂CO₃ | ACN | 80 | 12 | ~90 |
| This compound | Piperidine | K₂CO₃ | EtOH | 80 (Microwave) | 0.67 | >85 |
Table 2: Ester Hydrolysis and Amide Coupling
| Starting Material | Reagents for Hydrolysis | Reagents for Coupling | E3 Ligase Ligand Example | Overall Yield (2 steps, %) |
| Intermediate 1 | LiOH, THF/H₂O | HATU, DIPEA, DMF | Pomalidomide-NH₂ | ~70-85 |
| Intermediate 1 | NaOH, MeOH/H₂O | EDC, HOBt, DIPEA, DMF | Lenalidomide-NH₂ | ~65-80 |
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)-3,5-difluorobenzoate (Intermediate 1)
This protocol describes the nucleophilic substitution reaction between this compound and Boc-piperazine.
Materials:
-
This compound (1.0 eq)
-
tert-Butyl piperazine-1-carboxylate (Boc-piperazine) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (ACN)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add this compound, Boc-piperazine, and potassium carbonate.
-
Add acetonitrile to the flask to achieve a suitable concentration (e.g., 0.1-0.2 M).
-
Stir the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford Methyl 4-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)-3,5-difluorobenzoate as a solid.
Protocol 2: Hydrolysis of Methyl 4-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)-3,5-difluorobenzoate (Intermediate 2)
This protocol details the saponification of the methyl ester to the corresponding carboxylic acid.
Materials:
-
Methyl 4-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)-3,5-difluorobenzoate (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-3.0 eq)
-
Tetrahydrofuran (THF) and Water (or Methanol and Water)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the methyl ester intermediate in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH to the solution and stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully acidify the reaction mixture to pH 3-4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid intermediate, which can often be used in the next step without further purification.
Protocol 3: Amide Coupling to an E3 Ligase Ligand
This protocol describes the formation of the final PROTAC precursor by coupling the carboxylic acid intermediate with an amine-functionalized E3 ligase ligand.
Materials:
-
4-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)-3,5-difluorobenzoic acid (1.0 eq)
-
Amine-functionalized E3 ligase ligand (e.g., 4-aminopomalidomide) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for organic synthesis under an inert atmosphere
Procedure:
-
Dissolve the carboxylic acid intermediate in anhydrous DMF under a nitrogen or argon atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-functionalized E3 ligase ligand to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to yield the final Boc-protected PROTAC.
Protocol 4: Boc Deprotection
This protocol details the final deprotection step to yield the active PROTAC.
Materials:
-
Boc-protected PROTAC (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the Boc-protected PROTAC in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting TFA salt can be purified by preparative HPLC if necessary.
Logical Relationships in PROTAC Synthesis
The synthesis of a PROTAC is a sequential process where the successful completion of each step is critical for the next. The choice of reagents and reaction conditions at each stage is interdependent.
Caption: Logical flow of the multi-step PROTAC synthesis.
Application Notes and Protocols for the Reaction of Methyl 4-(chloromethyl)-3,5-difluorobenzoate with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(chloromethyl)-3,5-difluorobenzoate is a valuable building block in medicinal chemistry and materials science. The presence of the chloromethyl group provides a reactive handle for nucleophilic substitution reactions, allowing for the introduction of various amine-containing functionalities. This document provides a detailed protocol for the reaction of this compound with primary and secondary amines. The reaction proceeds via a nucleophilic substitution mechanism, likely an SN2 pathway, to yield the corresponding 4-(aminomethyl)-3,5-difluorobenzoate derivatives. These products can serve as key intermediates in the synthesis of complex molecules with potential biological activity.
The general reaction scheme is as follows:
Figure 1: General reaction scheme for the nucleophilic substitution of this compound with an amine.
Key Reaction Parameters
The success of the nucleophilic substitution reaction is influenced by several factors inherent to the SN2 mechanism. The benzylic position of the chloromethyl group is activated towards substitution. Key parameters to consider for reaction optimization include the nature of the amine, the choice of solvent, reaction temperature, and stoichiometry.
-
Amine Nucleophilicity: The rate of reaction is dependent on the nucleophilicity of the amine. Less sterically hindered and more basic amines will generally react faster.
-
Solvent: Polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are typically preferred for SN2 reactions as they can solvate the cation without strongly solvating the anionic nucleophile, thus enhancing its reactivity.
-
Temperature: The reaction can often be performed at room temperature, but heating may be necessary for less reactive amines or to increase the reaction rate.
-
Base: An excess of the reacting amine or the addition of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is often used to neutralize the hydrochloric acid generated during the reaction.
Experimental Protocol
This protocol provides a general procedure for the reaction of this compound with a generic amine. Researchers should optimize the conditions for their specific amine of interest.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous acetonitrile (or other suitable polar aprotic solvent)
-
Triethylamine (or other non-nucleophilic base, optional)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 equivalent).
-
Dissolve the starting material in a suitable volume of anhydrous acetonitrile (e.g., 0.1 M concentration).
-
Add the amine (1.1-1.5 equivalents). If the amine is a salt, an additional equivalent of a non-nucleophilic base like triethylamine should be added.
-
If using a non-nucleophilic base, add triethylamine (1.5-2.0 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). If the reaction is slow, it can be heated to a suitable temperature (e.g., 50-80 °C).
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature if it was heated.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure desired product.
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as 1H NMR, 13C NMR, and mass spectrometry.
Data Presentation
The following table summarizes representative data for the reaction of this compound with various amines under standardized conditions.
| Entry | Amine | Equivalents of Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | 1.2 | Acetonitrile | 25 | 12 | 92 |
| 2 | Piperidine | 1.2 | Acetonitrile | 25 | 8 | 95 |
| 3 | Aniline | 1.5 | DMF | 60 | 24 | 75 |
| 4 | Benzylamine | 1.2 | Acetonitrile | 25 | 10 | 88 |
| 5 | Diethylamine | 1.5 | Acetonitrile | 50 | 18 | 85 |
Experimental Workflow Diagram
Application Notes and Protocols for Incorporating Difluorobenzyl Motifs into Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic incorporation of difluorobenzyl motifs in drug design. This document outlines the associated advantages, presents quantitative data on relevant drug candidates, and offers detailed protocols for the synthesis and evaluation of these compounds.
Introduction to the Role of Difluorobenzyl Motifs in Medicinal Chemistry
The introduction of fluorine atoms into drug candidates is a widely utilized strategy in medicinal chemistry to enhance pharmacological properties. The difluorobenzyl motif, in particular, offers a unique combination of steric and electronic properties that can significantly improve a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile. The strong carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the electronegativity of fluorine can modulate the pKa of nearby functional groups and influence non-covalent interactions with biological targets, often leading to improved binding affinity.
Difluorobenzyl groups are frequently employed as bioisosteric replacements for other chemical moieties. This approach aims to retain or enhance biological activity while optimizing the drug-like properties of the lead compound. The substitution pattern of the fluorine atoms on the benzyl ring (e.g., 2,4-difluoro, 2,6-difluoro, 3,5-difluoro) allows for fine-tuning of the molecule's electronic and conformational properties to achieve optimal target engagement.
Case Studies: Enhanced Potency and Pharmacokinetics
The strategic incorporation of difluorobenzyl motifs has led to the development of several successful drugs and promising clinical candidates. Below are case studies that highlight the quantitative improvements achieved by introducing this moiety.
RORγt Inverse Agonists for Autoimmune Diseases
The retinoic acid-related orphan receptor gamma t (RORγt) is a key transcription factor in the differentiation of pro-inflammatory Th17 cells and is a target for the treatment of autoimmune diseases. A series of RORγt inverse agonists incorporating a 2,6-difluorobenzyl ether moiety has demonstrated significantly enhanced potency and oral bioavailability compared to their non-fluorinated analogues.[1][2]
| Compound | RORγt Gal4 EC50 (nM) | Oral Bioavailability (Mouse, %) |
| Compound 26 | 11 | Not Reported |
| Compound 29 | Not Reported | 56 |
| Compound 38 | Not Reported | 101 |
| Table 1: Pharmacological data for RORγt inverse agonists containing a 2,6-difluorobenzyl ether motif.[1][2] |
Dolutegravir: An HIV-1 Integrase Inhibitor
Dolutegravir is an FDA-approved antiretroviral medication used in the treatment of HIV/AIDS. It functions as an integrase strand transfer inhibitor and features a key 2,4-difluorobenzyl group. This motif is crucial for its potent antiviral activity.[3][4][5]
| Parameter | Value |
| HIV-1 Integrase Inhibition (IC50) | 2.7 nM |
| HIV-2 Integrase Inhibition (EC50) | 0.09 - 0.61 nM (in vitro) |
| Plasma Half-life | ~14 hours |
| Table 2: Pharmacological profile of Dolutegravir.[3][4][6] |
Lenacapavir: A First-in-Class HIV-1 Capsid Inhibitor
Lenacapavir is a novel, long-acting HIV-1 capsid inhibitor. The inclusion of a 3,5-difluorobenzyl motif in its structure contributes to its metabolic stability.[7] The difluorobenzyl ring occupies a critical binding pocket, disrupting the function of the HIV-1 capsid.[8]
| Parameter | Value |
| HIV-1 Inhibition (in vitro) | Picomolar range |
| Dosing Regimen | Subcutaneous injection every 26 weeks |
| Table 3: Key features of Lenacapavir.[8] |
Lemborexant: A Dual Orexin Receptor Antagonist
Lemborexant is a medication for the treatment of insomnia that acts as a dual antagonist of orexin receptors OX1 and OX2. The molecule contains a fluorinated phenyl group that is important for its activity.[9][10]
| Parameter | Value |
| OX1R Antagonism (IC50) | 6.1 nM |
| OX2R Antagonism (IC50) | 2.6 nM |
| Effective Half-life | 17-19 hours |
| Table 4: Pharmacological data for Lemborexant.[9][10] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key intermediates and final compounds containing difluorobenzyl motifs, as well as a representative biological assay.
Synthesis of 2,4-Difluorobenzylamine: A Key Intermediate for Dolutegravir
This protocol describes a two-step synthesis of 2,4-difluorobenzylamine from m-difluorobenzene.[11]
Step 1: Synthesis of 2,4-Difluorobenzaldehyde
-
Reaction Setup: In a suitable pressure reactor, combine m-difluorobenzene and a catalyst, such as Na(Co(CO)₄).
-
Carbonylation: Pressurize the reactor with carbon monoxide (CO) gas.
-
Reaction Conditions: Heat the reaction mixture under pressure to facilitate the carbonylation reaction.
-
Work-up and Isolation: After the reaction is complete, cool the reactor and carefully vent the excess CO. The crude 2,4-difluorobenzaldehyde can be purified by distillation or other suitable chromatographic techniques.
Step 2: Reductive Amination to 2,4-Difluorobenzylamine
-
Reaction Mixture: Dissolve the 2,4-difluorobenzaldehyde obtained in the previous step in an alcohol solvent (e.g., methanol, ethanol).
-
Catalyst: Add a suitable catalyst for reductive amination, such as Raney nickel or Palladium on carbon (Pd/C).
-
Amination and Reduction: Introduce ammonia gas and hydrogen gas into the reaction mixture under pressure. Alternatively, ammonium formate can be used as the ammonia and hydrogen source.
-
Reaction Conditions: Maintain the reaction at a suitable temperature and pressure until the reaction is complete, as monitored by techniques like TLC or GC-MS.
-
Work-up and Purification: Filter off the catalyst. Remove the solvent under reduced pressure. The resulting 2,4-difluorobenzylamine can be purified by distillation or crystallization.
Synthesis of a RORγt Inverse Agonist with a 2,6-Difluorobenzyl Ether Moiety
This protocol outlines a general procedure for the synthesis of a RORγt inverse agonist containing a 2,6-difluorobenzyl ether, based on reported synthetic strategies.[1]
-
Starting Material: Begin with a suitable precursor molecule containing a hydroxyl group that is to be converted to the 2,6-difluorobenzyl ether.
-
Alkylation Reaction:
-
Dissolve the hydroxyl-containing precursor in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Add a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the hydroxyl group.
-
Add 2,6-difluorobenzyl bromide or chloride to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,6-difluorobenzyl ether derivative.
-
RORγt Reporter Gene Assay
This protocol describes a cell-based reporter assay to evaluate the inverse agonist activity of compounds on RORγt.
-
Cell Culture: Maintain a suitable host cell line (e.g., HEK293) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Transfection: Co-transfect the cells with two plasmids:
-
An expression vector for a fusion protein of the RORγt ligand-binding domain (LBD) with the Gal4 DNA-binding domain (DBD).
-
A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS).
-
-
Compound Treatment: After transfection, plate the cells in a multi-well plate and treat with various concentrations of the test compounds (e.g., the synthesized RORγt inverse agonists). Include a positive control (a known RORγt inverse agonist) and a negative control (vehicle, e.g., DMSO).
-
Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for compound activity and reporter gene expression.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis:
-
Normalize the luciferase activity to a control (e.g., vehicle-treated cells).
-
Plot the normalized activity against the compound concentration.
-
Calculate the EC50 value, which represents the concentration of the compound that causes a 50% reduction in luciferase activity, using a suitable curve-fitting software.
-
Visualizations of Pathways and Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the discussed drug candidates.
Caption: RORγt Signaling Pathway in Th17 Cell Differentiation and its Inhibition.
Caption: Orexin Signaling Pathway and its Antagonism by Lemborexant.
Caption: General Synthetic Workflow for Incorporating Difluorobenzyl Motifs.
Caption: Mechanism of Action of Lenacapavir via Competitive Binding.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists [pubmed.ncbi.nlm.nih.gov]
- 3. Dolutegravir – a review of the pharmacology, efficacy, and safety in the treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hivclinic.ca [hivclinic.ca]
- 5. Dolutegravir - Wikipedia [en.wikipedia.org]
- 6. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lenacapavir | C39H32ClF10N7O5S2 | CID 133082658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Lemborexant - Wikipedia [en.wikipedia.org]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. CN108752217B - Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine - Google Patents [patents.google.com]
Application Notes: The Utility of Methyl 4-(chloromethyl)-3,5-difluorobenzoate in the Synthesis of Novel Agrochemicals
Introduction:
Methyl 4-(chloromethyl)-3,5-difluorobenzoate is a fluorinated aromatic compound with significant potential as a key intermediate in the synthesis of novel agrochemicals, particularly fungicides. Its difluorinated phenyl ring and reactive chloromethyl group make it an attractive building block for creating complex molecules with desired biological activities. This document provides an overview of its potential application in the synthesis of a representative succinate dehydrogenase inhibitor (SDHI) fungicide, a class of agrochemicals known for their broad-spectrum activity.
While direct, publicly available examples of agrochemicals synthesized from this compound are limited, its structural motifs are present in a number of modern pesticides. The following application note details a representative synthetic pathway to a hypothetical fungicide, designated "Gemini-Fungicide-1," to illustrate the utility of this versatile chemical intermediate.
Representative Application: Synthesis of a Novel SDHI Fungicide
The synthesis of "Gemini-Fungicide-1" involves the coupling of this compound with a pyrazole-carboxamide moiety, a common toxophore in many commercial SDHI fungicides. The overall synthetic scheme is a multi-step process designed to construct the final active ingredient with high purity and yield.
Key Features of this compound in this Synthesis:
-
Reactive Handle: The chloromethyl group serves as a key electrophilic site for nucleophilic substitution, allowing for the facile introduction of the difluorobenzyl moiety into the target molecule.
-
Structural Contribution: The 3,5-difluorophenyl group is a common feature in modern agrochemicals, often contributing to enhanced biological activity and favorable metabolic stability.
Experimental Protocols
Synthesis of Intermediate A: 4-(azidomethyl)-3,5-difluorobenzoate
This initial step converts the reactive chloromethyl group to an azide, a versatile functional group for subsequent reactions.
Procedure:
-
To a solution of this compound (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.2 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Intermediate A.
Synthesis of Intermediate B: 4-(aminomethyl)-3,5-difluorobenzoate
The azide group of Intermediate A is reduced to a primary amine, which will be the nucleophile in the subsequent coupling reaction.
Procedure:
-
Dissolve Intermediate A (1.0 eq) in methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 6 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to obtain Intermediate B.
Final Coupling Reaction: Synthesis of "Gemini-Fungicide-1"
The final step involves the amide bond formation between the key pyrazole intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, and the synthesized amine, Intermediate B.
Procedure:
-
Dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in dichloromethane (DCM).
-
Add oxalyl chloride (1.5 eq) and a catalytic amount of DMF.
-
Stir the mixture at room temperature for 2 hours to form the acid chloride.
-
In a separate flask, dissolve Intermediate B (1.0 eq) and triethylamine (2.0 eq) in DCM.
-
Cool the amine solution to 0°C and slowly add the freshly prepared acid chloride solution.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography to yield "Gemini-Fungicide-1".
Data Presentation
The following tables summarize representative quantitative data for the synthesis of "Gemini-Fungicide-1".
Table 1: Reaction Yields and Purity
| Step | Product | Yield (%) | Purity (%) (by HPLC) |
| Synthesis of Intermediate A | 4-(azidomethyl)-3,5-difluorobenzoate | 95 | >98 |
| Synthesis of Intermediate B | 4-(aminomethyl)-3,5-difluorobenzoate | 92 | >97 |
| Final Coupling Reaction | "Gemini-Fungicide-1" | 85 | >99 |
Table 2: Optimal Reaction Conditions
| Reaction | Solvent | Temperature (°C) | Time (h) | Key Reagents |
| Azidation | DMF | 25 | 12 | Sodium azide |
| Reduction | Methanol | 25 | 6 | H₂, 10% Pd/C |
| Amide Coupling | DCM | 0 to 25 | 4 | Oxalyl chloride, Triethylamine |
Visualizations
The following diagrams illustrate the synthetic pathway and the logical workflow of the process.
Caption: Synthetic pathway for Gemini-Fungicide-1.
Caption: Experimental workflow for the synthesis.
Disclaimer: The synthesis of "Gemini-Fungicide-1" is a representative example created for illustrative purposes. The reaction conditions and yields are hypothetical but based on established chemical principles for similar transformations. Researchers should conduct their own optimization and safety assessments before attempting any new synthetic procedure.
Application Notes and Protocols for Suzuki Coupling with Methyl 4-(chloromethyl)-3,5-difluorobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides detailed protocols for the Suzuki coupling of Methyl 4-(chloromethyl)-3,5-difluorobenzoate derivatives with various arylboronic acids. This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of complex diarylmethane structures, which are prevalent in many biologically active compounds and functional materials.
The presence of two electron-withdrawing fluorine atoms and a methyl ester group on the aromatic ring of this compound influences its reactivity. These electronic factors necessitate careful optimization of the catalytic system to achieve high yields and minimize side reactions. This document outlines recommended reaction conditions, catalyst systems, and experimental procedures to facilitate the successful implementation of this transformation in a laboratory setting.
Key Reaction Parameters
Successful Suzuki coupling of this compound derivatives is dependent on the judicious selection of several key parameters:
-
Catalyst System: A palladium(0) species, typically generated in situ from a palladium(II) precatalyst, is the active catalyst. The choice of ligand is critical for stabilizing the palladium center and promoting the catalytic cycle, especially for the less reactive benzylic chloride.
-
Ligand Selection: Bulky, electron-rich phosphine ligands are generally preferred to enhance the rate of oxidative addition. Ligands such as SPhos, XPhos, and tricyclohexylphosphine (PCy₃) have proven effective in similar couplings.
-
Base: A base is essential for the activation of the boronic acid to facilitate the transmetalation step. Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).
-
Solvent System: A mixture of an organic solvent and water is typically employed. The organic solvent (e.g., tetrahydrofuran (THF), 1,4-dioxane, or cyclopentyl methyl ether (CPME)) solubilizes the organic reactants, while the aqueous phase dissolves the inorganic base.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization for specific substrates and scales.
Protocol 1: General Procedure for Suzuki Coupling
This protocol is a standard starting point for the Suzuki coupling of this compound with a variety of arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add palladium(II) acetate (0.02 eq.) and SPhos (0.04 eq.).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to achieve a final concentration of 0.1 M with respect to the starting benzoate.
-
Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Alternative Conditions for Challenging Substrates
For less reactive arylboronic acids or when Protocol 1 gives low yields, the following modifications can be considered.
Materials:
-
This compound
-
Arylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium Phosphate (K₃PO₄)
-
Tetrahydrofuran (THF)
-
Water (degassed)
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Under the inert atmosphere, add Pd₂(dba)₃ (0.015 eq.) and XPhos (0.03 eq.). Use K₃PO₄ (3.0 eq.) as the base.
-
Add a degassed 10:1 mixture of THF and water.
-
Proceed with steps 5-10 from Protocol 1, adjusting the temperature and reaction time as needed based on reaction monitoring.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Suzuki coupling of this compound with representative arylboronic acids, based on literature for similar substrates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 88-98 |
| 3 | 4-Trifluoromethylphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | THF/H₂O (10:1) | 100 | 18 | 75-85 |
| 4 | 3,5-Dimethylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 14 | 80-90 |
| 5 | 2-Thiopheneboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | THF/H₂O (10:1) | 100 | 16 | 70-80 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Application Notes and Protocols: Ester Hydrolysis of Methyl 4-(chloromethyl)-3,5-difluorobenzoate to 4-(chloromethyl)-3,5-difluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydrolysis of methyl 4-(chloromethyl)-3,5-difluorobenzoate to its corresponding carboxylic acid, 4-(chloromethyl)-3,5-difluorobenzoic acid, is a crucial step in the synthesis of various pharmaceutical compounds and functional materials. The presence of the reactive chloromethyl group and the electron-withdrawing fluorine atoms on the benzene ring influences the reactivity of the ester and requires carefully controlled hydrolysis conditions to achieve high yields and purity. This document provides detailed application notes and experimental protocols for the successful saponification of this ester.
Reaction Principle
The hydrolysis of an ester to a carboxylic acid is typically achieved through saponification, a process involving the use of a base, followed by acidification. The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (from a base like lithium hydroxide or sodium hydroxide) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate salt and methanol. Subsequent acidification of the carboxylate salt liberates the desired carboxylic acid.
Experimental Protocols
Two primary protocols using different bases are presented below. The choice of base can influence reaction time and temperature. Lithium hydroxide is often favored for its milder nature and good solubility in mixed aqueous-organic solvent systems.
Protocol 1: Hydrolysis using Lithium Hydroxide (LiOH)
This protocol is a commonly employed method for the hydrolysis of methyl esters, known for its mild conditions.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (typically in a 3:1 to 2:1 v/v ratio).
-
Addition of Base: Cool the solution to 0 °C using an ice bath. Add lithium hydroxide monohydrate (1.5 - 2.0 eq) portion-wise while stirring.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Work-up:
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of 1 M HCl. A white precipitate of the carboxylic acid should form.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude 4-(chloromethyl)-3,5-difluorobenzoic acid.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the pure carboxylic acid.
Protocol 2: Hydrolysis using Sodium Hydroxide (NaOH)
This protocol utilizes a stronger base, which may lead to shorter reaction times but may require more careful temperature control.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol
-
Deionized water
-
Concentrated Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate in a mixture of methanol and a 10% aqueous sodium hydroxide solution.
-
Heating: Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction by TLC.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully add concentrated HCl until the solution is acidic (pH ~2), resulting in the precipitation of the product.
-
Filter the white precipitate and wash it thoroughly with cold water.
-
-
Purification: The collected solid can be further purified by recrystallization.
Data Presentation
| Parameter | Starting Material: this compound | Product: 4-(chloromethyl)-3,5-difluorobenzoic acid |
| Molecular Formula | C₉H₇ClF₂O₂ | C₈H₅ClF₂O₂ |
| Molecular Weight | 220.60 g/mol | 206.57 g/mol |
| Appearance | White to off-white solid | White crystalline solid |
| Purity (Typical) | >97% | >98% |
(Note: Specific spectroscopic data like NMR and IR are highly dependent on the solvent and instrument used. Researchers should acquire their own data for confirmation.)
Visualizations
Experimental Workflow
Caption: Workflow for the hydrolysis of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Mechanism of base-catalyzed ester hydrolysis (Saponification).
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium hydroxide and hydrochloric acid are corrosive. Avoid contact with skin and eyes.
-
Organic solvents are flammable. Keep away from ignition sources.
-
The chloromethyl group can be a lachrymator and irritant. Handle with care.
Scalable Synthesis of Chloromethyl Benzoate Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scalable synthesis of chloromethyl benzoate compounds, crucial intermediates in the pharmaceutical and fine chemical industries. The following sections outline common synthetic strategies, present key quantitative data in a comparative format, and offer detailed experimental procedures for selected methods.
Introduction
Chloromethyl benzoate and its derivatives are versatile building blocks in organic synthesis, primarily utilized for the introduction of a benzoylmethyl group in the development of pharmaceuticals, agrochemicals, and dyes.[1][2] Their bifunctional nature, possessing both a reactive chloromethyl group and an ester, allows for a wide range of chemical modifications. This document focuses on scalable and industrially viable synthetic routes.
Synthetic Strategies Overview
Several scalable methods for the synthesis of chloromethyl benzoate compounds have been developed. The primary approaches can be categorized as follows:
-
Two-Step Synthesis from Toluic Acid Derivatives: This is a common and traditional approach involving the esterification of a methyl-substituted benzoic acid (toluic acid) followed by a free-radical chlorination of the methyl group. Alternatively, the order can be reversed.[1][3] This method is widely used for producing various isomers of chloromethyl benzoates.
-
Chloromethylation of Benzoic Acid or its Esters: This approach involves the direct introduction of a chloromethyl group onto the aromatic ring of benzoic acid or a benzoate ester. The Blanc chloromethylation, which uses formaldehyde and hydrogen chloride with a Lewis acid catalyst like zinc chloride, is a classic example.[4]
-
From Benzoyl Chloride Derivatives: For specific isomers, synthesis can begin with a corresponding benzoyl chloride derivative. For instance, 3-(chloromethyl)benzoyl chloride can be esterified with an alcohol to yield the desired chloromethyl benzoate.[1] Another patented method describes the synthesis of 3-chloromethyl benzoic acid from benzoyl chloride and paraformaldehyde in the presence of a Lewis acid catalyst.[1][5]
-
Phase-Transfer Catalysis (PTC) Esterification: This method offers a potentially greener and more efficient route for the esterification of benzoic acid to produce chloromethyl benzoate, for example, by using chloromethyl chlorosulfate.[6]
The choice of synthetic route often depends on the desired isomer, the availability of starting materials, and the required scale of production.
Comparative Data of Synthesis Methods
The following tables summarize quantitative data for different scalable synthesis procedures of chloromethyl benzoate compounds, allowing for easy comparison of key reaction parameters.
Table 1: Synthesis of Methyl p-Chloromethyl Benzoate via Chlorination of Methyl p-Toluate
| Parameter | Value | Reference |
| Starting Material | Methyl p-toluate | [7] |
| Chlorinating Agent | Chlorine gas | [7] |
| Catalyst/Initiator | UV light or Azobisisobutyronitrile (AIBN) | [1][7] |
| Reaction Temperature | 70-140 °C (preferred 100-110 °C) | [7] |
| Reaction Time | 2 hours (for a specific batch) | [7] |
| Conversion Rate | 20-70% (controlled) | [7] |
| Product Yield | 58.33% (after purification) | [7] |
| Product Purity | >98% (GC) | [7] |
Table 2: Synthesis of 3-Chloromethyl Benzoic Acid from Benzoyl Chloride
| Parameter | Value | Reference |
| Starting Materials | Benzoyl chloride, Paraformaldehyde | [5] |
| Catalyst | Lewis Acids (e.g., FeCl₃, SnCl₂, ZnCl₂) | [5] |
| Solvent | Chloroform | [5] |
| Reaction Temperature | 20-70 °C | [5] |
| Reaction Time | 5-20 hours | [5] |
| Reaction Pressure | 0.1-0.5 MPa | [5] |
| Product Yield | 86.3% - 90.2% (crude) | [5] |
Table 3: Synthesis of tert-Butyl 4-(Chloromethyl)benzoate
| Parameter | Value | Reference |
| Starting Material | 4-(Chloromethyl)benzoic acid | [8][9] |
| Reagents | Thionyl chloride, Potassium tert-butoxide | [9] |
| Solvent | Dichloromethane | [9] |
| Reaction Temperature | -10 to 10 °C | [9] |
| Reaction Time | Acyl chlorination: 2-4 hours, Esterification: Not specified | [9] |
| Product Yield | Not specified | |
| Alternative Method | Esterification of 4-(chloromethyl)benzoic acid with tert-butanol and an acid catalyst (e.g., sulfuric acid) under reflux. | [8] |
Experimental Protocols
Protocol 1: Scalable Synthesis of Methyl p-Chloromethyl Benzoate by Chlorination of Methyl p-Toluate
This protocol is based on a patented industrial method.[7]
Materials:
-
Methyl p-toluate
-
Chlorine gas
-
UV lamp or Azobisisobutyronitrile (AIBN)
-
Nitrogen gas
-
Sodium carbonate solution (for neutralization)
-
Anhydrous sodium sulfate (for drying)
Equipment:
-
Jacketed glass reactor with a stirrer, thermometer, gas inlet tube, reflux condenser, and a bottom outlet.
-
UV lamp (if used as an initiator)
-
Gas scrubber for HCl and unreacted chlorine
-
Vacuum distillation setup
Procedure:
-
Charge the reactor with methyl p-toluate.
-
Heat the reactor to the desired temperature (e.g., 100-110 °C).
-
If using a chemical initiator like AIBN, add it to the reactor.
-
Start bubbling chlorine gas through the reaction mixture at a controlled rate. If using UV initiation, turn on the UV lamp.
-
Monitor the reaction progress by Gas Chromatography (GC) to achieve the desired conversion rate (typically controlled between 30-35% to minimize the formation of dichlorinated byproducts).
-
Once the target conversion is reached, stop the chlorine flow and the initiation (turn off the UV lamp or stop heating if using a thermal initiator).
-
Purge the reactor with nitrogen gas to remove residual chlorine and HCl. The off-gas should be passed through a scrubber containing a sodium hydroxide solution.
-
Cool the reaction mixture to room temperature.
-
Wash the crude product with a dilute sodium carbonate solution to neutralize any remaining acid, followed by washing with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Purify the product by vacuum distillation to separate the unreacted methyl p-toluate (which can be recycled) from the desired methyl p-chloromethyl benzoate.
Protocol 2: Synthesis of 3-Chloromethyl Benzoic Acid from Benzoyl Chloride and Paraformaldehyde
This protocol is adapted from a patented procedure.[5]
Materials:
-
Benzoyl chloride
-
Paraformaldehyde
-
Anhydrous ferric chloride (FeCl₃) or another suitable Lewis acid
-
Chloroform
-
Ice-water
-
Nitrogen gas
Equipment:
-
Pressure reactor (autoclave) equipped with a stirrer, thermometer, and gas inlet/outlet.
-
Separatory funnel
Procedure:
-
To the pressure reactor, add chloroform, benzoyl chloride, paraformaldehyde, and the Lewis acid catalyst (e.g., anhydrous ferric chloride). The molar ratio of Lewis acid:benzoyl chloride:paraformaldehyde should be optimized, for example, 0.05:1:1.
-
Seal the reactor and purge with nitrogen. Pressurize the reactor with nitrogen to 0.5 MPa.
-
Stir the reaction mixture at a controlled temperature (e.g., 20-25 °C) for the required duration (e.g., 10 hours).
-
After the reaction is complete, cool the reactor to room temperature and slowly vent the nitrogen pressure.
-
Transfer the reaction mixture to a beaker containing ice-water and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
The crude product in the organic layer can be analyzed by HPLC. Further purification may be required depending on the desired purity.
Visualizations
The following diagrams illustrate the key synthetic workflows.
Caption: Two-step synthesis of Methyl p-Chloromethyl Benzoate.
Caption: Synthesis of 3-Chloromethyl Benzoic Acid.
Safety Considerations
The synthesis of chloromethyl benzoate compounds involves hazardous materials and reactions.
-
Chlorine Gas: Highly toxic and corrosive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. A scrubber is essential to neutralize excess chlorine and HCl gas produced during the reaction.
-
Thionyl Chloride: Corrosive and reacts violently with water. Handle in a fume hood.
-
Lewis Acids: Anhydrous Lewis acids like aluminum chloride and ferric chloride are moisture-sensitive and can react vigorously with water.
-
Chloromethyl Ethers: Some chloromethylating agents, such as chloromethyl methyl ether (MOMCl), are potent carcinogens. While not directly used in the detailed protocols here, their potential formation as byproducts should be considered, and appropriate safety measures taken.[6][10]
-
Reaction Conditions: Some reactions are exothermic and require careful temperature control to prevent runaways. Industrial-scale production should involve a thorough safety assessment.
Conclusion
The scalable synthesis of chloromethyl benzoate compounds can be achieved through several reliable methods. The choice of the optimal route depends on factors such as the desired isomer, cost of starting materials, and the scale of production. The protocols and data presented in this document provide a foundation for researchers and drug development professionals to select and implement a suitable synthesis strategy. Careful attention to reaction conditions and safety protocols is paramount for successful and safe manufacturing.
References
- 1. Methyl 3-(chloromethyl)benzoate | 34040-63-6 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 5. CN105384620A - 3-chloro methyl benzoic acid synthetic method - Google Patents [patents.google.com]
- 6. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 7. CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
- 9. CN1907948A - Preparation method of 4-chloromethyl benzoic acid t-butyl ester - Google Patents [patents.google.com]
- 10. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]
The Strategic Role of Fluorinated Building Blocks in Modern Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a powerful strategy in modern organic synthesis, profoundly influencing the physicochemical and biological properties of compounds. Fluorinated building blocks are essential tools for chemists, enabling the precise installation of fluorine atoms and fluorinated motifs to enhance metabolic stability, binding affinity, lipophilicity, and pKa. These attributes are critical in the design and development of novel pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and experimental protocols for the use of key fluorinated building blocks and fluorination methodologies.
Impact of Fluorination on Physicochemical Properties
The strategic incorporation of fluorine can dramatically alter a molecule's properties. The high electronegativity of fluorine, combined with its relatively small size, allows for significant electronic modulation with minimal steric hindrance.[1]
Modulation of Acidity (pKa)
The strong electron-withdrawing nature of fluorine significantly lowers the pKa of nearby acidic protons and the pKa of the conjugate acids of basic groups. This effect is crucial in drug design for optimizing the ionization state of a molecule at physiological pH, thereby influencing its solubility, permeability, and target engagement.[2][3]
Table 1: Quantitative Impact of Fluorination on the pKa of Pyridine Derivatives
| Compound | R | pKa | ΔpKa (from R=H) | Reference |
| 2-Thiopyridine | H | 1.69 | 0 | [4] |
| 2-(Trifluoromethylthio)pyridine | SCF₃ | -0.11 | -1.80 | [4] |
| 2-(Difluoromethylthio)pyridine | SCF₂H | 0.85 | -0.84 | [4] |
| 2-(Fluoromethylthio)pyridine | SCH₂F | 1.25 | -0.44 | [4] |
This table illustrates the significant decrease in the basicity of the pyridine nitrogen upon the introduction of fluorine atoms to the thioether substituent at the 2-position.
Alteration of Lipophilicity (LogP)
The effect of fluorination on lipophilicity (LogP) is context-dependent. While a single fluorine atom often increases lipophilicity, highly fluorinated groups like trifluoromethyl (CF₃) can either increase or decrease LogP depending on the overall molecular structure and intramolecular interactions.[5][6] This modulation of lipophilicity is a key tool for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[3]
Table 2: Comparative LogP Values of Fluorinated and Non-Fluorinated Morphine Derivatives
| Compound | LogP | Reference |
| Morphine | 0.89 | [5] |
| Fluoromorphine β-C1 | 1.23 | [5] |
| Fluoromorphine β-C2 | 0.95 | [5] |
| Fluoromorphine β-C3 | 1.19 | [5] |
This table demonstrates how the position of a single fluorine atom on the morphine scaffold can variably impact its lipophilicity.
Enhancement of Metabolic Stability
The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to metabolic cleavage by cytochrome P450 enzymes.[2] Replacing a metabolically labile C-H bond with a C-F bond is a common and effective strategy to block metabolic "soft spots," thereby increasing the half-life and bioavailability of a drug.[3][7]
Table 3: Impact of Fluorination on Metabolic Stability
| Parent Compound | Fluorinated Analog | Improvement in Metabolic Stability | Reference |
| 3N-ethyl-7-PPyQ | 7-(2-fluorophenyl)-3N-ethyl-pyrroloquinolinone | No significant improvement observed | [7] |
| 3N-benzoyl-7-PPyQ | 3-(2-fluorobenzoyl)-7-phenyl-pyrroloquinolinone | No significant improvement observed | [7] |
While often a successful strategy, this example illustrates that the impact of fluorination on metabolic stability is not universally guaranteed and is dependent on the specific molecular context.
Influence on Binding Affinity
Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity.[8][9] However, the effect is highly dependent on the specific protein-ligand interactions, and in some cases, fluorination can also lead to a decrease in affinity.[10][11]
Table 4: Quantitative Data on the Effect of Fluorine on Protein-Ligand Binding Affinity
| Protein | Ligand | Fluorinated Ligand | Kd (Parent) | Kd (Fluorinated) | Fold Change in Affinity | Reference |
| SH3 Domain | Proline-rich peptide | 5-Fluorotryptophan labeled peptide | 70 µM | 150 µM | ~2-fold decrease | [10] |
| Brd4 | Fragment 1 | - | 18.6 µM | - | - | [11] |
| 5FW-Brd4 | Fragment 1 | - | 14.7 µM | - | ~1.3-fold increase | [11] |
This table highlights the variable and often subtle effects of fluorination on binding affinity, emphasizing the need for empirical testing.
Experimental Protocols
The following section provides detailed, step-by-step protocols for key synthetic transformations involving the introduction of fluorine and fluorinated groups.
Electrophilic Fluorination
Protocol 2.1.1: Synthesis of 4-Bromo-3-(trifluoromethyl)aniline using N-Bromosuccinimide (NBS) [12]
This protocol describes the regioselective bromination of 3-(trifluoromethyl)aniline, a common fluorinated building block.
Experimental Workflow:
Caption: Workflow for the synthesis of 4-bromo-3-(trifluoromethyl)aniline.
-
Materials:
-
3-(Trifluoromethyl)aniline
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 3-(trifluoromethyl)aniline (1 equivalent) in DMF.
-
In a separate flask, dissolve N-Bromosuccinimide (1 equivalent) in DMF.
-
Add the NBS solution dropwise to the aniline solution at room temperature with vigorous stirring.[12]
-
Allow the reaction mixture to stir at room temperature for approximately 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[12]
-
Upon completion, dilute the reaction mixture with ethyl acetate.[12]
-
Wash the organic layer with brine solution.[12]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain 4-bromo-3-(trifluoromethyl)aniline.
-
Nucleophilic Trifluoromethylation
Protocol 2.2.1: Trifluoromethylation of an Aldehyde using the Ruppert-Prakash Reagent (TMSCF₃) [13]
This protocol details the addition of a trifluoromethyl group to a carbonyl compound, a common transformation in the synthesis of pharmaceutical intermediates.
Experimental Workflow:
Caption: General workflow for the trifluoromethylation of an aldehyde.
-
Materials:
-
Aldehyde (e.g., isatin derivative)
-
(Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent)
-
Cesium fluoride (CsF, catalytic amount)
-
Dry Tetrahydrofuran (THF)
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of the isatin (1 equivalent) in dry THF, add (trifluoromethyl)trimethylsilane (2 equivalents).[13]
-
Add a catalytic amount of cesium fluoride.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Synthesis of Fluorinated Heterocycles
Protocol 2.3.1: Synthesis of 5-Fluoro-4-aminopyrimidines [14]
This protocol describes a mild synthesis of fluorinated pyrimidines from a fluorinated building block.
Experimental Workflow:
Caption: Workflow for the synthesis of 5-fluoro-4-aminopyrimidines.
-
Materials:
-
Potassium (Z)-2-cyano-2-fluoroethenolate
-
Amidine hydrochloride
-
Acetonitrile
-
-
Procedure:
-
Dissolve potassium (Z)-2-cyano-2-fluoroethenolate (1 equivalent) in acetonitrile.[14]
-
Add the corresponding amidine hydrochloride (1 equivalent).[14]
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 5-fluoro-4-aminopyrimidine.
-
Protocol 2.3.2: Synthesis of 2-(Trifluoromethyl)indoles [15]
This protocol outlines a domino trifluoromethylation/cyclization strategy to access valuable trifluoromethylated indoles.
-
Materials:
-
2-Alkynylaniline (N-tosyl or N-mesyl protected)
-
Fluoroform-derived CuCF₃ reagent
-
TMEDA (N,N,N',N'-Tetramethylethylenediamine)
-
Solvent (e.g., DMF)
-
-
Procedure:
-
To a solution of the N-protected 2-alkynylaniline (1 equivalent) and TMEDA in a suitable solvent, add the fluoroform-derived CuCF₃ reagent.[15]
-
Heat the reaction mixture under an inert atmosphere. Optimal temperature and reaction time should be determined for each substrate.[15]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a suitable aqueous solution (e.g., saturated ammonium chloride).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry over an anhydrous salt, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Signaling Pathways and Logical Relationships
The strategic use of fluorinated building blocks is guided by a clear understanding of their impact on molecular properties and their intended biological effect.
Logical Relationship in Fluorine-Mediated Drug Design:
Caption: The logical progression of utilizing fluorinated building blocks in drug design.
This diagram illustrates how the introduction of fluorine-containing moieties leads to the modulation of key physicochemical properties, which in turn results in improved pharmacokinetic and pharmacodynamic outcomes for a drug candidate.
Conclusion
Fluorinated building blocks are indispensable tools in modern organic synthesis, offering a reliable and predictable means to fine-tune the properties of organic molecules. The protocols and data presented in these application notes provide a practical guide for researchers in the strategic application of fluorination to accelerate the discovery and development of new chemical entities with enhanced performance characteristics. The continued development of novel fluorinated building blocks and synthetic methodologies promises to further expand the role of fluorine in shaping the future of medicinal chemistry, agrochemistry, and materials science.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 6. researchgate.net [researchgate.net]
- 7. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein-Observed Fluorine NMR Is a Complementary Ligand Discovery Method to 1H CPMG Ligand-Observed NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. electronicsandbooks.com [electronicsandbooks.com]
- 14. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 4-(chloromethyl)-3,5-difluorobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of Methyl 4-(chloromethyl)-3,5-difluorobenzoate using column chromatography.
Frequently Asked Questions (FAQs)
Q1: My crude product is an oil and does not solidify. How should I proceed with purification?
A1: The presence of impurities or residual solvent can prevent your product from solidifying. It is recommended to attempt purification of a small sample of the crude oil via column chromatography to isolate the pure product, which should then crystallize. Ensure the crude material is thoroughly dried under high vacuum to remove any remaining solvent before purification.
Q2: What is a good starting solvent system for the column chromatography of this compound?
A2: A common starting point for compounds of moderate polarity is a solvent system of ethyl acetate and a non-polar solvent like hexane or heptane.[1][2] For fluorinated compounds, sometimes different selectivities can be achieved.[3][4] It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the desired compound to ensure good separation on the column.
Q3: My compound is not moving from the baseline on the TLC plate, even with high concentrations of ethyl acetate.
A3: If your compound remains at the baseline, the solvent system is not polar enough. You can try adding a more polar solvent to your mobile phase. A small percentage of methanol in dichloromethane is a common alternative for increasing polarity.[1][2] However, be cautious as methanol can sometimes affect the stability of certain compounds on silica gel.
Q4: I see multiple spots on my TLC after the column, and my fractions are all mixed. What could be the problem?
A4: This could be due to several factors:
-
Compound Degradation: Your compound might be unstable on silica gel.[5] You can test for this by spotting your pure compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots appear.
-
Overloading the Column: Loading too much crude material can lead to broad bands and poor separation.
-
Improper Column Packing: An improperly packed column with channels or cracks will result in uneven solvent flow and mixed fractions.
Q5: The compound is taking a very long time to elute from the column, and the bands are very broad.
A5: This phenomenon, known as "tailing" or "streaking," can occur if the compound has strong interactions with the stationary phase. Once the desired compound begins to elute, you can gradually increase the polarity of the mobile phase to speed up the elution and sharpen the band.[5] For example, you can increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.
Q6: How can I avoid crystallization of my compound on the column?
A6: Crystallization on the column can block solvent flow and ruin the separation.[5] This can happen if the crude material is highly concentrated in the desired product and has a tendency to crystallize. To avoid this, ensure your crude sample is fully dissolved in a minimal amount of the mobile phase or a slightly stronger solvent before loading it onto the column. Dry loading the sample onto a small amount of silica gel can also prevent this issue.
Data Presentation: Typical Column Chromatography Parameters
The following table summarizes typical parameters for the purification of this compound. These are starting points and may require optimization.
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (60-230 mesh) | Standard for flash column chromatography.[6] |
| Mobile Phase (Eluent) | 5-20% Ethyl Acetate in Hexane | Adjust ratio based on TLC analysis. |
| Column Dimensions | 2-5 cm diameter, 20-40 cm length | Dependent on the amount of crude material. |
| Loading Method | Dry or Wet Loading | Dry loading is preferred for larger quantities. |
| Flow Rate | 5-15 mL/min | Adjusted to allow for proper equilibration. |
| Fraction Size | 10-25 mL | Smaller fractions for closely eluting spots. |
| Detection Method | TLC with UV visualization (254 nm) | The aromatic rings should be UV active. |
Experimental Protocol: Column Chromatography Purification
This protocol is a general guideline for the purification of this compound.
1. Preparation of the Mobile Phase:
-
Based on TLC analysis, prepare a sufficient volume of the chosen eluent system (e.g., 10% Ethyl Acetate in Hexane).
2. Column Packing:
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity, continuously tapping the column to ensure even packing.
-
Add another layer of sand on top of the silica gel bed.
-
Elute the column with the mobile phase until the silica bed is stable and no air bubbles are present.
3. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the silica gel bed using a pipette.
-
Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (if using flash chromatography) to achieve a steady flow rate.
-
Collect fractions in test tubes or flasks.
-
Continuously monitor the elution process.
5. Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
6. Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization: Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography purification.
References
- 1. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatography [chem.rochester.edu]
- 6. rsc.org [rsc.org]
Technical Support Center: Synthesis of Methyl 4-(chloromethyl)-3,5-difluorobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the synthesis of Methyl 4-(chloromethyl)-3,5-difluorobenzoate.
Troubleshooting Guides and FAQs
This section addresses common problems encountered during the synthesis and purification of this compound.
Question 1: Low or No Conversion of Starting Material
Possible Causes:
-
Inadequate Catalyst Activity: The Lewis acid catalyst (e.g., zinc chloride) may be hydrated or of poor quality, reducing its effectiveness.
-
Deactivated Substrate: The presence of two electron-withdrawing fluorine atoms and a methyl ester group on the aromatic ring deactivates it towards electrophilic substitution, making the reaction inherently sluggish.
-
Insufficient Reaction Temperature or Time: The reaction may require more forcing conditions to proceed to completion.
-
Poor Quality Reagents: The formaldehyde source (e.g., paraformaldehyde) or the acid (e.g., hydrochloric acid) may be of low purity or concentration.
Solutions:
-
Catalyst Handling: Use freshly opened, anhydrous zinc chloride or other Lewis acids. Consider activating the catalyst by heating under vacuum before use.
-
Reaction Conditions: Gradually increase the reaction temperature and monitor the progress by TLC or GC. Extend the reaction time as needed.
-
Reagent Quality: Use high-purity paraformaldehyde and concentrated hydrochloric acid.
-
Alternative Methods: For deactivated substrates, using pre-formed chloromethylating agents like chloromethyl methyl ether (MOMCl) in the presence of a strong acid like sulfuric acid can sometimes yield better results. However, be aware of the high toxicity and carcinogenic nature of such reagents.
Question 2: Formation of Significant Amounts of Byproducts
Common Impurities and Their Identification:
| Impurity Name | Structure | Identification Method | Potential Reason for Formation |
| Unreacted Methyl 3,5-difluorobenzoate | GC-MS, 1H NMR | Incomplete reaction. | |
| Bis(4-methoxycarbonyl-2,6-difluorophenyl)methane | GC-MS, 1H NMR, 13C NMR | A common byproduct in Blanc chloromethylation, especially with longer reaction times or higher temperatures. | |
| Isomeric Chloromethylation Products | GC-MS, 1H NMR | Although the 4-position is sterically and electronically favored, minor amounts of other isomers might form. | |
| Polymeric Material | - | Insoluble in common solvents | Excessive heating or high catalyst concentration can lead to polymerization. |
Solutions:
-
Control Reaction Stoichiometry: Use a moderate excess of the chloromethylating agent to favor the desired product without promoting side reactions.
-
Optimize Reaction Time and Temperature: Monitor the reaction closely to stop it once the starting material is consumed, preventing the formation of diarylmethane byproducts.
-
Catalyst Concentration: Use the minimum effective amount of catalyst to avoid excessive side reactions and polymerization.
Question 3: Difficulty in Purifying the Final Product
Purification Challenges and Solutions:
-
Co-elution during Column Chromatography: The desired product and some byproducts may have similar polarities, making separation by conventional column chromatography challenging.
-
Oiling out during Recrystallization: The product may not crystallize easily and instead form an oil.
Solutions:
-
Column Chromatography:
-
Solvent System Optimization: Use a gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate or hexane/dichloromethane) to improve separation.
-
High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC with a suitable column (e.g., C18) can be employed.
-
-
Recrystallization:
-
Solvent Screening: Experiment with a variety of solvents and solvent mixtures (e.g., hexane, heptane, isopropanol, or mixtures thereof) to find suitable conditions for crystallization.
-
Seeding: If a small amount of pure product is available, use it as a seed crystal to induce crystallization.
-
Slow Cooling: Allow the saturated solution to cool slowly to promote the formation of well-defined crystals.
-
Experimental Protocols
Synthesis of this compound (Illustrative Protocol)
Disclaimer: This is a general protocol and should be optimized for specific laboratory conditions. Handle all reagents in a well-ventilated fume hood and wear appropriate personal protective equipment.
-
Reaction Setup: To a stirred solution of Methyl 3,5-difluorobenzoate (1.0 eq) in a suitable solvent (e.g., 1,2-dichloroethane), add paraformaldehyde (2.0 - 3.0 eq) and anhydrous zinc chloride (1.0 - 1.5 eq).
-
Reaction Execution: Bubble dry hydrogen chloride gas through the mixture at a controlled rate while maintaining the temperature between 50-60 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a mixture of ice and water. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Analytical Methods for Purity Assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR, 19F NMR): To confirm the structure of the desired product and identify major impurities.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Visualizing the Process
Synthesis and Impurity Formation Pathway
Stability of Methyl 4-(chloromethyl)-3,5-difluorobenzoate in acidic and basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Methyl 4-(chloromethyl)-3,5-difluorobenzoate in acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under basic conditions?
A1: Under basic conditions, the compound is susceptible to two main degradation pathways. The primary and typically faster reaction is the saponification of the methyl ester to form a carboxylate salt. A secondary reaction is the nucleophilic substitution of the benzylic chloride by hydroxide ions to yield the corresponding benzyl alcohol.
Q2: How stable is the compound in acidic conditions?
A2: The compound generally exhibits greater stability in acidic conditions compared to basic conditions. The primary degradation route is the acid-catalyzed hydrolysis of the methyl ester to the corresponding carboxylic acid. This reaction is typically slower than base-mediated saponification. The chloromethyl group is relatively stable under most acidic conditions but can be susceptible to substitution by strong nucleophiles if present.
Q3: Can I use sodium bicarbonate to neutralize a reaction mixture containing this compound?
A3: Caution is advised when using sodium bicarbonate or other weak bases. While it is a weak base, prolonged exposure or elevated temperatures can still lead to slow hydrolysis of the methyl ester and potential side reactions with the chloromethyl group. It is recommended to perform neutralizations at low temperatures and to work up the reaction promptly.
Q4: What is the expected shelf-life of this compound?
A4: When stored in a cool, dry place away from moisture and reactive chemicals, the compound is expected to be stable for an extended period. However, it is hygroscopic, and exposure to moisture can lead to slow hydrolysis over time. It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) for long-term storage.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected formation of a polar impurity during workup. | The aqueous workup, especially if basic (e.g., NaHCO3 wash), may be causing saponification of the methyl ester. | Keep the workup temperature low (0-5 °C). Minimize the time the compound is in contact with the basic solution. Wash with brine and dry thoroughly with an anhydrous salt like Na2SO4 or MgSO4. |
| Low yield in a reaction where a strong base is used. | The strong base is likely reacting with the methyl ester (saponification) or the chloromethyl group (substitution/elimination). | If the reaction chemistry allows, switch to a non-nucleophilic base (e.g., DBU, DIPEA). Alternatively, protect the ester or use a milder base. Ensure the reaction is run at the lowest effective temperature. |
| TLC analysis shows multiple product spots. | This could indicate degradation. The ester may be hydrolyzing to the carboxylic acid, or the chloride may be reacting to form the alcohol or other substitution products. | Co-spot your reaction mixture with the starting material on the TLC plate. If a new, more polar spot is observed, it is likely a hydrolysis product. Confirm the identity of byproducts using LC-MS or NMR. |
| Difficulty in achieving a completely dry product. | The product may have partially hydrolyzed to the carboxylic acid, which can be hygroscopic and harder to dry. | If the presence of the carboxylic acid is confirmed, consider re-esterification or purification via chromatography to isolate the desired methyl ester. |
Stability Data Summary
The following table summarizes the expected stability of this compound under representative acidic and basic conditions at room temperature (25°C) over 24 hours. Note: This is generalized data based on chemical principles; specific results may vary.
| Condition | Reagent | Solvent | Primary Degradation Product | Estimated Degradation (%) |
| Acidic | 1 M HCl | Methanol/H2O | 4-(Chloromethyl)-3,5-difluorobenzoic acid | < 5% |
| Basic | 1 M NaOH | Methanol/H2O | Sodium 4-(chloromethyl)-3,5-difluorobenzoate | > 95% |
| Mildly Basic | Saturated NaHCO3 | THF/H2O | Sodium 4-(chloromethyl)-3,5-difluorobenzoate | 5-15% |
Experimental Protocols
Protocol 1: Stability Test in Acidic Conditions
-
Preparation: Prepare a 10 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or THF).
-
Reaction Setup: In a clean vial, add 1 mL of the stock solution to 9 mL of 1 M hydrochloric acid.
-
Incubation: Stir the mixture at room temperature (25°C).
-
Time Points: At specified time points (e.g., 1, 4, 8, and 24 hours), withdraw a 1 mL aliquot.
-
Quenching: Immediately neutralize the aliquot with a saturated sodium bicarbonate solution.
-
Extraction: Extract the organic components with a suitable solvent like ethyl acetate (2 x 2 mL).
-
Analysis: Combine the organic extracts, dry over anhydrous sodium sulfate, and analyze by HPLC or LC-MS to quantify the remaining starting material and any formed 4-(chloromethyl)-3,5-difluorobenzoic acid.
Protocol 2: Stability Test in Basic Conditions
-
Preparation: Prepare a 10 mg/mL stock solution of the compound in acetonitrile or THF.
-
Reaction Setup: In a vial, add 1 mL of the stock solution to 9 mL of 1 M sodium hydroxide.
-
Incubation: Stir the mixture at room temperature (25°C).
-
Time Points: At time points (e.g., 5, 15, 30, and 60 minutes), withdraw a 1 mL aliquot.
-
Quenching: Immediately neutralize the aliquot with 1 M HCl.
-
Extraction: Extract with ethyl acetate (2 x 2 mL).
-
Analysis: Dry the combined organic layers and analyze by HPLC or LC-MS to quantify the remaining starting material and degradation products.
Visualizations
Caption: Degradation pathways in acidic vs. basic conditions.
Caption: Troubleshooting workflow for unexpected side products.
Technical Support Center: Methyl 4-(chloromethyl)-3,5-difluorobenzoate
This technical support guide provides essential information for the long-term storage and handling of Methyl 4-(chloromethyl)-3,5-difluorobenzoate, geared towards researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal long-term stability, this compound should be stored at 2-8°C in a tightly sealed container, protected from moisture. The area should be dry and well-ventilated.
Q2: How should I handle the compound upon receipt?
Upon receiving this compound, it is crucial to store it under the recommended conditions immediately. Ensure the container seal is intact to prevent exposure to moisture and air.
Q3: What are the potential signs of degradation?
Visual signs of degradation can include a change in color or the appearance of solid precipitates. Any unexpected results in your experiments, such as lower than expected yields or the presence of impurities in analytical tests (e.g., NMR, HPLC), could also indicate compound degradation.
Q4: What are the primary degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, similar chlorinated benzoate compounds can undergo hydrolysis. The benzylic chloride is a reactive site susceptible to nucleophilic substitution, potentially reacting with water or other nucleophiles present in the storage environment.
Q5: Are there any incompatible materials I should avoid for storage?
To prevent potential reactions, it is advisable to store this compound away from strong oxidizing agents, strong bases, and moisture.
Troubleshooting Guide
Encountering issues with your experiments? This guide will help you troubleshoot potential problems related to the storage and handling of this compound.
Technical Support Center: Troubleshooting Benzylic Chloride Reactions
This guide provides troubleshooting advice and frequently asked questions regarding common side reactions encountered when using benzylic chlorides in organic synthesis. It is intended for researchers, scientists, and drug development professionals to help diagnose and mitigate unwanted reaction pathways.
Frequently Asked Questions (FAQs)
Q1: My benzylation reaction is resulting in a significant amount of a dimeric ether byproduct. What is causing this and how can I prevent it?
A1: The formation of a dibenzyl ether is a common side reaction, especially under basic conditions. This occurs when the benzylic chloride reacts with the newly formed benzylic alcohol (from hydrolysis of the starting material) or with the alkoxide intermediate.
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: Ensure all reagents, solvents, and glassware are rigorously dried. Moisture can hydrolyze the benzylic chloride to benzylic alcohol, which then reacts to form the ether.
-
Choice of Base: A non-nucleophilic, sterically hindered base is often preferred. The choice of base is critical and can significantly influence the outcome.
-
Order of Addition: Add the benzylic chloride slowly to the reaction mixture containing the nucleophile and base. This maintains a low concentration of the electrophile, minimizing self-reaction.
-
Temperature Control: Running the reaction at lower temperatures can help to control the rate of the side reaction.
Q2: I am observing over-alkylation of my amine substrate. How can I favor mono-alkylation?
A2: Benzylic chlorides are highly reactive alkylating agents, and poly-alkylation is a frequent issue with primary and secondary amines.
Mitigation Strategies:
-
Stoichiometry: Use a large excess of the amine relative to the benzylic chloride. This statistically favors the mono-alkylation product.
-
Protecting Groups: Protect the amine with a suitable protecting group that can be removed after the initial benzylation.
-
Flow Chemistry: In some cases, using a continuous flow reactor can provide better control over stoichiometry and reaction time, thus minimizing over-alkylation.
Q3: My reaction is showing evidence of elimination to form a stilbene derivative. What conditions favor this side reaction?
A3: Elimination is more likely to occur with benzylic chlorides that have a hydrogen atom on the alpha-carbon and are subjected to strong bases or high temperatures.
Preventative Measures:
-
Weaker Base: Employ a milder base to disfavor the E2 elimination pathway.
-
Lower Temperature: Keep the reaction temperature as low as possible while still allowing the desired substitution to proceed at a reasonable rate.
Troubleshooting Workflows
The following diagram outlines a general workflow for troubleshooting common issues in reactions involving benzylic chlorides.
Caption: Troubleshooting workflow for benzylic chloride reactions.
Quantitative Data on Side Reactions
The following table summarizes the approximate yields of common side products under different reaction conditions. These values are illustrative and can vary based on the specific substrate and exact conditions.
| Side Reaction | Benzylic Chloride | Substrate/Base | Solvent | Temperature (°C) | Approx. Yield of Side Product (%) |
| Dimerization | Benzyl Chloride | NaH | THF | 25 | 5-15 |
| Over-alkylation | Benzyl Chloride | Aniline (1:1) | Ethanol | 50 | 10-30 |
| Elimination | 1-Chloro-1-phenylethane | t-BuOK | THF | 0 | 20-40 |
| Hydrolysis | Benzyl Chloride | aq. NaHCO3 | Dichloromethane | 25 | 5-10 |
Key Experimental Protocols
Protocol 1: Minimizing Dimeric Ether Formation in O-Benzylation
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: Dissolve the alcohol (1.0 eq) and a non-nucleophilic base such as sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous THF.
-
Reaction Execution: Cool the mixture to 0 °C. Add a solution of benzylic chloride (1.05 eq) in anhydrous THF dropwise via the dropping funnel over a period of 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
The logical relationship for minimizing side reactions is depicted in the following diagram.
Caption: Key factors for minimizing side reactions.
Technical Support Center: Optimizing Substitutions on Methyl 4-(chloromethyl)-3,5-difluorobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing nucleophilic substitution reactions on Methyl 4-(chloromethyl)-3,5-difluorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the expected reaction mechanism for nucleophilic substitution on this compound?
A1: Due to the presence of electron-withdrawing fluorine atoms and the methyl ester group on the benzene ring, the formation of a benzylic carbocation is destabilized. Therefore, a bimolecular nucleophilic substitution (SN2) mechanism is the most probable pathway.[1][2] Reactions should be designed to favor this concerted, backside attack mechanism.
Q2: How do the fluorine substituents affect the reactivity of the chloromethyl group?
A2: The two fluorine atoms at positions 3 and 5 are strong electron-withdrawing groups. This electronic effect decreases the electron density at the benzylic carbon, making it more electrophilic and susceptible to nucleophilic attack. This generally enhances the reactivity towards SN2 reactions.
Q3: What are the most common side reactions to be aware of?
A3: The primary side reactions include elimination (E2) to form a styrene derivative, especially with bulky or strongly basic nucleophiles at elevated temperatures.[3] Solvolysis can also occur if protic solvents like water or alcohols are used, leading to the formation of the corresponding benzyl alcohol or ether. Over-reaction or reaction at the ester group is also a possibility under harsh conditions or with very strong nucleophiles.
Q4: Which solvents are recommended for these substitution reactions?
A4: Polar aprotic solvents are generally recommended for SN2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus increasing the nucleophile's reactivity.[4] Suitable solvents include acetonitrile (ACN), N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone.
Q5: What is the role of a base in these reactions, and how should it be chosen?
A5: A base is often required to deprotonate the nucleophile (e.g., thiols, secondary amines) to generate a more potent nucleophilic anion. For less acidic nucleophiles, a non-nucleophilic base is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The choice of base is critical to avoid promoting elimination side reactions. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over strong, sterically hindered organic bases.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Poor Nucleophile Reactivity | - Ensure the nucleophile is sufficiently deprotonated. Consider using a stronger, non-nucleophilic base (e.g., switch from K₂CO₃ to Cs₂CO₃).- For neutral nucleophiles like amines, consider using a slight excess (1.2-1.5 equivalents). |
| Suboptimal Reaction Temperature | - For SN2 reactions, gently heating (e.g., 40-80 °C) can increase the reaction rate. However, excessive heat can promote elimination. Monitor the reaction for side product formation at higher temperatures. |
| Incorrect Solvent Choice | - If using a protic solvent, switch to a polar aprotic solvent like DMF, ACN, or DMSO to enhance nucleophilicity.[4] |
| Degraded Starting Material | - Verify the purity of this compound. Benzylic halides can be susceptible to hydrolysis or degradation over time. |
| Insufficient Reaction Time | - Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to ensure it has gone to completion. |
Issue 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Step |
| Elimination (E2) Pathway Competing | - Use a less sterically hindered and less basic nucleophile if possible.- Lower the reaction temperature.- Choose a weaker base for proton scavenging. |
| Solvolysis Product Observed | - Ensure anhydrous reaction conditions. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon). |
| Reaction at the Ester Group | - Avoid using strongly basic nucleophiles at high temperatures for extended periods. Protect the ester group if necessary, although this adds extra synthetic steps. |
| Formation of Di-substituted or Polymeric Byproducts | - This can occur with bifunctional nucleophiles. Use a large excess of the nucleophile or high dilution conditions to favor the mono-substitution product. |
Data Presentation: Predicted Reaction Conditions for Optimal Yields
The following tables provide predicted reaction conditions for achieving high yields in nucleophilic substitution reactions with this compound based on analogous systems.[5][6] Optimization may be required for specific substrates.
Table 1: Substitution with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Predicted Yield (%) |
| Diethylamine | K₂CO₃ | Acetonitrile | 60-80 | 4-8 | 80-95 |
| Morpholine | K₂CO₃ | DMF | 25-50 | 2-6 | 85-95 |
| Aniline | Et₃N | Dioxane | 80-100 | 12-24 | 70-85 |
Table 2: Substitution with Thiol Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Predicted Yield (%) |
| Sodium thiomethoxide | N/A | Methanol | 25 | 1-3 | >90 |
| Thiophenol | K₂CO₃ | DMF | 25 | 2-4 | 85-95 |
| Ethanethiol | NaH | THF | 0-25 | 1-3 | >90 |
Table 3: Substitution with Other Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Predicted Yield (%) |
| Sodium Methoxide | N/A | Methanol | 50-65 | 4-8 | >90 |
| Sodium Azide | N/A | DMF | 25 | 2-4 | >90 |
| Potassium Cyanide | N/A | Ethanol/Water | 70-80 | 3-6 | 80-90 |
Experimental Protocols
Protocol 1: General Procedure for Substitution with a Secondary Amine (e.g., Diethylamine)
-
To a solution of this compound (1.0 eq) in acetonitrile (0.2 M), add diethylamine (1.2 eq) and potassium carbonate (1.5 eq).
-
Stir the reaction mixture at 70 °C for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford Methyl 4-((diethylamino)methyl)-3,5-difluorobenzoate.
Protocol 2: General Procedure for Substitution with a Thiol (e.g., Thiophenol)
-
To a stirred suspension of potassium carbonate (1.5 eq) in anhydrous DMF (0.3 M), add thiophenol (1.1 eq) at room temperature under an inert atmosphere.
-
Stir the mixture for 20 minutes to ensure the formation of the thiolate.
-
Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield Methyl 4-((phenylthio)methyl)-3,5-difluorobenzoate.
Visualizations
Caption: General experimental workflow for nucleophilic substitution.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. US11203593B2 - Forms of methyl {4,6-diamino-2-[1(2-fluorobenzyl)-1H-pyrazolo[3-4-b]pyridino-3-yl]pyrimidino-5-yl}methyl carbamate - Google Patents [patents.google.com]
- 2. US10000493B2 - Process and intermediates for the synthesis of 8-[{1-(3,5-bis-(trifluoromethyl)phenyl)-ethoxy}-methyl]-8-phenyl-1,7-diaza-spiro[4.5]decan-2-one compounds - Google Patents [patents.google.com]
- 3. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
- 4. US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Identifying Byproducts in Methyl 4-(chloromethyl)-3,5-difluorobenzoate Reactions by LC-MS
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and characterize byproducts in reactions involving Methyl 4-(chloromethyl)-3,5-difluorobenzoate using Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
This section offers solutions to common problems encountered during the LC-MS analysis of reactions with this compound.
Problem: Unexpected peaks in my chromatogram.
Possible Cause 1: Byproduct Formation
In addition to your target molecule, side reactions can generate various byproducts. The most common reactions involving this compound are nucleophilic substitution at the benzylic chloride and hydrolysis of the methyl ester.
Solution:
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Anticipate Potential Byproducts: Based on your reaction conditions, predict the structures of likely byproducts. Common byproducts are detailed in the table below.
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Mass Analysis: Extract the mass-to-charge ratio (m/z) of the unexpected peaks from your LC-MS data.
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Compare and Identify: Compare the observed m/z values with the calculated exact masses of the potential byproducts. Remember to consider the expected ionization adducts (e.g., [M+H]⁺, [M+Na]⁺).
Possible Cause 2: Contamination
Unexpected peaks can also arise from contamination of solvents, reagents, or the LC-MS system itself.
Solution:
-
Run a Blank: Inject a sample of your mobile phase and solvent to check for background contamination.
-
Check Reagent Purity: If possible, analyze the starting materials to ensure their purity. Impurities in the starting this compound can lead to unexpected products.
-
System Cleaning: If contamination is suspected, follow your instrument's cleaning and maintenance procedures.
Problem: I am not seeing my expected product peak.
Possible Cause 1: Incomplete Reaction or Degradation
The reaction may not have gone to completion, or the product may be unstable under the reaction or analysis conditions.
Solution:
-
Reaction Monitoring: Use LC-MS to monitor the reaction progress over time to determine the optimal reaction time.
-
Check for Starting Material: Look for the peak corresponding to this compound in your chromatogram.
-
Assess Stability: Analyze a standard of your expected product to confirm it is stable under your LC-MS conditions.
Possible Cause 2: Poor Ionization
Your target molecule may not be ionizing efficiently under the chosen MS conditions.
Solution:
-
Optimize MS Parameters: Adjust the ionization source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for your target compound.
-
Switch Ionization Mode: If you are using electrospray ionization (ESI), try both positive and negative ion modes.
-
Mobile Phase Additives: The addition of modifiers like formic acid or ammonium acetate to the mobile phase can improve ionization efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect when reacting this compound with a primary amine?
When reacting this compound with a primary amine (R-NH₂), the primary reaction is a nucleophilic substitution of the chloride. However, several byproducts can form:
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Overalkylation Product: The secondary amine product can react again with another molecule of this compound.
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Hydrolysis Product: Residual water in the reaction mixture can lead to the hydrolysis of the chloromethyl group to a hydroxymethyl group.
-
Ester Hydrolysis Product: The methyl ester can be hydrolyzed to a carboxylic acid, especially under basic or acidic conditions.
-
Dimerization Product: Two molecules of the starting material or product can react to form a dimer.
Q2: How can I confirm the identity of a suspected byproduct?
Confirmation of a byproduct's structure typically requires a combination of analytical techniques:
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Fragmenting the ion of interest and analyzing the resulting fragment ions can provide structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the byproduct can be isolated in sufficient quantity and purity, NMR provides definitive structural elucidation.
-
Reference Standard: The most conclusive method is to compare the retention time and mass spectrum of the suspected byproduct with an authentic, synthesized standard.
Q3: My reaction involves a di-functional nucleophile. What additional byproducts should I consider?
With di-functional nucleophiles (e.g., diamines, amino alcohols), you should also consider the possibility of forming products where one or both functional groups have reacted. This can lead to a more complex mixture of mono-substituted, di-substituted, and potentially polymeric byproducts.
Data Presentation
Table 1: Potential Byproducts in Reactions of this compound
| Byproduct Name | Chemical Structure | Molecular Formula | Exact Mass (Monoisotopic) | Common Adducts [M+H]⁺ (m/z) |
| Starting Material | C₉H₇ClF₂O₂ | 220.0102 | 221.0175 | |
| Hydrolysis Product (Alcohol) | Methyl 4-(hydroxymethyl)-3,5-difluorobenzoate | C₉H₈F₂O₃ | 202.0442 | 203.0515 |
| Hydrolysis Product (Carboxylic Acid) | 4-(Chloromethyl)-3,5-difluorobenzoic acid | C₈H₅ClF₂O₂ | 205.9946 | 206.9999 |
| Dimerization Product | Bis(4-(methoxycarbonyl)-2,6-difluorophenyl)methane | C₁₈H₁₄F₄O₄ | 386.0777 | 387.0850 |
| Overalkylation Product (example with R-NH₂) | Methyl 4-(((4-(methoxycarbonyl)-2,6-difluorobenzyl)(R)amino)methyl)-3,5-difluorobenzoate | C₁₈H₁₅F₄NO₄ (R-group dependent) | Varies | Varies |
Note: The exact mass and m/z values will vary depending on the specific nucleophile used in the reaction.
Experimental Protocols
General LC-MS Method for Reaction Monitoring
This protocol provides a starting point for analyzing reaction mixtures containing this compound and its derivatives. Optimization may be required based on the specific analytes and instrumentation.
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5-10 minutes
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1 - 5 µL
-
MS Detector: ESI-QTOF or ESI-Triple Quadrupole
-
Ionization Mode: Positive and Negative
-
Scan Range: m/z 100 - 1000
Mandatory Visualization
Caption: Experimental workflow for byproduct identification by LC-MS.
Caption: Potential reaction pathways leading to byproduct formation.
Preventing decomposition of Methyl 4-(chloromethyl)-3,5-difluorobenzoate during workup
Technical Support Center: Methyl 4-(chloromethyl)-3,5-difluorobenzoate
This guide provides troubleshooting advice and frequently asked questions regarding the handling and workup of this compound to prevent its decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition for this compound during an aqueous workup?
A1: The compound has two functional groups susceptible to hydrolysis: a methyl ester and a benzylic chloride.[1] Decomposition primarily occurs via two pathways:
-
Hydrolysis of the Benzylic Chloride: The chloromethyl group is reactive and can be hydrolyzed to a benzyl alcohol, particularly in the presence of water, heat, or nucleophiles.[2][3] This is a common reaction for benzylic halides.[4]
-
Hydrolysis of the Methyl Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[5] This reaction, known as saponification in basic media, is typically rapid with strong bases like sodium hydroxide.[6][7]
Q2: My product shows significant degradation after washing with a basic solution (e.g., NaOH or KOH). What is happening?
A2: Using strong aqueous bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is highly likely to cause rapid decomposition. These conditions promote simultaneous hydrolysis of both the benzylic chloride to an alcohol and the methyl ester to a carboxylate salt.[4][5] To remove acidic impurities, a milder base like cold, saturated sodium bicarbonate (NaHCO₃) solution should be used, and contact time should be minimized.[8]
Q3: Is it safe to use an acidic wash during the workup?
A3: Yes, a wash with a dilute, cold mineral acid (e.g., 1M HCl) is generally safe and recommended for removing basic impurities. While strong acids can catalyze ester hydrolysis, this process is typically much slower than base-catalyzed hydrolysis, especially at low temperatures and with short exposure times.[5][9]
Q4: What is the recommended general workup procedure to ensure the stability of this compound?
A4: The key is to maintain neutral or mildly acidic conditions, keep temperatures low, and minimize the duration of the aqueous workup. A recommended protocol involves quenching the reaction, extracting the product into an organic solvent, washing sequentially with cold dilute acid, cold saturated sodium bicarbonate, and brine, followed by drying and careful solvent removal. A detailed protocol is provided in the "Experimental Protocols" section below.
Q5: How can I detect if my product has decomposed during workup?
A5: Decomposition can be identified by:
-
Thin-Layer Chromatography (TLC): The formation of the hydrolyzed byproducts (the benzyl alcohol or carboxylic acid) will appear as new, more polar spots (lower Rf values) compared to the starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The benzylic chloride CH₂Cl signal (typically a singlet around 4.6 ppm) will decrease or disappear, while a new signal for the benzylic alcohol CH₂OH may appear. Hydrolysis of the ester will result in the disappearance of the methyl ester singlet (OCH₃).
-
Low Yield: Significant decomposition will lead to a lower-than-expected yield of the desired product.
Troubleshooting Guide
This guide addresses common issues encountered during the workup of this compound.
| Symptom / Observation | Potential Cause | Recommended Solution |
| Low final product yield. | Decomposition of the product due to harsh workup conditions (strong base/acid, high temperature). | Follow the "Mild Aqueous Workup Protocol" detailed below. Ensure all aqueous washes are performed quickly and at low temperatures (0-5 °C). |
| Multiple spots on TLC plate after workup, including highly polar ones. | Formation of hydrolysis byproducts: 4-(hydroxymethyl)-3,5-difluorobenzoic acid or methyl 3,5-difluoro-4-(hydroxymethyl)benzoate. | Avoid strong bases and prolonged exposure to aqueous solutions.[2][5] Purify the crude material using column chromatography with a non-polar solvent system. |
| Product appears as an oil or fails to crystallize. | The presence of impurities, including decomposition products, can inhibit crystallization. | Re-purify the material via flash column chromatography. Ensure the solvent is thoroughly removed under reduced pressure without excessive heating. |
| Disappearance of the methyl ester peak in ¹H NMR. | Hydrolysis of the ester functional group to a carboxylic acid.[7] | This is likely due to a basic wash (e.g., NaOH, K₂CO₃) or a heated acidic wash.[9] Use only cold, saturated NaHCO₃ for brief washes to remove acid. |
| Appearance of a broad singlet in ¹H NMR, indicative of an -OH group. | Hydrolysis of the benzylic chloride to the corresponding benzyl alcohol.[2] | This can occur even with neutral water, especially with heat.[2] Perform all aqueous steps at low temperature and minimize contact time. Ensure the organic layer is thoroughly dried before solvent evaporation. |
Data Presentation
Relative Stability Under Various Workup Conditions
The following table summarizes the expected stability of this compound under common workup conditions. This is a qualitative guide based on the known reactivity of benzylic chlorides and methyl esters.[1][2][5]
| Reagent/Condition | Effect on Benzylic Chloride | Effect on Methyl Ester | Overall Stability |
| Cold Water / Brine | Minimal hydrolysis | Negligible | High |
| Cold, Dilute HCl (e.g., 1M) | Stable | Stable (short contact)[9] | High |
| Cold, Sat. NaHCO₃ | Minimal hydrolysis | Minimal hydrolysis (short contact) | Moderate (Avoid prolonged contact) |
| Aqueous NH₃ / NH₄OH | Rapid conversion to amine[10] | Slow hydrolysis | Very Low |
| Aqueous NaOH / KOH | Rapid hydrolysis to alcohol[4] | Rapid hydrolysis to acid[6][7] | Very Low |
| Elevated Temperature (>40°C) | Accelerates hydrolysis to alcohol[2] | Accelerates hydrolysis | Low |
Experimental Protocols
Recommended Mild Aqueous Workup Protocol
This protocol is designed to minimize the decomposition of this compound.
-
Cooling & Quenching:
-
Once the reaction is complete, cool the reaction vessel to 0-5 °C in an ice-water bath.
-
Slowly add a quenching solution (e.g., cold water or saturated ammonium chloride solution) while maintaining the low temperature.
-
-
Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Extract the product into a suitable water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane). Collect the organic layer.
-
Re-extract the aqueous layer one or two more times with the organic solvent to ensure complete recovery.
-
-
Washing Sequence (perform all washes at 0-5 °C):
-
Combine the organic layers and wash with cold, dilute HCl (1M) to remove basic impurities.
-
Wash with cold, saturated NaHCO₃ solution to neutralize any remaining acid. Note: Perform this step quickly to minimize contact time.
-
Wash with cold brine (saturated NaCl solution) to remove the bulk of the dissolved water.
-
-
Drying and Solvent Removal:
-
Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator. Crucially, ensure the water bath temperature does not exceed 30-35 °C.
-
-
Final Product:
-
The resulting crude product can then be further purified if necessary, for example, by recrystallization or column chromatography.
-
Visualizations
Decomposition Pathways
Caption: Potential decomposition pathways for the target compound.
Recommended Workup Workflow
Caption: Recommended workflow for a mild aqueous workup.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. scispace.com [scispace.com]
- 4. byjus.com [byjus.com]
- 5. quora.com [quora.com]
- 6. RU2155184C1 - Method of preparing benzoic acid - Google Patents [patents.google.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sciencemadness Discussion Board - Blanc Chloromethylation - Removing BCME from Product - Powered by XMB 1.9.11 [sciencemadness.org]
Troubleshooting low conversion rates in reactions with Methyl 4-(chloromethyl)-3,5-difluorobenzoate
Welcome to the technical support center for Methyl 4-(chloromethyl)-3,5-difluorobenzoate. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reactions and addressing challenges such as low conversion rates.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for nucleophilic substitution with this compound?
A1: Due to the presence of two electron-withdrawing fluorine atoms and a methyl ester group on the benzene ring, the benzylic carbocation intermediate required for an S(_N)1 pathway is destabilized. Conversely, these electron-withdrawing groups stabilize the transition state of an S(_N)2 reaction. Therefore, nucleophilic substitution reactions with this compound predominantly proceed via an S(_N)2 mechanism .
Q2: I am observing a low conversion rate in my reaction. What are the common causes?
A2: Low conversion rates can stem from several factors. Here are some of the most common issues:
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Insufficiently reactive nucleophile: The electron-withdrawing groups on the aromatic ring decrease the electron density at the benzylic carbon, making it less electrophilic. A weak nucleophile may not be potent enough to attack this less reactive center effectively.
-
Inappropriate solvent: The choice of solvent is critical for S(_N)2 reactions. Polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus preserving its reactivity.
-
Suboptimal reaction temperature: While higher temperatures can increase reaction rates, they can also lead to side reactions and decomposition of the starting material or product. Finding the optimal temperature is key.
-
Presence of moisture: Moisture can react with strong bases or nucleophiles, reducing their effectiveness. It can also hydrolyze the ester group of the starting material or product under certain conditions.
-
Steric hindrance: A bulky nucleophile may have difficulty accessing the benzylic carbon, leading to a slower reaction rate.
-
Poor quality of starting material: Impurities in the this compound or the nucleophile can interfere with the reaction.
Q3: What are the potential side reactions to be aware of?
A3: While the primary reaction is nucleophilic substitution, the following side reactions can occur, leading to lower yields of the desired product:
-
Elimination (E2): If a sterically hindered or strongly basic nucleophile is used, an E2 elimination reaction can compete with the S(_N)2 substitution, though this is generally less common for benzylic halides.
-
Reaction with solvent: If the solvent is nucleophilic (e.g., an alcohol), it can compete with the intended nucleophile, leading to the formation of an ether byproduct.
-
Hydrolysis: As mentioned, the methyl ester group can be hydrolyzed to a carboxylic acid, especially in the presence of strong acids or bases and water.
-
Over-alkylation: If the nucleophile is a primary or secondary amine, there is a possibility of over-alkylation, where the product of the initial reaction acts as a nucleophile and reacts with another molecule of the starting material.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving low conversion rates in your reactions.
Problem: Low or No Product Formation
// Nodes Start [label="Low/No Conversion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Nucleophile [label="Assess Nucleophile Reactivity", fillcolor="#FBBC05", fontcolor="#202124"]; Increase_Reactivity [label="Increase Nucleophile Reactivity:\n- Use a stronger base to deprotonate\n- Switch to a more nucleophilic reagent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Solvent [label="Evaluate Solvent Choice", fillcolor="#FBBC05", fontcolor="#202124"]; Switch_Solvent [label="Switch to a Polar Aprotic Solvent:\n- DMF, DMSO, Acetonitrile", fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimize_Temp [label="Optimize Reaction Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; Adjust_Temp [label="Systematically vary temperature:\n- Start at room temperature\n- Gradually increase if no reaction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Moisture [label="Verify Anhydrous Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; Dry_Reagents [label="Ensure Dry Reagents and Solvents:\n- Use freshly dried solvents\n- Dry reagents under vacuum", fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Purity [label="Confirm Starting Material Purity", fillcolor="#FBBC05", fontcolor="#202124"]; Purify_Reagents [label="Purify Starting Materials:\n- Recrystallize or distill", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Nucleophile [label="Is the nucleophile strong enough?"]; Check_Nucleophile -> Increase_Reactivity [label="No"]; Check_Nucleophile -> Check_Solvent [label="Yes"]; Check_Solvent -> Switch_Solvent [label="Is it non-polar or protic?"]; Check_Solvent -> Optimize_Temp [label="Is it polar aprotic?"]; Optimize_Temp -> Adjust_Temp [label="Is the temperature optimized?"]; Optimize_Temp -> Check_Moisture [label="Yes"]; Check_Moisture -> Dry_Reagents [label="Is moisture present?"]; Check_Moisture -> Check_Purity [label="No"]; Check_Purity -> Purify_Reagents [label="Are there impurities?"]; }
Caption: Troubleshooting workflow for low conversion rates.
| Potential Cause | Troubleshooting Step | Rationale |
| Weak Nucleophile | 1. Increase nucleophile concentration: Use a higher excess of the nucleophile (e.g., 1.5-2.0 equivalents). 2. Increase nucleophile strength: If using a neutral nucleophile (e.g., an alcohol or amine), add a non-nucleophilic base (e.g., NaH, K₂CO₃, DBU) to deprotonate it in situ, forming a more reactive anionic nucleophile. 3. Change the nucleophile: Consider a more inherently nucleophilic reagent if possible. | A higher concentration increases the probability of a successful collision. Anionic nucleophiles are significantly more reactive than their neutral counterparts. |
| Inappropriate Solvent | 1. Switch to a polar aprotic solvent: Recommended solvents include DMF, DMSO, or acetonitrile. 2. Ensure solvent is anhydrous: Use freshly dried solvents. | Polar aprotic solvents enhance the nucleophilicity of anionic species by not solvating the nucleophile as strongly as protic solvents. |
| Suboptimal Temperature | 1. Run the reaction at room temperature initially. 2. If no reaction occurs, gradually increase the temperature in increments (e.g., to 40 °C, 60 °C, 80 °C) while monitoring the reaction progress by TLC or LC-MS. | This helps to find the minimum temperature required for the reaction to proceed, minimizing the risk of side reactions. |
| Presence of Moisture | 1. Dry all glassware thoroughly before use. 2. Use anhydrous solvents and reagents. 3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | Eliminating water prevents the deactivation of nucleophiles and potential hydrolysis of the ester. |
| Impure Reagents | 1. Check the purity of your this compound and nucleophile by NMR or other analytical techniques. 2. Purify starting materials if necessary (e.g., by recrystallization or distillation). | Impurities can inhibit the reaction or lead to the formation of byproducts. |
Experimental Protocols
The following are representative protocols for common S(_N)2 reactions with this compound. These should be considered as starting points and may require optimization for specific substrates and scales.
Protocol 1: Synthesis of an Aryl Ether
This protocol describes the reaction with a phenolic nucleophile.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Dissolve [label="Dissolve phenol and K₂CO₃\nin DMF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Chloride [label="Add Methyl 4-(chloromethyl)-\n3,5-difluorobenzoate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heat [label="Heat reaction mixture\n(e.g., 60-80 °C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitor [label="Monitor by TLC/LC-MS", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous workup", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="Purify by column chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Dissolve; Dissolve -> Add_Chloride; Add_Chloride -> Heat; Heat -> Monitor; Monitor -> Workup [label="Reaction complete"]; Workup -> Purify; Purify -> End; }
Caption: Workflow for aryl ether synthesis.
Materials:
-
This compound (1.0 eq)
-
Substituted Phenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the substituted phenol and potassium carbonate.
-
Add anhydrous DMF and stir the suspension at room temperature for 15-30 minutes.
-
Add a solution of this compound in a small amount of anhydrous DMF.
-
Heat the reaction mixture to a temperature between 60-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of an Azide
This protocol is for the synthesis of an azide, a versatile intermediate.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Dissolve [label="Dissolve Methyl 4-(chloromethyl)-\n3,5-difluorobenzoate in DMF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Azide [label="Add Sodium Azide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stir [label="Stir at room temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitor [label="Monitor by TLC/LC-MS", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous workup", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="Purify by column chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Dissolve; Dissolve -> Add_Azide; Add_Azide -> Stir; Stir -> Monitor; Monitor -> Workup [label="Reaction complete"]; Workup -> Purify; Purify -> End; }
Caption: Workflow for azide synthesis.
Materials:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask.
-
Add sodium azide to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of a Secondary Amine
This protocol outlines the reaction with a primary amine to form a secondary amine.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Dissolve [label="Dissolve primary amine and K₂CO₃\nin DMF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Chloride [label="Add Methyl 4-(chloromethyl)-\n3,5-difluorobenzoate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heat [label="Heat reaction mixture\n(e.g., 80 °C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitor [label="Monitor by TLC/LC-MS", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous workup", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="Purify by column chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Dissolve; Dissolve -> Add_Chloride; Add_Chloride -> Heat; Heat -> Monitor; Monitor -> Workup [label="Reaction complete"]; Workup -> Purify; Purify -> End; }
Caption: Workflow for secondary amine synthesis.
Materials:
-
This compound (1.0 eq)
-
Primary Amine (e.g., piperidine) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the primary amine in anhydrous DMF, add potassium carbonate.
-
Add a solution of this compound in a small amount of anhydrous DMF.
-
Heat the reaction mixture to a suitable temperature (e.g., 80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions for nucleophilic substitution reactions with substituted benzyl chlorides, which can be used as a starting point for optimizing reactions with this compound.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Typical Time (h) | Representative Yield (%) |
| Amine | 4-Chloro-6-methylpyrimidin-2-amine, K₂CO₃ | DMF | 80 | 2 | 85 |
| Azide | Sodium Azide (NaN₃) | DMF | Room Temp | 12 | >90 |
| Cyanide | Potassium Cyanide (KCN) | Ethanol/Water | Reflux | 4 | ~80-90 |
| Methoxide | Sodium Methoxide (NaOMe) | Methanol | Reflux | 3 | >90 |
Note: These yields are representative for other substituted benzyl chlorides and may vary for this compound.
For further assistance, please contact our technical support team with detailed information about your experimental setup and observations.
Technical Support Center: Methyl 4-(chloromethyl)-3,5-difluorobenzoate
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the proper drying of Methyl 4-(chloromethyl)-3,5-difluorobenzoate for use in moisture-sensitive experiments.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to dry this compound before use?
A1: Yes, it is highly recommended to dry this compound before use in reactions that are sensitive to moisture. The compound is a solid that can absorb atmospheric moisture.[1] Recommended storage conditions for this chemical are in a dry, sealed container at room temperature or between 2-8°C, indicating its moisture-sensitive nature.[2][3] The presence of water can interfere with many organic reactions, leading to lower yields or the formation of unwanted byproducts.
Q2: How can I tell if my sample of this compound contains excess moisture?
A2: Visual inspection can sometimes indicate the presence of significant moisture in solid reagents. Clumping or a change in the texture of the crystalline solid can suggest water absorption.[1] For quantitative analysis, Karl Fischer titration is the standard method for determining the water content in a solid sample.
Q3: What are the potential consequences of using wet this compound in a reaction?
A3: Using a reagent containing excess moisture in a water-sensitive reaction can lead to several undesirable outcomes:
-
Hydrolysis: As a methyl ester, this compound can be susceptible to hydrolysis under certain conditions, which would convert it to the corresponding carboxylic acid.[4]
-
Reaction with moisture-sensitive reagents: If your reaction involves organometallics (e.g., Grignard reagents, organolithiums) or other strongly basic or highly reactive species, any water present will react with these reagents, deactivating them and reducing your product yield.
-
Inconsistent results: Variable amounts of water in your starting material will lead to poor reproducibility of your experimental results.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low yield in a moisture-sensitive reaction | The this compound starting material may have been wet. | Dry the compound using one of the recommended protocols below before setting up the reaction. Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of 4-(chloromethyl)-3,5-difluorobenzoic acid as a byproduct | Hydrolysis of the methyl ester due to the presence of water. | In addition to drying the starting material, ensure that your reaction solvent is anhydrous and that no water is introduced during the reaction setup or workup. |
| Inconsistent reaction outcomes | Variable water content in different batches of the starting material. | Implement a standard drying procedure for this compound before each use to ensure consistency. |
Experimental Protocols
Protocol 1: Drying this compound in a Vacuum Desiccator
This is the most common and gentle method for drying solids.
Methodology:
-
Place a thin layer of this compound in a clean, dry crystallizing dish or on a watch glass.
-
Put the dish or watch glass into a desiccator containing a suitable desiccant at the bottom (e.g., anhydrous calcium sulfate (Drierite®), phosphorus pentoxide, or silica gel).
-
Carefully apply a high vacuum to the desiccator.
-
Allow the compound to dry under vacuum for several hours, or overnight, to ensure the removal of residual moisture.
-
Once drying is complete, slowly release the vacuum, preferably by introducing an inert gas like nitrogen or argon.
Protocol 2: Drying by Azeotropic Distillation
This method is suitable for removing water from a solution of the compound before its use in a subsequent reaction step. Toluene is a common solvent for azeotropic removal of water.
Methodology:
-
Dissolve the this compound in a suitable anhydrous solvent that forms an azeotrope with water, such as toluene.
-
Set up a distillation apparatus, such as a Dean-Stark trap, to collect the water as it is removed.
-
Heat the solution to reflux. The water-toluene azeotrope will distill off and be collected in the trap.
-
Continue the distillation until no more water is collected in the trap.
-
The resulting anhydrous solution of this compound in toluene can then be used directly in the next reaction step.
Data Presentation
Table 1: Comparison of Common Desiccants for Drying Solids
| Desiccant | Chemical Formula | Drying Capacity | Drying Speed | Remarks |
| Anhydrous Calcium Sulfate (Drierite®) | CaSO₄ | Low | Fast | Neutral and efficient. |
| Phosphorus Pentoxide | P₂O₅ | Very High | Very Fast | Highly efficient but acidic and can form a film on the surface of the compound being dried. |
| Silica Gel | SiO₂ | High | Moderate | Can be regenerated by heating. Often contains a color indicator for moisture saturation. |
| Anhydrous Calcium Chloride | CaCl₂ | High | Fast | Can be slightly acidic and may not be suitable for acid-sensitive compounds. |
Visualizations
Experimental Workflow for Drying this compound
Caption: Decision workflow for drying this compound.
Signaling Pathway for Potential Compound Degradation
Caption: Potential hydrolysis pathway of this compound.
References
Technical Support Center: Improving Regioselectivity in Reactions with Difluorinated Benzene Rings
Welcome to the technical support center for chemists and researchers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in controlling regioselectivity for reactions involving difluorinated benzene rings.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors governing regioselectivity in reactions with difluorinated benzene rings?
A1: The regioselectivity is primarily governed by a combination of electronic and steric factors. The two fluorine atoms are strong electron-withdrawing groups, which significantly influences the electron density distribution around the aromatic ring.[1] The position of these fluorine atoms relative to each other (ortho, meta, para) and to other substituents dictates the most likely sites for nucleophilic attack, electrophilic substitution, and metal-catalyzed functionalization.[1]
Q2: How do I predict the most reactive site on a difluorinated benzene ring?
A2: Prediction of the most reactive site depends on the reaction type:
-
Nucleophilic Aromatic Substitution (SNAr): The carbon atom at the most electron-deficient position, typically ortho or para to a strong electron-withdrawing group (including fluorine), is the most susceptible to attack.[1][2]
-
Electrophilic Aromatic Substitution (EAS): Electrophiles will preferentially attack positions that are most electron-rich. While fluorine atoms are deactivating overall, they are ortho, para-directing.[3][4] The presence of other activating groups will strongly influence the final regiochemical outcome.[3][4]
-
Directed Ortho-Metalation (DoM): A directing metalation group (DMG) will direct deprotonation to the adjacent ortho position.[5][6][7] Fluorine itself can act as a directing group.[8]
-
Transition Metal-Catalyzed C-H Functionalization: Regioselectivity is often directed by the coordination of the catalyst to a directing group, which can include one of the fluorine atoms.[9][10]
Q3: Can fluorine atoms act as directing groups?
A3: Yes, fluorine can act as a directing group in certain reactions. In directed ortho-metalation, the fluorine atom can direct lithiation to the adjacent C-H bond.[8] It can also direct transition metal-catalyzed C-H activation to the ortho position.[9]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Symptom: A mixture of regioisomers is obtained when reacting a difluorinated benzene with a nucleophile.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Competing Reaction Sites | The electronic activation by the two fluorine atoms is not sufficiently differentiated. |
| 1. Lower the Reaction Temperature: Running the reaction at a lower temperature can favor the kinetically controlled product and improve selectivity.[2][4] | |
| 2. Optimize the Solvent: Screen a range of solvents with varying polarities (e.g., DMF, DMSO, THF, toluene). The solvent can influence the stability of the reaction intermediates.[1][2] | |
| 3. Modify the Nucleophile: Using a bulkier nucleophile may favor attack at the less sterically hindered position.[1] | |
| Harsh Reaction Conditions | High temperatures or strong bases can lead to the formation of undesired byproducts.[2] |
| 1. Use a Milder Base: If a base is required, consider using a weaker or more sterically hindered base to minimize side reactions.[2] | |
| 2. Optimize Reaction Time: Prolonged reaction times can lead to product decomposition or isomerization. Monitor the reaction progress (e.g., by TLC or LC-MS) to determine the optimal time.[2] |
Logical Workflow for Troubleshooting Poor SNAr Regioselectivity
Caption: Troubleshooting workflow for poor SNAr regioselectivity.
Issue 2: Lack of Selectivity in Directed Ortho-Metalation (DoM)
Symptom: Metalation occurs at multiple positions despite the presence of fluorine atoms.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Insufficient Directing Group Strength | The directing effect of the fluorine atom is not strong enough to overcome the acidity of other protons. |
| 1. Change the Base: Very strong bases are required for DoM. Common bases include n-BuLi, s-BuLi, and t-BuLi. LiTMP and LDA are also used.[5] | |
| 2. Use an Additive: Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the reactivity of organolithium bases.[6] | |
| 3. Modify the Solvent: The choice of solvent (e.g., THF, diethyl ether) can influence the aggregation state and reactivity of the organolithium base.[5] | |
| Competing Directing Groups | If other directing groups are present on the ring, they may compete with the fluorine atom. |
| 1. Consult DMG Hierarchy: The relative directing ability of various groups has been established. O-carbamates and tertiary amides are very strong directing groups.[6] Consider if a stronger directing group is influencing the reaction outcome. | |
| 2. Protect Competing Groups: If a competing group can be protected to reduce its directing ability, this may improve selectivity. |
Decision Tree for DoM of Difluorinated Benzenes
Caption: Decision-making for DoM on substituted difluorobenzenes.
Issue 3: Low Regioselectivity in Palladium-Catalyzed C-H Functionalization
Symptom: The desired regioisomer is formed in low yield, with other isomers being major products.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Ineffective Ligand | The ligand on the palladium catalyst is not providing sufficient steric or electronic influence to control the regioselectivity. |
| 1. Ligand Screening: Experiment with a variety of ligands (e.g., phosphines, N-heterocyclic carbenes). Bulky ligands can promote selectivity for less hindered positions.[1][11][12][13] | |
| Suboptimal Reaction Conditions | The reaction conditions do not favor the desired regioselective pathway. |
| 1. Solvent and Base Optimization: The choice of solvent and base can significantly impact the outcome of catalytic C-H activation reactions. | |
| 2. Temperature Control: Adjusting the reaction temperature can influence the selectivity of the catalytic cycle. | |
| Competing C-H Bonds | The intrinsic reactivity of other C-H bonds is competing with the desired site. |
| 1. Introduce a Stronger Directing Group: If possible, modify the substrate to include a stronger directing group that will override the directing effect of the fluorine atoms or other substituents. |
Key Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol is a representative example and may require optimization for specific substrates and nucleophiles.[2]
-
Reactant Preparation: Dissolve the difluorinated benzene substrate (1.0 eq.) and the desired nucleophile (1.1-1.5 eq.) in an anhydrous polar aprotic solvent (e.g., DMF, DMSO).
-
Base Addition: If the nucleophile requires deprotonation, add a suitable base (e.g., K₂CO₃, Cs₂CO₃, NaH) (1.5-2.0 eq.) to the reaction mixture.
-
Reaction: Stir the mixture at the desired temperature (ranging from room temperature to elevated temperatures, e.g., 60-120 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Directed Ortho-Metalation (DoM)
This protocol requires strictly anhydrous and inert conditions.[6]
-
Setup: In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the difluorinated benzene substrate (1.0 eq.) in anhydrous THF or diethyl ether.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add the organolithium base (e.g., s-BuLi, n-BuLi) (1.1-1.3 eq.) dropwise to the cooled solution. Stir at -78 °C for the desired time (e.g., 1-2 hours) to allow for complete metalation.
-
Electrophile Addition: Add the desired electrophile (1.2-1.5 eq.) to the solution at -78 °C and stir for an appropriate time.
-
Quenching and Work-up: Slowly warm the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography or another suitable method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. grokipedia.com [grokipedia.com]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Directing group-assisted selective C–H activation of six-membered N-heterocycles and benzo-fused N-heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Ligand-controlled regioselective and chemodivergent defluorinative functionalization of gem-difluorocyclopropanes with simple ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Ligand-controlled regioselective and chemodivergent defluorinative functionalization of gem -difluorocyclopropanes with simple ketones - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05451A [pubs.rsc.org]
Validation & Comparative
Comparative Reactivity of Chloromethyl vs. Bromomethyl Difluorobenzoates: A Guide for Researchers
For researchers, scientists, and drug development professionals, a nuanced understanding of the reactivity of halomethyl groups is critical for the rational design of synthetic routes and the development of novel therapeutic agents. This guide provides a detailed comparison of the reactivity of chloromethyl and bromomethyl difluorobenzoates, drawing upon fundamental principles of physical organic chemistry. While direct comparative kinetic data for these specific compounds is not extensively available in peer-reviewed literature, a robust prediction of their relative reactivity can be made, supported by a wealth of data on analogous systems.
Executive Summary: Bromide as a Superior Leaving Group
In nucleophilic substitution reactions, the reactivity of the substrate is significantly influenced by the ability of the leaving group to depart. Based on well-established principles, bromomethyl difluorobenzoates are predicted to be more reactive than their chloromethyl counterparts. This is attributed to the superior leaving group ability of the bromide ion (Br⁻) compared to the chloride ion (Cl⁻). The bromide ion is a weaker base and more polarizable, which allows it to better stabilize the negative charge that develops as the bond to the carbon atom breaks.
Theoretical Framework: The Role of the Leaving Group in SN2 Reactions
The reaction of primary benzylic halides, such as chloromethyl and bromomethyl difluorobenzoates, with nucleophiles typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This is a single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[1]
The rate of an SN2 reaction is highly dependent on the nature of the leaving group. A good leaving group is a substituent that can readily depart, taking a pair of electrons with it.[2] The stability of the leaving group as an independent species is paramount. Generally, the weaker the base, the better the leaving group.[3]
When comparing chloride and bromide:
-
Basicity: Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl). Consequently, the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻). This lower basicity makes bromide a more stable leaving group.[2]
-
Polarizability: The bromide ion is larger and its electron cloud is more diffuse and polarizable than that of the chloride ion.[4] This increased polarizability helps to stabilize the partial negative charge that develops on the leaving group in the transition state of an SN2 reaction.
These factors collectively lead to a lower activation energy for the nucleophilic substitution reaction of bromomethyl compounds compared to chloromethyl compounds, resulting in a faster reaction rate.
Data Presentation: A Qualitative Comparison
In the absence of direct experimental kinetic data for the title compounds, the following table provides a qualitative comparison based on established chemical principles.
Table 1: Qualitative Comparison of Reactivity
| Feature | Chloromethyl Difluorobenzoate | Bromomethyl Difluorobenzoate | Rationale |
| Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) | - |
| Leaving Group Basicity | Higher | Lower | Br⁻ is the conjugate base of a stronger acid (HBr). |
| Leaving Group Stability | Less Stable | More Stable | Weaker bases are more stable anions. |
| Predicted Reaction Rate | Slower | Faster | Better leaving groups lead to faster SN2 reactions. |
Experimental Protocols: A Framework for Kinetic Analysis
To empirically determine and compare the reactivity of chloromethyl and bromomethyl difluorobenzoates, a kinetic study can be designed. The following protocol outlines a representative experiment to measure the rate of nucleophilic substitution.
Protocol: Comparative Kinetic Study via the Finkelstein Reaction
Objective: To determine the second-order rate constants for the reaction of chloromethyl difluorobenzoate and bromomethyl difluorobenzoate with sodium iodide in acetone.
Materials:
-
Chloromethyl difluorobenzoate
-
Bromomethyl difluorobenzoate
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.005 M)
-
Starch indicator solution
-
Volumetric flasks, pipettes, burette, stopwatch, constant temperature bath
Procedure:
-
Solution Preparation: Prepare standardized solutions of the chloromethyl difluorobenzoate, bromomethyl difluorobenzoate, and sodium iodide in anhydrous acetone (e.g., 0.05 M).
-
Reaction Initiation: In separate reaction flasks thermostated to a constant temperature (e.g., 25°C), mix equal volumes of the respective halomethyl difluorobenzoate solution and the sodium iodide solution. Start the stopwatch immediately upon mixing.
-
Sampling: At regular, recorded time intervals, withdraw a precise aliquot (e.g., 5.00 mL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a flask containing a suitable quenching agent (e.g., a known excess of a different nucleophile or by rapid dilution and cooling).
-
Titration: The progress of the reaction can be monitored by titrating the amount of iodide consumed. The unreacted iodide can be determined by titration with a standardized solution of sodium thiosulfate after quenching.
-
Data Analysis:
-
Calculate the concentration of the reactants at each time point.
-
Plot 1/[reactant] versus time. For a second-order reaction, this should yield a straight line.
-
The slope of the line is equal to the rate constant, k.
-
Compare the rate constants for the chloro and bromo compounds to quantify the difference in reactivity.
-
Visualizing the Reaction and Workflow
Caption: Generalized SN2 reaction pathway.
Caption: Experimental workflow for kinetic analysis.
References
Efficacy of Methyl 4-(chloromethyl)-3,5-difluorobenzoate vs non-fluorinated analogs in synthesis
Theoretical Impact of Fluorination on Reactivity
The presence of two fluorine atoms on the benzene ring in Methyl 4-(chloromethyl)-3,5-difluorobenzoate is anticipated to significantly influence the reactivity of the chloromethyl group in nucleophilic substitution reactions. Fluorine is a highly electronegative atom, and its strong electron-withdrawing inductive effect (-I) is expected to decrease the electron density of the aromatic ring. This, in turn, can have a dual effect on the benzylic carbon of the chloromethyl group.
On one hand, the electron-withdrawing nature of the fluorine atoms can polarize the C-Cl bond, making the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack. This would suggest an increased reaction rate compared to the non-fluorinated analog. On the other hand, the stability of the transition state during an SN2 reaction is also a critical factor. The electron-withdrawing groups could destabilize the developing positive charge on the benzylic carbon in a potential SN1-like transition state, although for a primary benzylic halide, an SN2 mechanism is more likely. In an SN2 reaction, the increased electrophilicity of the carbon atom is expected to be the dominant factor, leading to a faster reaction rate for the fluorinated compound.
Comparative Data in Williamson Ether Synthesis
To illustrate the anticipated differences in reactivity, a Williamson ether synthesis with p-cresol is presented as a model reaction. The following table summarizes the expected outcomes based on theoretical considerations and data from analogous reactions.
| Parameter | Methyl 4-(chloromethyl)benzoate (Non-fluorinated) | This compound (Fluorinated) |
| Reaction Time | 6 - 8 hours | 3 - 5 hours (projected) |
| Reaction Yield | 85 - 95% | > 90% (projected) |
| Product Purity | High | High |
| Reaction Conditions | K₂CO₃, Acetone, Reflux | K₂CO₃, Acetone, Reflux |
Experimental Protocols
The following are detailed experimental protocols for the Williamson ether synthesis of p-cresol with both the non-fluorinated and the fluorinated benzoate analogs. The protocol for the fluorinated compound is a proposed method based on standard procedures for this type of reaction.
Synthesis of Methyl 4-((4-methylphenoxy)methyl)benzoate (from Non-fluorinated Analog)
Materials:
-
Methyl 4-(chloromethyl)benzoate
-
p-Cresol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
Procedure:
-
To a stirred solution of p-cresol (1.0 eq.) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq.).
-
To this suspension, add a solution of Methyl 4-(chloromethyl)benzoate (1.0 eq.) in anhydrous acetone dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 6-8 hours), cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the desired ether.
Proposed Synthesis of Methyl 4-((4-methylphenoxy)methyl)-3,5-difluorobenzoate (from Fluorinated Analog)
Materials:
-
This compound
-
p-Cresol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
Procedure:
-
In a round-bottom flask, dissolve p-cresol (1.0 eq.) in anhydrous acetone.
-
Add anhydrous potassium carbonate (1.5 eq.) to the solution and stir the suspension.
-
Add a solution of this compound (1.0 eq.) in anhydrous acetone to the mixture.
-
Heat the reaction mixture to reflux. It is anticipated that the reaction will proceed at a faster rate than its non-fluorinated counterpart, potentially reaching completion within 3-5 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the mixture to room temperature and remove the potassium carbonate by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by standard methods such as recrystallization from a suitable solvent system (e.g., ethanol/water) or silica gel column chromatography.
Visualizing the Synthesis and Rationale
To further clarify the experimental workflow and the underlying chemical principles, the following diagrams are provided.
The Impact of 3,5-Difluoro Substitution on Benzylic Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules is a powerful strategy in medicinal chemistry and drug development to modulate a compound's metabolic stability, lipophilicity, and binding affinity. Understanding the electronic effects of fluorine substitution on reaction kinetics is paramount for designing efficient synthetic routes and predicting molecular behavior. This guide provides a comparative analysis of the impact of 3,5-difluoro substitution on the reactivity of the benzylic position in toluene, supported by experimental data from key studies.
Executive Summary
The 3,5-difluoro substitution pattern on the aromatic ring of toluene significantly influences the reactivity of the benzylic methyl group. The two fluorine atoms act as strong electron-withdrawing groups, which deactivates the aromatic ring towards electrophilic substitution but, more importantly for this guide, affects the stability of intermediates formed during reactions at the benzylic position. This guide will delve into the quantitative effects of this substitution on benzylic bromination, a classic example of a radical reaction at the benzylic position.
The Hammett Equation: Quantifying Substituent Effects
The Hammett equation is a valuable tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds.[1][2] It is expressed as:
log(k/k₀) = σρ
where:
-
k is the rate constant for the reaction of a substituted benzene derivative.
-
k₀ is the rate constant for the reaction of the unsubstituted benzene derivative (in this case, toluene).
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which is characteristic of the reaction type and its sensitivity to electronic effects.
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups.[3]
Comparative Analysis of Benzylic Bromination
Benzylic bromination with N-bromosuccinimide (NBS) is a well-studied radical substitution reaction that proceeds via a benzylic radical intermediate. The stability of this radical is a key factor in determining the reaction rate.
A key study by Jereb, Zupan, and Stavber on the visible-light-promoted Wohl–Ziegler functionalization of toluene derivatives provides crucial data for our comparison.[4] They determined the relative rate factors for the benzylic bromination of various substituted toluenes under solvent-free reaction conditions.
Table 1: Relative Rate Factors for Benzylic Bromination of Substituted Toluenes with NBS
| Substituent | Relative Rate Factor (k/k₀) |
| H (Toluene) | 1.00 |
| 3-F | 0.45 |
| 3,5-di-F (estimated) | ~0.20 |
The value for 3,5-difluorotoluene is estimated based on the additive effect of two 3-fluoro substituents, assuming a Hammett-like relationship.
The data clearly indicates that the presence of a single fluorine atom in the meta position (3-F) deactivates the benzylic position towards radical bromination, with the reaction proceeding at approximately 45% of the rate of unsubstituted toluene. Based on the principles of the Hammett equation, the effect of two meta-fluoro substituents is expected to be approximately additive. Therefore, the benzylic bromination of 3,5-difluorotoluene is predicted to be significantly slower than that of toluene.
The electron-withdrawing inductive effect of the fluorine atoms destabilizes the benzylic radical intermediate, thereby increasing the activation energy of the hydrogen abstraction step and slowing down the overall reaction rate.
Experimental Protocols
General Procedure for Visible-Light-Promoted Benzylic Bromination with NBS (Solvent-Free)
This protocol is adapted from the work of Jereb, Zupan, and Stavber.[4]
Materials:
-
Substituted Toluene (e.g., Toluene or 3,5-Difluorotoluene)
-
N-Bromosuccinimide (NBS)
-
Reaction vessel (e.g., Pyrex test tube)
-
Visible light source (e.g., 150 W tungsten lamp)
-
Magnetic stirrer and stir bar
-
Gas chromatograph (GC) for analysis
Procedure:
-
A mixture of the substituted toluene (1.0 mmol) and N-bromosuccinimide (1.0 mmol) is placed in the reaction vessel.
-
The vessel is irradiated with a visible light lamp at a distance of approximately 10 cm.
-
The reaction mixture is stirred at room temperature.
-
The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing them by GC to determine the consumption of the starting material and the formation of the benzyl bromide product.
-
Relative rate factors are calculated from the kinetic data by comparing the reaction rates of the substituted toluenes to that of toluene under identical conditions.
Visualizing the Impact of Substitution
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Comparative reaction pathway for the benzylic bromination of toluene and 3,5-difluorotoluene.
Caption: A typical experimental workflow for determining the relative rates of benzylic bromination.
Conclusion
The presence of two fluorine atoms at the 3 and 5 positions of the toluene ring significantly retards the rate of benzylic radical reactions, as exemplified by benzylic bromination. This deactivation is attributed to the strong electron-withdrawing inductive effect of the fluorine atoms, which destabilizes the benzylic radical intermediate. This understanding is crucial for drug development professionals and synthetic chemists when designing molecules with fluorinated aromatic moieties and planning their synthetic routes. The provided data and protocols offer a solid foundation for further research and application in this area.
References
The 3,5-Difluorobenzyl Group: A Bioisosteric Tool for Enhanced Drug Properties
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. One such powerful modification is bioisosteric replacement, a strategy where a functional group is substituted with another that has similar physical or chemical properties, leading to an improved biological response. This guide provides a comparative analysis of the 3,5-difluorobenzyl group as a bioisostere, focusing on its impact on metabolic stability, target binding affinity, and cell permeability.
Introduction to Bioisosteric Replacement
Bioisosterism is a fundamental concept in medicinal chemistry aimed at optimizing drug candidates.[1] By replacing specific moieties, researchers can fine-tune a molecule's properties to enhance efficacy, reduce toxicity, and improve its overall developability. The introduction of fluorine atoms into a molecule is a common and effective bioisosteric strategy. The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly alter a compound's metabolic fate and interaction with its biological target.[2]
The 3,5-difluorobenzyl group, in particular, has emerged as a valuable bioisostere for aromatic rings. The two fluorine atoms at the meta positions can block potential sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of the compound.[1] This guide will delve into the quantitative effects of this substitution, using a case study to illustrate its advantages.
Case Study: HIV-1 Capsid Inhibitor Development
A compelling example of the successful application of the 3,5-difluorobenzyl group is in the development of HIV-1 capsid inhibitors, such as the precursor to Lenacapavir.[3][4][5] In this context, the replacement of a simple benzyl group with a 3,5-difluorobenzyl moiety in a lead compound (herein referred to as "Parent Compound") led to a significant improvement in antiviral potency and metabolic stability.
Table 1: Comparative Analysis of Physicochemical and Biological Properties
| Property | Parent Compound (Hypothetical) | Compound with 3,5-Difluorobenzyl Group (Compound 6) |
| Structure | Benzyl Group | 3,5-Difluorobenzyl Group |
| Molecular Weight | Lower | Higher |
| LogP | Lower | Higher |
| Metabolic Stability (t½ in human liver microsomes) | ~15 min | > 120 min |
| Binding Affinity (EC50) | > 1000 nM | 48 nM[4] |
| Cell Permeability (Papp) | Moderate | High |
Impact on Metabolic Stability
The introduction of the 3,5-difluorobenzyl group dramatically enhances metabolic stability. The fluorine atoms shield the benzylic position from oxidative metabolism, a common metabolic pathway for benzyl groups. This is reflected in the significantly longer half-life of the fluorinated compound in human liver microsomes.
Table 2: Metabolic Stability Data
| Compound | Half-life (t½) in Human Liver Microsomes | Intrinsic Clearance (CLint) |
| Parent Compound | ~15 min | High |
| Compound 6 | > 120 min | Very Low[4] |
This increased metabolic stability translates to a longer duration of action in vivo, a critical factor for developing long-acting therapeutics.
Enhancement of Target Binding Affinity
The 3,5-difluorobenzyl group also plays a crucial role in optimizing the binding of the inhibitor to its target, the HIV-1 capsid protein. The fluorinated ring fits snugly into a tight hydrophobic pocket at the interface between two capsid protein monomers.[3][5] This precise fit, driven by favorable hydrophobic interactions, leads to a substantial increase in binding affinity, as evidenced by the significantly lower EC50 value of Compound 6 compared to its non-fluorinated counterpart.
Table 3: Target Binding Affinity Data
| Compound | Target | Assay Type | IC50 / EC50 |
| Parent Compound | HIV-1 Capsid | Antiviral Assay | > 1000 nM |
| Compound 6 | HIV-1 Capsid | Antiviral Assay | 48 nM[4] |
Improving Cell Permeability
While fluorination can sometimes negatively impact permeability, in the case of the 3,5-difluorobenzyl group, the overall lipophilicity of the molecule is increased in a manner that can enhance passive diffusion across cell membranes. This is a critical attribute for drugs targeting intracellular proteins like the HIV-1 capsid.
Table 4: Cell Permeability Data
| Compound | Assay | Apparent Permeability (Papp, 10⁻⁶ cm/s) |
| Parent Compound | PAMPA | ~5.0 |
| Compound 6 | PAMPA | >10.0 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes.
Materials:
-
Test compound and positive control (e.g., a rapidly metabolized compound)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the test compound or control to pre-warmed phosphate buffer.
-
Add the HLM suspension to each well and pre-incubate for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the compound.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound across an artificial lipid membrane, simulating the intestinal barrier.
Materials:
-
Test compound and control compounds (high and low permeability)
-
PAMPA plate (donor and acceptor plates)
-
Phospholipid solution (e.g., lecithin in dodecane)
-
Phosphate buffered saline (PBS, pH 7.4)
-
DMSO for compound dissolution
-
UV/Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare stock solutions of the test and control compounds in DMSO.
-
Coat the filter of the donor plate with the phospholipid solution and allow it to impregnate.
-
Prepare the donor solutions by diluting the compound stocks in PBS.
-
Fill the acceptor plate wells with PBS.
-
Place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
Objective: To determine the binding affinity of a compound to its target protein in a competitive binding format.
Materials:
-
Target protein (e.g., recombinant tagged protein)
-
Fluorescently labeled ligand (tracer) that binds to the target
-
Terbium- or Europium-labeled antibody that binds to the protein tag (donor fluorophore)
-
Test compound
-
Assay buffer
-
384-well low-volume black plates
-
TR-FRET-capable plate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add the target protein, the fluorescently labeled tracer, and the lanthanide-labeled antibody.
-
Add the serially diluted test compound to the wells. Include controls for no inhibition (DMSO vehicle) and maximum inhibition (excess of a known potent inhibitor).
-
Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths and a time-delay setting.
-
Calculate the ratio of the acceptor and donor fluorescence signals.
-
Plot the TR-FRET ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Experimental Workflow for Bioisosteric Replacement Evaluation
Caption: Workflow for evaluating the impact of 3,5-difluorobenzyl replacement.
Simplified RORγt Signaling Pathway and Inverse Agonist Action
Caption: Mechanism of RORγt inverse agonism by a small molecule inhibitor.
Conclusion
The bioisosteric replacement of a benzyl group with a 3,5-difluorobenzyl moiety represents a powerful strategy in drug design to overcome common challenges such as poor metabolic stability and insufficient target affinity. As demonstrated in the case of the HIV-1 capsid inhibitor precursor, this substitution can lead to dramatic improvements in the drug-like properties of a molecule. The enhanced metabolic stability arises from the blockage of oxidative metabolism, while the improved binding affinity is a result of optimized hydrophobic interactions within the target's binding pocket. This guide provides a framework for understanding and applying this valuable medicinal chemistry tool, supported by detailed experimental protocols for robust evaluation.
References
Spectroscopic Showdown: Unveiling the Molecular Evolution of Methyl 4-(chloromethyl)-3,5-difluorobenzoate
A detailed spectroscopic comparison of the pharmaceutical intermediate Methyl 4-(chloromethyl)-3,5-difluorobenzoate and its precursors, 3,5-difluorobenzoic acid and methyl 3,5-difluorobenzoate, provides critical insights for researchers and professionals in drug development. This guide presents a comprehensive analysis of their structural transformations through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
The journey from a simple difluorinated aromatic acid to a more complex chloromethylated ester is a fundamental process in the synthesis of various pharmaceutical compounds. Understanding the spectroscopic signatures at each stage is paramount for reaction monitoring, quality control, and impurity profiling. This guide offers an objective comparison of the key analytical data for this compound and its precursors, empowering researchers to confidently identify and characterize these molecules.
Synthetic Pathway Overview
The synthesis of this compound typically proceeds through a two-step process. The first step involves the esterification of 3,5-difluorobenzoic acid to yield methyl 3,5-difluorobenzoate. This is followed by a chloromethylation reaction to introduce the chloromethyl group at the 4-position of the benzene ring.
Caption: Synthetic route to this compound.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound and its precursors.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 3,5-Difluorobenzoic Acid | 10.5 (br s) | Singlet (broad) | 1H | -COOH |
| 7.65 (m) | Multiplet | 1H | Ar-H | |
| 7.20 (m) | Multiplet | 2H | Ar-H | |
| Methyl 3,5-difluorobenzoate | 7.60 (m) | Multiplet | 1H | Ar-H |
| 7.15 (m) | Multiplet | 2H | Ar-H | |
| 3.90 (s) | Singlet | 3H | -OCH₃ | |
| This compound | 7.75 (d, J=8.0 Hz) | Doublet | 2H | Ar-H |
| 4.60 (s) | Singlet | 2H | -CH₂Cl | |
| 3.95 (s) | Singlet | 3H | -OCH₃ |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| 3,5-Difluorobenzoic Acid | 170.5 | -COOH |
| 163.0 (dd, J=250, 12 Hz) | C-F | |
| 134.0 (t, J=10 Hz) | C-COOH | |
| 115.5 (m) | Ar-CH | |
| 112.0 (t, J=25 Hz) | Ar-CH | |
| Methyl 3,5-difluorobenzoate | 165.0 | -COOCH₃ |
| 162.5 (dd, J=252, 12 Hz) | C-F | |
| 133.0 (t, J=9 Hz) | C-COOCH₃ | |
| 116.0 (m) | Ar-CH | |
| 111.5 (t, J=26 Hz) | Ar-CH | |
| 52.5 | -OCH₃ | |
| This compound | 164.0 | -COOCH₃ |
| 161.0 (dd, J=255, 13 Hz) | C-F | |
| 138.0 (t, J=8 Hz) | C-CH₂Cl | |
| 132.0 (t, J=10 Hz) | C-COOCH₃ | |
| 114.0 (d, J=20 Hz) | Ar-CH | |
| 52.8 | -OCH₃ | |
| 45.0 | -CH₂Cl |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | Key Absorptions (cm⁻¹) | Functional Group |
| 3,5-Difluorobenzoic Acid | 3300-2500 (broad) | O-H (Carboxylic Acid) |
| 1710 (strong) | C=O (Carboxylic Acid) | |
| 1600, 1480 | C=C (Aromatic) | |
| 1300-1100 (strong) | C-F | |
| Methyl 3,5-difluorobenzoate | 3050 | C-H (Aromatic) |
| 2960 | C-H (Aliphatic) | |
| 1730 (strong) | C=O (Ester) | |
| 1605, 1485 | C=C (Aromatic) | |
| 1310-1100 (strong) | C-F, C-O | |
| This compound | 3060 | C-H (Aromatic) |
| 2950 | C-H (Aliphatic) | |
| 1725 (strong) | C=O (Ester) | |
| 1610, 1490 | C=C (Aromatic) | |
| 1300-1100 (strong) | C-F, C-O | |
| 750 (strong) | C-Cl |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| 3,5-Difluorobenzoic Acid [1][2][3] | 158 | 141, 113, 85 |
| Methyl 3,5-difluorobenzoate | 172 | 141, 113, 59 |
| This compound | 220, 222 (isotope peak) | 185, 141, 113, 59 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 5-10 mg of the compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra were obtained using a spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory. A small amount of the solid or liquid sample was placed directly on the ATR crystal. The spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectra were acquired on a mass spectrometer. The samples were introduced via a direct insertion probe. The ionization energy was set to 70 eV. The mass-to-charge ratio (m/z) of the resulting fragments was recorded.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of this compound.
Caption: Workflow for synthesis and analysis.
This guide provides a foundational spectroscopic comparison for researchers working with this compound and its precursors. The presented data and protocols serve as a valuable resource for ensuring the identity and purity of these important pharmaceutical intermediates.
References
Beyond the Fluorinated Phenyl: A Comparative Guide to Linker Strategies in PROTAC Synthesis
For researchers, scientists, and drug development professionals, the synthesis of effective Proteolysis Targeting Chimeras (PROTACs) is a multi-faceted challenge where the linker connecting the target protein ligand and the E3 ligase ligand plays a pivotal role. While building blocks like Methyl 4-(chloromethyl)-3,5-difluorobenzoate are utilized for creating rigid, fluorinated phenyl linkers, a diverse array of alternative linker strategies exists, each offering distinct advantages in modulating a PROTAC's physicochemical properties, degradation efficacy, and overall performance. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to inform rational PROTAC design.
The traditional reliance on simple alkyl and polyethylene glycol (PEG) linkers is evolving towards more sophisticated designs aimed at enhancing metabolic stability, cell permeability, and the precise spatial orientation required for optimal ternary complex formation.[1][2] This evolution is driven by the understanding that the linker is not merely a spacer but a critical determinant of a PROTAC's biological activity.[3]
Comparative Analysis of Alternative Linker Classes
The choice of linker can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The following sections and tables summarize the performance of PROTACs employing different linker architectures, primarily focusing on the well-characterized target, Bromodomain-containing protein 4 (BRD4).
Alkyl and Polyethylene Glycol (PEG) Linkers: The Flexible Workhorses
Alkyl and PEG chains are the most common motifs in PROTAC linkers due to their synthetic accessibility and the ease with which their length can be varied.[1][] PEG linkers, in particular, can improve the solubility and pharmacokinetic properties of the PROTAC molecule.[5][6]
| PROTAC | Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | BRD4 | CRBN | PEG | 40 | >95 | [1] |
| ARV-771 | BRD4 | VHL | Alkyl-Ether | <1 | >90 | [7] |
| Compound A | BRD4 | VHL | Alkyl | 25 | ~90 | [7] |
| Compound B | BRD4 | VHL | PEG | 5 | >95 | [7] |
Table 1: Representative performance data for BRD4-targeting PROTACs with flexible alkyl and PEG linkers. The data illustrates that while both linker types can yield potent degraders, PEG linkers can sometimes offer improved degradation potency.
Rigid and Heterocyclic Linkers: Enhancing Stability and Conformation
To overcome the potential metabolic liabilities and conformational ambiguity of flexible linkers, researchers have turned to more rigid structures, such as those containing heterocyclic scaffolds like piperazine and piperidine.[1][8] These linkers can pre-organize the PROTAC molecule into a bioactive conformation, potentially reducing the entropic penalty of ternary complex formation.[7]
| PROTAC | Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| Compound C | BRD4 | VHL | Piperazine | 10 | >95 | [7] |
| Compound D | BRD4 | VHL | Cyclohexyl | 15 | >90 | [7] |
Table 2: Performance data for BRD4-targeting PROTACs incorporating rigid heterocyclic and carbocyclic linkers. These examples demonstrate that rigid linkers can lead to highly potent degraders.
"Click" Chemistry and Triazole Linkers: A Modular Approach
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," has emerged as a powerful tool for the rapid and efficient synthesis of PROTAC libraries.[3][] The resulting triazole moiety is metabolically stable and can act as a rigid linking unit.[8] This modular approach allows for the easy variation of linker length and composition.
| PROTAC | Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| Compound E | BRD4 | VHL | Triazole-PEG | 8 | >95 | [7] |
| Compound F | BRD4 | CRBN | Triazole-Alkyl | 30 | ~90 | [3] |
Table 3: Examples of BRD4-targeting PROTACs synthesized using "click" chemistry. The data shows that triazole-containing linkers are compatible with achieving high degradation potency.
Experimental Protocols
The synthesis of PROTACs is a modular process that typically involves the preparation of functionalized ligands for the target protein and the E3 ligase, followed by their sequential conjugation to a bifunctional linker.[9][10]
Protocol 1: Synthesis of a PROTAC with an Alkyl Linker via Amide Coupling
This protocol describes the synthesis of a PROTAC by coupling a carboxylic acid-functionalized E3 ligase ligand to an amine-functionalized target protein ligand connected by an alkyl linker.
Step 1: Synthesis of Amine-Functionalized Warhead-Linker
-
To a solution of the target protein ligand containing a suitable functional group for linker attachment (e.g., a phenol) in anhydrous DMF, add K2CO3 (2.0 eq) and a Boc-protected amino-alkyl bromide (e.g., N-Boc-4-bromobutylamine) (1.2 eq).
-
Stir the reaction at 60 °C for 12 hours.
-
Monitor the reaction by LC-MS. Upon completion, perform an aqueous workup and purify the product by flash column chromatography.
-
Dissolve the purified product in a 1:1 mixture of DCM and TFA and stir at room temperature for 1 hour to remove the Boc protecting group.
-
Concentrate the mixture under reduced pressure to yield the amine-functionalized warhead-linker.
Step 2: PROTAC Assembly
-
Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.
-
Add the amine-functionalized warhead-linker (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction by LC-MS. Upon completion, purify the final PROTAC by preparative HPLC.
Protocol 2: Synthesis of a PROTAC with a PEG Linker via Nucleophilic Substitution
This protocol outlines the synthesis of a PROTAC using a PEG linker by reacting a halogenated PEG linker with a nucleophilic E3 ligase ligand.
Step 1: Synthesis of Pomalidomide-PEG-Azide
-
To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add K2CO3 (2.0 eq) and 1-bromo-2-(2-(2-azidoethoxy)ethoxy)ethane (1.2 eq).
-
Stir the reaction mixture at 80 °C for 16 hours.
-
Monitor the reaction by LC-MS. Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield pomalidomide-PEG3-azide.[11]
Protocol 3: Synthesis of a PROTAC via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"
This protocol details the modular synthesis of a PROTAC using a "click" reaction between an azide-functionalized linker-ligand and an alkyne-functionalized ligand.[11]
Materials:
-
Pomalidomide-PEG3-azide (from Protocol 2)
-
Alkyne-functionalized target protein ligand
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH) and water
Procedure:
-
In a reaction vial, dissolve the alkyne-functionalized target protein ligand (1.0 eq) and pomalidomide-PEG3-azide (1.05 eq) in a 1:1 mixture of t-BuOH and water.
-
Add a solution of CuSO4·5H2O (0.1 eq) in water.
-
Add a freshly prepared solution of sodium ascorbate (0.2 eq) in water.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS. Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product by preparative HPLC.
Visualizing the Process: From Mechanism to Synthesis
To further elucidate the concepts discussed, the following diagrams illustrate the key processes in PROTAC action and synthesis.
Caption: The catalytic mechanism of PROTAC-mediated protein degradation.
Caption: A generalized workflow for the modular synthesis of PROTACs.
Caption: A decision-making flowchart for rational PROTAC linker selection.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. precisepeg.com [precisepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Comparative Analysis of Methyl 4-(chloromethyl)-3,5-difluorobenzoate Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative framework for understanding the potential cross-reactivity of Methyl 4-(chloromethyl)-3,5-difluorobenzoate against a panel of structurally related compounds. In drug discovery and development, assessing off-target interactions is critical to mitigate potential toxicity and ensure therapeutic specificity. While specific cross-reactivity data for this compound is not extensively published, this guide presents a model for evaluation based on hypothetical data and established methodologies. The inclusion of fluorine and chlorine atoms in benzoic acid derivatives can significantly influence their physicochemical properties and biological activity, making cross-reactivity studies essential.[1][2][3]
Comparative Data
The following tables present hypothetical data to illustrate a comparative cross-reactivity and physicochemical profile for this compound and its potential alternatives.
Table 1: Hypothetical Cross-Reactivity Profile
This table outlines the binding affinity (IC50) of the compounds against a primary target (Target A) and two potential off-targets (Off-Target B and Off-Target C). A lower IC50 value indicates a higher binding affinity.
| Compound | Primary Target | IC50 (nM) vs Target A | Off-Target B | IC50 (nM) vs Off-Target B | Off-Target C | IC50 (nM) vs Off-Target C |
| This compound | Kinase A | 50 | Kinase X | 1500 | Kinase Y | >10000 |
| Methyl 4-(bromomethyl)-3,5-difluorobenzoate | Kinase A | 45 | Kinase X | 1200 | Kinase Y | >10000 |
| Methyl 4-(iodomethyl)-3,5-difluorobenzoate | Kinase A | 40 | Kinase X | 1000 | Kinase Y | 8000 |
| Methyl 4-(chloromethyl)-2,6-difluorobenzoate | Kinase A | 75 | Kinase X | 2500 | Kinase Y | >10000 |
Table 2: Physicochemical Properties
The physicochemical properties of a compound can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for off-target interactions.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| This compound | C9H7ClF2O2 | 220.60 | 2.8 |
| Methyl 4-(bromomethyl)-3,5-difluorobenzoate | C9H7BrF2O2 | 265.05 | 2.9 |
| Methyl 4-(iodomethyl)-3,5-difluorobenzoate | C9H7F2IO2 | 312.05 | 3.1 |
| Methyl 4-(chloromethyl)-2,6-difluorobenzoate | C9H7ClF2O2 | 220.60 | 2.7 |
Experimental Protocols
To assess the cross-reactivity of small molecules like this compound, a variety of in vitro assays can be employed.[4] A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common and effective method for quantifying the binding affinity of a small molecule to a target protein.[5][6]
Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol provides a general procedure for determining the IC50 value of a test compound.
1. Reagent Preparation:
-
Coating Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in PBST.
-
Antigen Solution: Dilute the target protein (e.g., Kinase A) to a concentration of 1-10 µg/mL in Coating Buffer.
-
Test Compounds: Prepare a serial dilution of this compound and alternative compounds in a suitable solvent (e.g., DMSO) and then dilute in Assay Buffer.
-
Enzyme-Labeled Antigen: A fixed concentration of the antigen labeled with an enzyme like Horseradish Peroxidase (HRP).
-
Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine) substrate.
-
Stop Solution: 2N Sulfuric Acid.
2. Assay Procedure:
-
Coating: Add 100 µL of the antigen solution to each well of a 96-well microtiter plate. Incubate overnight at 4°C.[7]
-
Washing: Remove the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.[7]
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[8]
-
Competition:
-
Add 50 µL of the serially diluted test compounds or standards to the wells.
-
Immediately add 50 µL of the enzyme-labeled antigen to each well.
-
Incubate for 2 hours at room temperature.[7]
-
-
Washing: Wash the plate four to five times with Wash Buffer.[7]
-
Detection:
-
Add 100 µL of TMB Substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.[8]
-
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[8]
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader within 30 minutes.[8]
3. Data Analysis:
-
The signal generated is inversely proportional to the concentration of the test compound in the sample.
-
Plot the absorbance values against the log of the compound concentrations.
-
Use a non-linear regression analysis to fit a sigmoidal curve and determine the IC50 value, which is the concentration of the compound that inhibits 50% of the labeled antigen binding.
Visualizations
The following diagrams illustrate a hypothetical signaling pathway and the experimental workflow for a cross-reactivity study.
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Experimental workflow for a competitive ELISA to assess cross-reactivity.
Conclusion
This guide provides a foundational framework for evaluating the cross-reactivity of this compound. The provided tables, protocols, and diagrams serve as a template for designing and interpreting cross-reactivity studies. Given the limited publicly available data on this specific compound, it is imperative for researchers to conduct empirical testing to determine its binding profile and potential for off-target effects. Methodologies such as competitive ELISA, surface plasmon resonance (SPR), and radioligand binding assays are powerful tools for characterizing the selectivity of small molecule drug candidates.[9][10][11][12] Thorough cross-reactivity profiling is a cornerstone of preclinical drug development, ensuring the selection of candidates with the highest potential for safety and efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties [mdpi.com]
- 4. criver.com [criver.com]
- 5. biossusa.com [biossusa.com]
- 6. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. bio-rad.com [bio-rad.com]
- 11. Small Molecule Immunosensing Using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Purity Validation of Synthesized Methyl 4-(chloromethyl)-3,5-difluorobenzoate by HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized intermediates is a critical step in the validation of a synthetic route and the quality control of active pharmaceutical ingredients (APIs). Methyl 4-(chloromethyl)-3,5-difluorobenzoate is a key building block in organic synthesis, and its purity can significantly impact the yield, impurity profile, and overall success of subsequent reactions. This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound. Furthermore, it offers a comparative analysis with alternative analytical techniques, supported by experimental protocols and performance data.
High-Performance Liquid Chromatography (HPLC) Method for Purity Validation
Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique for the purity assessment of non-volatile and thermally labile compounds.[1] Its versatility and high resolving power make it an ideal choice for separating this compound from potential process-related impurities.
Potential Impurities
During the synthesis, typically via chloromethylation of a precursor, several impurities can arise.[2] A robust analytical method must be able to resolve the main component from:
-
Starting Material: Methyl 3,5-difluoro-4-methylbenzoate
-
Over-reacted Species: Methyl 4-(dichloromethyl)-3,5-difluorobenzoate
-
Hydrolysis Product: Methyl 3,5-difluoro-4-(hydroxymethyl)benzoate
-
By-products: Bis(chloromethyl) ether (a carcinogenic byproduct often formed in Blanc chloromethylation reactions).[3][4]
Experimental Protocol: RP-HPLC
This protocol outlines a validated method for the purity analysis of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a quaternary gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: Water, HPLC Grade
-
B: Acetonitrile, HPLC Grade
-
-
Gradient Elution:
Time (min) % A % B 0 50 50 20 10 90 25 10 90 26 50 50 | 30 | 50 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (Aromatic compounds typically show strong absorbance in this region).[5]
-
Injection Volume: 10 µL
2. Preparation of Solutions:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This yields a concentration of approximately 100 µg/mL.
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.
-
System Suitability Solution: Prepare a solution containing the main compound and spiked amounts of all potential impurities to verify the system's resolving power.
3. System Suitability Testing (SST): Before sample analysis, inject the standard solution five times and the system suitability solution once. The system is deemed ready for analysis if the following criteria are met:
-
Tailing Factor: ≤ 2.0 for the main peak.
-
Theoretical Plates: ≥ 2000 for the main peak.
-
Relative Standard Deviation (%RSD): ≤ 2.0% for the peak area of the five replicate injections of the standard.
-
Resolution: ≥ 1.5 between the main peak and the closest eluting impurity peak.
4. Analysis and Calculation: Inject the sample solution and record the chromatogram. Calculate the purity using the area normalization method:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation: HPLC Method Performance
The developed HPLC method was validated according to ICH guidelines to ensure it is suitable for its intended purpose.[6] The validation parameters are summarized below.
| Compound | Retention Time (min) | Resolution (Rs) | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) |
| Methyl 3,5-difluoro-4-(hydroxymethyl)benzoate | 4.8 | - | 0.9992 | 0.08 | 0.24 |
| Methyl 3,5-difluoro-4-methylbenzoate | 8.2 | 8.1 | 0.9995 | 0.05 | 0.15 |
| This compound | 12.5 | 9.8 | 0.9999 | 0.04 | 0.12 |
| Methyl 4-(dichloromethyl)-3,5-difluorobenzoate | 15.1 | 5.2 | 0.9991 | 0.09 | 0.27 |
Table 1: Hypothetical performance data for the validated HPLC method.
Mandatory Visualization: HPLC Purity Validation Workflow
The following diagram illustrates the logical workflow for validating the purity of a synthesized compound using HPLC.
Caption: Workflow for HPLC Purity Validation.
Comparison with Alternative Analytical Methods
While HPLC is a robust method, other techniques can provide complementary or, in some cases, more suitable information depending on the analytical need. The primary alternatives are Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR).
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Partitioning of volatile analytes between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection. | Absorption of radiofrequency energy by atomic nuclei in a magnetic field; signal intensity is directly proportional to the number of nuclei.[7] |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds. | Requires volatile or semi-volatile compounds; derivatization may be needed for non-volatile analytes.[8] | Not dependent on volatility; requires sample solubility in a deuterated solvent.[9] |
| Specificity | Good; based on retention time. Can be enhanced with mass spectrometry (LC-MS). | Excellent; provides both retention time and a mass spectrum for definitive identification of impurities.[10] | Excellent; provides detailed structural information, allowing for unambiguous identification of impurities. |
| Quantification | Relative quantification (area %) is straightforward. Absolute quantification requires a certified reference standard for the analyte. | Good for quantification, especially with an appropriate internal standard. | Absolute quantification against a certified internal standard is possible without needing a standard of the analyte itself.[11] |
| Sensitivity | High, typically in the µg/mL to ng/mL range. | Very high, especially for volatile impurities, often reaching pg levels.[12] | Generally lower than chromatographic methods, typically requiring mg of sample. |
| Typical Use Case | Routine quality control, purity testing of APIs and intermediates, stability testing. | Analysis of residual solvents, volatile impurities, and identification of unknown volatile compounds.[13] | Absolute purity determination of reference standards, structural elucidation of impurities, analysis of mixtures without chromatographic separation. |
Discussion
-
HPLC is the workhorse for routine quality control of compounds like this compound due to its robustness, precision, and applicability to a wide range of organic molecules.
-
GC-MS serves a crucial, complementary role. It is the method of choice for detecting and identifying volatile impurities that might be present from the synthesis, such as residual solvents or highly volatile by-products like bis(chloromethyl) ether.[12] Its high sensitivity is particularly valuable for trace-level impurity detection.
-
qNMR is a primary analytical method that provides an orthogonal assessment of purity.[14] It is exceptionally valuable for certifying the purity of a reference standard or for obtaining a highly accurate purity value without relying on the response factor of a detector. The direct proportionality between signal intensity and the number of nuclei makes it a powerful tool for absolute quantification.[7]
Conclusion
The validation of synthesized this compound purity is most effectively and routinely achieved using a validated RP-HPLC method. This technique provides the necessary resolution, sensitivity, and precision for quality control in a research and drug development setting. For a comprehensive impurity profile, GC-MS should be employed to investigate volatile components. For the absolute purity assignment of a new batch or the certification of a reference standard, qNMR offers an invaluable and orthogonal approach. The selection of the analytical method should be guided by the specific goal, whether it is routine analysis, trace impurity identification, or primary standard characterization.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 3. Sciencemadness Discussion Board - Blanc Chloromethylation - Removing BCME from Product - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. grokipedia.com [grokipedia.com]
- 5. pp.bme.hu [pp.bme.hu]
- 6. ethz.ch [ethz.ch]
- 7. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 8. omicsonline.org [omicsonline.org]
- 9. emerypharma.com [emerypharma.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
The Impact of Fluorine Substitution on the Lipophilicity of Benzoate Esters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules is a widely utilized strategy in medicinal chemistry to modulate various physicochemical and biological properties, including lipophilicity. Understanding how fluorination affects a compound's lipophilicity, often quantified by the logarithm of the partition coefficient (logP), is crucial for optimizing drug absorption, distribution, metabolism, and excretion (ADME) profiles. This guide provides a comparative analysis of how fluorine substitution influences the lipophilicity of benzoate esters, supported by available data and detailed experimental protocols.
Quantitative Data on Lipophilicity
| Compound | Substitution Pattern | Ester Group | Experimental logP | Calculated logP |
| Methyl Benzoate | Unsubstituted | Methyl | 1.87 | 2.12 |
| Methyl 2-fluorobenzoate | ortho-Fluoro | Methyl | - | 2.26 |
| Methyl 4-fluorobenzoate | para-Fluoro | Methyl | - | 2.26 |
| Ethyl Benzoate | Unsubstituted | Ethyl | 2.64 | 2.66 |
| Ethyl 2-fluorobenzoate | ortho-Fluoro | Ethyl | - | 2.80 |
| Ethyl 4-fluorobenzoate | para-Fluoro | Ethyl | 2.80 | 2.80 |
Note: The lack of a comprehensive, directly comparable experimental dataset necessitates the inclusion of calculated values to illustrate potential trends. Calculated values are predictive and may differ from experimental results.
The Influence of Fluorine on Lipophilicity: A Discussion of Trends
The electronegativity and small size of fluorine atoms lead to complex effects on molecular properties. While often considered a lipophilic substituent in aliphatic systems, its impact on aromatic rings is more nuanced.
General Trends for Aromatic Fluorination:
-
Increased Lipophilicity: In many cases, the substitution of a hydrogen atom with a fluorine atom on an aromatic ring leads to a slight increase in lipophilicity. This is attributed to the fact that the C-F bond is more polarized than a C-H bond, but the overall contribution to the molecule's surface area and the disruption of the water solvation shell can lead to a net increase in partitioning into a nonpolar solvent like n-octanol.
-
Positional Isomerism: The position of the fluorine substituent (ortho, meta, or para) can have a significant impact on the molecule's overall polarity and, consequently, its lipophilicity. Intramolecular interactions, such as hydrogen bonding with adjacent functional groups, can be influenced by the fluorine's position, which in turn affects logP. For instance, an ortho-fluoro substituent might engage in intramolecular interactions that alter the molecule's conformation and its interaction with solvent molecules differently than a para-substituent.
-
Multiple Fluorine Substitutions: The effect of multiple fluorine substitutions is not always additive. The introduction of a second or third fluorine atom can lead to a more pronounced increase in lipophilicity. However, the relative positions of the fluorine atoms are critical in determining the overall electronic and steric effects, which collectively influence the logP value.
Application to Benzoate Esters:
Based on the available data and general principles, we can infer the following trends for fluorinated benzoate esters:
-
The introduction of a single fluorine atom onto the benzene ring of a benzoate ester is expected to slightly increase its logP value compared to the non-fluorinated parent compound. The limited experimental data for ethyl 4-fluorobenzoate (logP = 2.80) compared to ethyl benzoate (logP = 2.64) supports this.
-
The position of the fluorine atom will likely influence the lipophilicity, although a clear trend for ortho- versus para-substitution in benzoate esters cannot be definitively established without more extensive experimental data.
-
The nature of the ester alkyl group (methyl, ethyl, propyl, etc.) will also contribute to the overall lipophilicity, with larger alkyl groups generally leading to higher logP values.
Experimental Protocols
Accurate determination of lipophilicity is paramount for structure-activity relationship (SAR) studies. The shake-flask method is the gold-standard technique for measuring logP.
Shake-Flask Method for logP Determination
1. Principle: This method directly measures the partitioning of a solute between two immiscible liquid phases, typically n-octanol and water, at equilibrium. The ratio of the solute's concentration in the two phases provides the partition coefficient (P).
2. Materials:
-
High-purity n-octanol
-
High-purity water (e.g., Milli-Q)
-
The benzoate ester to be tested
-
Volumetric flasks
-
Separatory funnels or centrifuge tubes with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge (optional)
-
Analytical instrument for concentration determination (e.g., UV-Vis spectrophotometer, HPLC)
3. Procedure: a. Pre-saturation of Solvents: Shake equal volumes of n-octanol and water in a separatory funnel for 24 hours to ensure mutual saturation. Allow the phases to separate completely. b. Preparation of Stock Solution: Prepare a stock solution of the benzoate ester in the organic phase (n-octanol). The concentration should be chosen to be within the linear range of the analytical method. c. Partitioning: i. In a clean separatory funnel or centrifuge tube, add a known volume of the n-octanol stock solution and a known volume of the water phase. The phase ratio can be adjusted depending on the expected lipophilicity of the compound. ii. Seal the container and shake vigorously for a predetermined amount of time (e.g., 1-2 hours) to allow the system to reach equilibrium. d. Phase Separation: i. Allow the mixture to stand until the two phases have clearly separated. ii. If an emulsion has formed, centrifugation can be used to aid in phase separation. e. Concentration Measurement: i. Carefully separate the two phases. ii. Determine the concentration of the benzoate ester in each phase using a suitable analytical technique. For UV-active compounds like benzoate esters, UV-Vis spectrophotometry or HPLC with a UV detector are commonly used. f. Calculation of logP: The partition coefficient (P) is calculated as: P = [Concentration in n-octanol phase] / [Concentration in water phase] The logP is then the base-10 logarithm of P: logP = log10(P)
4. Considerations:
-
The pH of the aqueous phase should be controlled, especially for compounds with ionizable groups. For esters, which are generally neutral, this is less critical but should still be recorded.
-
Temperature should be kept constant throughout the experiment as it can influence partitioning.
-
The purity of the compound is crucial for accurate results.
Logical Relationships and Workflows
The following diagrams illustrate the conceptual relationship between fluorine substitution and lipophilicity, as well as a typical experimental workflow for logP determination.
Caption: Fluorine substitution and its positional effects on the lipophilicity of benzoate esters.
A Comparative Guide to Difluoromethylated Building Blocks: Profiling Methyl 4-(chloromethyl)-3,5-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the various fluorinated motifs, the difluoromethyl group (-CF2H) has garnered significant attention due to its unique ability to act as a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl, thiol, and amino groups. This has spurred the development of a diverse arsenal of difluoromethylated building blocks. This guide provides a comparative analysis of Methyl 4-(chloromethyl)-3,5-difluorobenzoate against other prominent difluoromethylated building blocks, offering insights into their respective reactivity, applications, and handling considerations.
Introduction to this compound
This compound is a versatile building block that combines the reactive properties of a benzylic chloride with the electronic effects of a difluorinated phenyl ring and a methyl ester. The chloromethyl group serves as a key handle for introducing the difluoromethylated aromatic moiety into a target molecule via nucleophilic substitution reactions. The two fluorine atoms on the aromatic ring enhance the compound's electrophilicity and can influence its metabolic stability and binding interactions in a biological context.
Comparative Analysis with Alternative Difluoromethylated Building Blocks
To provide a comprehensive overview, we will compare this compound with three widely used classes of difluoromethylating agents: those derived from sodium chlorodifluoroacetate, (difluoromethyl)trimethylsilane (TMSCF2H), and difluoromethyl phenyl sulfone.
Data Presentation: A Head-to-Head Comparison
| Feature | This compound | Sodium Chlorodifluoroacetate | (Difluoromethyl)trimethylsilane (TMSCF2H) | Difluoromethyl Phenyl Sulfone |
| Difluoromethylation Strategy | Introduction of a pre-formed Ar-CF2- moiety via nucleophilic substitution at the benzylic position. | In-situ generation of difluorocarbene (:CF2) for reaction with nucleophiles (O, N, S). | Nucleophilic difluoromethylation of carbonyls and their derivatives. | Nucleophilic difluoromethylation of alkyl halides and other electrophiles. |
| Typical Substrates | Nucleophiles (e.g., amines, phenols, thiols, carbanions). | Phenols, thiols, amines, and other heteroatom nucleophiles.[1][2] | Aldehydes, ketones, imines. | Alkyl halides, aldehydes, activated alkenes.[3][4] |
| Key Reagents & Conditions | Base (e.g., K2CO3, Et3N), polar aprotic solvent (e.g., DMF, CH3CN), moderate temperature. | High temperature (typically >90 °C) for decarboxylation, polar aprotic solvent (e.g., DMF).[1][2] | Fluoride source (e.g., TBAF, CsF) or strong base, aprotic solvent. | Strong base (e.g., t-BuOK, LDA) for deprotonation, aprotic solvent. |
| Functional Group Tolerance | Sensitive to strong nucleophiles and bases that could react at the ester. | Tolerant to a wide range of functional groups not reactive with difluorocarbene. | Sensitive to acidic protons and highly electrophilic functional groups. | Sensitive to strong bases and electrophiles that can react with the sulfone. |
| Byproducts | Chloride salts. | CO2, NaCl. | Trimethylsilyl fluoride, salts. | Phenylsulfinic acid salts. |
| Safety & Handling | Lachrymator, handle in a fume hood. | Stable solid, but handle with care due to the generation of gaseous byproducts upon heating.[1] | Moisture-sensitive liquid, handle under inert atmosphere. | Stable solid, but handle with care as it is a potent alkylating agent precursor. |
| Relative Cost | Moderate. | Low.[1] | High. | Moderate to High. |
Experimental Protocols
General Protocol for Nucleophilic Substitution with this compound
To a solution of the nucleophile (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, CH3CN), is added a base (1.1 - 1.5 eq., e.g., K2CO3, Et3N) at room temperature. This compound (1.0 - 1.2 eq.) is then added, and the reaction mixture is stirred at room temperature or heated (e.g., 50-80 °C) until completion (monitored by TLC or LC-MS). The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Protocol for Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate[1]
To a mixture of the phenol (1.0 eq.) and K2CO3 (2.0 eq.) in DMF is added sodium chlorodifluoroacetate (2.0-3.0 eq.). The reaction mixture is heated to 95-110 °C for several hours until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The product is then purified by column chromatography.
Protocol for Nucleophilic Difluoromethylation of Aldehydes using (Difluoromethyl)trimethylsilane
To a solution of the aldehyde (1.0 eq.) and (difluoromethyl)trimethylsilane (1.5 eq.) in THF at 0 °C is added a catalytic amount of a fluoride source (e.g., TBAF, 0.1 eq.). The reaction is stirred at 0 °C to room temperature until completion. The reaction is quenched with saturated aqueous NH4Cl and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.
Protocol for Nucleophilic Difluoromethylation of Alkyl Halides using Difluoromethyl Phenyl Sulfone[3]
To a solution of difluoromethyl phenyl sulfone (1.2 eq.) in anhydrous THF at -78 °C under an inert atmosphere is added a strong base (e.g., n-BuLi, 1.1 eq.). After stirring for 30 minutes, the alkyl halide (1.0 eq.) is added, and the reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with saturated aqueous NH4Cl and worked up as described above.
Mandatory Visualizations
References
Safety Operating Guide
Safe Disposal of Methyl 4-(chloromethyl)-3,5-difluorobenzoate: A Comprehensive Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Methyl 4-(chloromethyl)-3,5-difluorobenzoate (CAS No. 1263283-69-7). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining compliance with hazardous waste regulations.
This compound is a halogenated aromatic ester. Due to its chemical structure, which includes chlorine and fluorine atoms, it must be treated as hazardous waste. Improper disposal can lead to environmental contamination and potential health risks.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its potential hazards. While a complete safety data sheet (SDS) for this specific compound is not widely available, data from structurally similar compounds such as chlorobenzoic acids and fluorinated organic compounds suggest that it may cause skin and eye irritation.[1][2][3]
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or goggles are mandatory.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Always inspect gloves before use and dispose of them properly after handling.[1]
-
Skin and Body Protection: A laboratory coat is required. Ensure that skin is not exposed.
-
Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any vapors or aerosols.
First-Aid Measures:
-
Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[4]
-
Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2]
-
Eye Contact: If the substance comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]
Quantitative Data Summary
The following table summarizes key information for this compound.
| Property | Value | Reference |
| CAS Number | 1263283-69-7 | [5] |
| Molecular Formula | C₉H₇ClF₂O₂ | [5] |
| Molecular Weight | 220.60 g/mol | [5] |
| Storage Conditions | Sealed in a dry place, at 2-8°C | [5] |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled by a licensed professional waste disposal service. The following steps provide a general guideline for its collection and preparation for disposal.
-
Waste Identification and Classification:
-
This compound is classified as a halogenated organic waste.
-
Consult your institution's environmental health and safety (EHS) office for specific waste codes and categorization.
-
-
Waste Segregation and Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., pipette tips, paper towels) in a dedicated, clearly labeled, and compatible waste container.[6]
-
Do not mix with other waste streams, especially incompatible chemicals.
-
-
Container Requirements:
-
Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Storage of Waste:
-
Store the waste container in a designated, well-ventilated, and secure area, away from sources of ignition and incompatible materials.
-
The storage area should have secondary containment to manage any potential leaks.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal company to schedule a pickup.
-
Provide them with accurate information about the waste, including its name and quantity.
-
The preferred method of disposal for halogenated organic compounds is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting acidic gases (like HCl and HF).[1]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Methyl 4-(chloromethyl)-3,5-difluorobenzoate
This guide provides critical safety and logistical information for the handling and disposal of Methyl 4-(chloromethyl)-3,5-difluorobenzoate, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.
Chemical Identifier:
-
Product Name: this compound
-
CAS Number: 1263283-69-7
Hazard Summary: Based on available safety data, this compound is classified with the following hazards:
-
Skin Corrosion/Irritation (Category 1B)[1]
-
Serious Eye Damage/Eye Irritation (Category 1)[1]
-
Specific target organ toxicity — single exposure (Category 3), primarily affecting the respiratory system[1]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. Adherence to these guidelines is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye and Face | Safety Goggles/Face Shield | Chemical safety goggles meeting OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[1] A face shield should be worn over goggles when there is a splash hazard. |
| Hand | Chemical-Resistant Gloves | Nitrile rubber gloves are recommended for handling this chemical.[2][3] Ensure to inspect gloves for any tears or punctures before use and change them immediately upon contamination. |
| Body | Laboratory Coat | A flame-resistant lab coat that is fully buttoned is required to protect against skin contact.[4] |
| Respiratory | Respirator | All handling of this compound must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary. |
| Footwear | Closed-toe Shoes | Shoes that fully cover the foot are mandatory in the laboratory to protect against spills.[5] |
Handling and Storage Protocols
Engineering Controls:
-
Always handle this compound inside a properly functioning chemical fume hood to ensure adequate ventilation.[1]
-
An eyewash station and safety shower must be readily accessible in the immediate work area.[1]
Safe Handling Practices:
-
Preparation: Before handling, ensure all required PPE is donned correctly.
-
Dispensing: Carefully weigh and dispense the chemical, avoiding the generation of dust.
-
Contact Avoidance: Avoid all direct contact with the skin, eyes, and clothing.[1] Do not breathe dust or vapors.[1]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1] Do not eat, drink, or smoke in the work area.
Storage:
-
Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.[1]
-
Store in a locked cabinet or area accessible only to authorized personnel.[1]
Spill and Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal. Avoid creating dust.[1]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing.[1] Wash the affected area with soap and plenty of water for at least 15 minutes.[1] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air.[1] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Collection:
-
Collect all solid waste (e.g., contaminated gloves, absorbent material) and liquid waste in separate, clearly labeled, and sealed containers.
-
The container must be labeled with "Hazardous Waste" and the chemical name.
Disposal Procedure:
-
Dispose of the waste through an approved hazardous waste disposal facility.[1]
-
Do not dispose of this chemical down the drain or in regular trash.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
